4-Chloroquinolin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloroquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBYZFZHXAYAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738919 | |
| Record name | 4-Chloroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1085192-91-1 | |
| Record name | 4-Chloroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloroquinolin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloroquinolin-6-amine chemical properties and structure
An In-depth Technical Guide to 4-Chloroquinolin-6-amine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a pivotal heterocyclic compound, serving as a versatile scaffold in the landscape of medicinal chemistry and drug development. Its unique structural arrangement, featuring a reactive chlorine atom at the C4 position and a nucleophilic amino group at the C6 position, provides a dual-functional platform for extensive chemical modification. This guide offers a comprehensive exploration of the chemical properties, structural features, and a validated synthetic pathway for this compound. Furthermore, it delves into its critical applications as a foundational building block for novel therapeutic agents, particularly in the domain of oncology. This document is intended for researchers, scientists, and professionals in drug development, providing both foundational knowledge and practical insights into the utilization of this high-value chemical intermediate.
Physicochemical Properties and Structural Elucidation
The utility of this compound in synthetic chemistry is largely dictated by its inherent physicochemical properties and distinct structural architecture. The quinoline core, a bicyclic aromatic heterocycle, imparts a rigid, planar geometry, which is often advantageous for specific binding interactions with biological targets.
The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it the primary site for introducing diverse side chains and pharmacophores.[1] Conversely, the amino group at the 6-position serves as a key handle for derivatization through reactions like acylation, alkylation, or diazotization, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1085192-91-1 | [2][3] |
| Molecular Formula | C₉H₇ClN₂ | [3] |
| Molecular Weight | 178.62 g/mol | [3] |
| Appearance | Yellow solid (typical) | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Structural Characterization: A Spectroscopic Perspective
While specific spectral data for this compound is not publicly aggregated, its structure can be unequivocally confirmed using a standard suite of spectroscopic techniques. A priori analysis suggests the following expected outcomes:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would display distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the quinoline ring system. The protons adjacent to the electron-withdrawing chlorine and the nitrogen heteroatom would be shifted downfield. The protons of the amino group would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show nine distinct carbon signals. The carbon atom bonded to the chlorine (C4) would be significantly deshielded. The carbons in the heterocyclic ring would also exhibit characteristic shifts.
-
IR (Infrared) Spectroscopy: Key vibrational bands would confirm the presence of principal functional groups. One would expect to see N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C=C and C=N stretching vibrations characteristic of the quinoline aromatic system (around 1500-1600 cm⁻¹), and a C-Cl stretching vibration in the fingerprint region.[5]
-
MS (Mass Spectrometry): Electron Impact (EI-MS) would show a molecular ion (M⁺) peak corresponding to the molecular weight (178.62). A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak would be observed, confirming the presence of a single chlorine atom due to the natural abundance of the ³⁷Cl isotope.[6][7]
Synthesis and Mechanistic Insights
The synthesis of substituted quinolines is a well-established field in organic chemistry. For this compound, a robust and scalable synthesis can be designed starting from readily available precursors. The following protocol outlines a logical and field-proven approach, emphasizing the rationale behind procedural choices.
Proposed Synthetic Workflow
The synthesis is envisioned as a multi-step process involving the construction of the quinoline core followed by functional group interconversion. This approach allows for controlled introduction of the required substituents at the desired positions.
Caption: Figure 1: Proposed Synthesis Workflow for this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via a multi-step pathway involving quinoline ring formation, nitration, and subsequent functional group manipulations.
Protocol:
-
Step 1: Synthesis of 4-Hydroxy-6-chloro-2-methylquinoline
-
Rationale: This step utilizes the Conrad-Limpach reaction, a reliable method for constructing the quinolin-4-one core. 4-chloroaniline is chosen as the starting material to install the C6-chloro substituent from the outset.
-
Procedure:
-
To a stirred solution of 4-chloroaniline (1.0 eq) in ethanol, slowly add ethyl acetoacetate (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Add the resulting crude anilinocrotonate to a high-boiling point solvent like Dowtherm A and heat to 250-260 °C for 30 minutes to effect cyclization.
-
Cool the mixture, and the product will precipitate. Filter the solid, wash with a non-polar solvent (e.g., hexane), and dry to yield 4-hydroxy-6-chloro-2-methylquinoline.
-
-
-
Step 2: Synthesis of 4,6-Dichloro-2-methylquinoline
-
Rationale: The hydroxyl group at the 4-position must be converted to a chlorine atom. Phosphorus oxychloride (POCl₃) is the standard and most effective reagent for this transformation.
-
Procedure:
-
Carefully add 4-hydroxy-6-chloro-2-methylquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq) at 0 °C.
-
Slowly warm the mixture to reflux and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃ solution) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain pure 4,6-dichloro-2-methylquinoline.
-
-
-
Step 3: Synthesis of 4,6-Dichloro-2-methyl-X-nitroquinoline
-
Rationale: A nitrating mixture (HNO₃/H₂SO₄) is used to introduce a nitro group onto the quinoline ring. The directing effects of the existing substituents will favor nitration on the benzene ring portion of the scaffold.
-
Procedure:
-
Dissolve 4,6-dichloro-2-methylquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Add a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for several hours.
-
Pour the reaction mixture onto ice, and the nitrated product will precipitate. Filter, wash with water until neutral, and dry.
-
-
-
Step 4: Synthesis of this compound (Final Product)
-
Rationale: A selective reduction of the nitro group to an amine is required. Catalytic hydrogenation (e.g., H₂/Pd-C) is a clean and efficient method. Care must be taken to avoid dehalogenation of the C4-chloro group, which can be achieved by using specific catalysts or controlling reaction conditions.
-
Procedure:
-
Dissolve the nitrated precursor (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (5-10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.
-
-
Applications in Medicinal Chemistry and Drug Development
The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[8] this compound serves as an ideal starting point for creating novel therapeutics due to its pre-installed chloro and amino functionalities, which can be orthogonally functionalized.
Scaffold for Kinase Inhibitors
The quinoline core is an effective ATP mimetic, capable of binding to the ATP-binding site of various protein kinases.[9] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime targets for drug development.[9] The 6-amino group of this compound can be elaborated with various side chains designed to interact with specific amino acid residues in the kinase domain, thereby imparting both potency and selectivity. The 4-chloro position is typically displaced by a nucleophilic group from another fragment to build the final inhibitor.[1][10]
Anticancer and Antimalarial Agents
Derivatives of 4-aminoquinolines, such as chloroquine, are historically famous as antimalarial drugs.[10] More recently, this class of compounds has been investigated for its anticancer properties.[11] The mechanism often involves the disruption of autophagy, a cellular process that cancer cells exploit to survive. The ability to synthesize a wide array of derivatives from this compound allows for the fine-tuning of properties to maximize anticancer efficacy while minimizing toxicity.[10]
Caption: Figure 2: Derivatization Strategy for Drug Discovery.
Safety, Handling, and Storage
As a chloro-amino aromatic compound, this compound must be handled with appropriate caution. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds like 4-chloroaniline and other chloroquinolines provide a reliable basis for hazard assessment.
-
Hazards: Expected to be toxic if swallowed, in contact with skin, or if inhaled.[12][13] May cause skin and serious eye irritation.[14][15] May cause an allergic skin reaction.[16][17] Handle as a potential carcinogen.[12][13]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[14][16] If dust is generated, a NIOSH-approved respirator is required.
-
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid formation of dust and aerosols.[16] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][14] Keep away from incompatible materials such as strong oxidizing agents and acids.[13] Protect from light.[16]
Conclusion
This compound stands out as a high-potential building block in the synthesis of complex, biologically active molecules. Its defined structure and dual points for chemical modification offer chemists a reliable and versatile platform for drug discovery. The synthetic routes are based on established, scalable chemical principles, ensuring its accessibility for research and development. With its demonstrated relevance in the creation of kinase inhibitors and other targeted therapies, this compound is poised to remain a compound of significant interest to the scientific community for the foreseeable future.
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1085192-91-1|this compound|BLD Pharm [bldpharm.com]
- 3. usbio.net [usbio.net]
- 4. chemimpex.com [chemimpex.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. files.dep.state.pa.us [files.dep.state.pa.us]
Synthesis of 4-Chloroquinolin-6-amine starting materials
An In-depth Technical Guide to the Synthesis of 4-Chloroquinolin-6-amine: Strategies, Methodologies, and Core Starting Materials
Authored by a Senior Application Scientist
Abstract: this compound is a pivotal scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its unique substitution pattern provides a versatile platform for the development of novel kinase inhibitors, antimalarials, and other bioactive molecules. This technical guide provides a comprehensive overview of a robust and well-established synthetic route to this compound, starting from commercially available precursors. We will delve into the strategic considerations behind the chosen pathway, provide detailed, step-by-step experimental protocols, and offer insights into the underlying reaction mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Strategic Overview: A Retrosynthetic Approach
The synthesis of this compound can be logically approached through a retrosynthetic analysis, which deconstructs the target molecule into simpler, readily obtainable starting materials. This process illuminates a practical and efficient forward synthesis.
Our retrosynthetic strategy for this compound (I) begins by disconnecting the C-N bond of the amino group, suggesting a late-stage reduction of a nitro group. This leads us to the key intermediate, 4-chloro-6-nitroquinoline (II). The chloro group at the 4-position is a classic functional group handle that can be introduced from a more stable 4-hydroxyquinoline precursor. This points to 4-hydroxy-6-nitroquinoline (III) as the next retrosynthetic intermediate. The quinoline core itself can be efficiently constructed using the well-established Gould-Jacobs reaction.[1][2][3] This powerful cyclization method utilizes a substituted aniline and a malonic ester derivative. In this case, the starting materials are p-nitroaniline (IV) and diethyl ethoxymethylenemalonate (V). Both of these starting materials are commercially available and relatively inexpensive, making this a cost-effective synthetic route.
Figure 1: Retrosynthetic analysis of this compound.
The Forward Synthesis: A Step-by-Step Guide
The forward synthesis of this compound is a three-step process that follows the logic of our retrosynthetic analysis. Each step is detailed below with a comprehensive experimental protocol.
Step 1: Synthesis of 4-Hydroxy-6-nitroquinoline via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1][4] The reaction proceeds in two key stages: an initial Michael-type addition of the aniline to the electron-deficient alkene of the malonate, followed by a thermally induced intramolecular cyclization.
Figure 2: Workflow for the Gould-Jacobs reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq).
-
Initial Condensation: Heat the mixture to 120-130 °C for 2 hours. During this time, ethanol will be evolved as a byproduct.
-
Cyclization: Increase the temperature of the reaction mixture to 240-250 °C. A high-boiling point solvent such as diphenyl ether can be used to facilitate heat transfer and maintain a consistent temperature. Maintain this temperature for 30-60 minutes. The reaction mixture will gradually solidify as the product precipitates.
-
Workup: Allow the reaction mixture to cool to room temperature. Add diethyl ether to the solidified mass and break it up. Filter the solid product and wash thoroughly with diethyl ether to remove the high-boiling solvent.
-
Purification: The crude 4-hydroxy-6-nitroquinoline can be purified by recrystallization from glacial acetic acid or ethanol to yield a crystalline solid.
Step 2: Chlorination of 4-Hydroxy-6-nitroquinoline
The conversion of the 4-hydroxy group to a chloro group is a crucial step to introduce a reactive handle for further functionalization. This transformation is typically achieved by treating the 4-hydroxyquinoline with a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[5][6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, place 4-hydroxy-6-nitroquinoline (1.0 eq).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. The reaction can be run neat or in a high-boiling inert solvent like toluene.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will quench the excess POCl₃.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. A precipitate of the crude product will form. Filter the solid, wash it with water, and dry it under vacuum. Alternatively, the product can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification: The crude 4-chloro-6-nitroquinoline can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 3: Reduction of 4-Chloro-6-nitroquinoline to this compound
The final step in the synthesis is the reduction of the nitro group to the corresponding amine. This is a common and well-understood transformation in organic chemistry.[7] Several reducing agents can be employed, with tin(II) chloride (SnCl₂) in the presence of a strong acid being a reliable and effective choice.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid to the solution of the nitro compound.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture and carefully neutralize it with a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is strongly basic (pH > 10). This will precipitate tin salts.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. The tin salts can be removed by filtration through a pad of celite before extraction.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product.
Data Summary
The following table provides a summary of the reagents, conditions, and typical yields for each step in the synthesis of this compound.
| Step | Reaction | Starting Materials | Key Reagents | Conditions | Typical Yield |
| 1 | Gould-Jacobs Reaction | p-Nitroaniline, Diethyl ethoxymethylenemalonate | None (thermal) | 120-130 °C, then 240-250 °C | 70-85% |
| 2 | Chlorination | 4-Hydroxy-6-nitroquinoline | Phosphorus oxychloride (POCl₃) | Reflux (approx. 110 °C) | 80-90% |
| 3 | Nitro Reduction | 4-Chloro-6-nitroquinoline | Tin(II) chloride (SnCl₂), HCl | Room temperature to 60 °C | 75-90% |
Conclusion
The synthetic route to this compound outlined in this guide is a reliable and scalable method that utilizes well-established chemical transformations. The Gould-Jacobs reaction provides an efficient entry to the quinoline core, and the subsequent chlorination and nitro reduction steps are high-yielding and reproducible. By understanding the underlying principles and following the detailed protocols, researchers can confidently synthesize this valuable building block for applications in drug discovery and development.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
The Unexplored Potential of the 4-Chloroquinolin-6-amine Scaffold: A Technical Guide to Its Synthesis and Biological Activities
Introduction: Beyond the Familiar Quinoline Landscape
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] Within this family, the 7-chloro-4-aminoquinoline core, famously embodied by the antimalarial drug chloroquine, has been the subject of exhaustive research for decades.[4][5] This intense focus, however, has left other isomeric scaffolds, such as the 4-chloroquinolin-6-amine framework, comparatively unexplored.
This technical guide serves as a deep dive into the latent potential of this compound derivatives. As researchers and drug development professionals, our objective is to illuminate the path for future investigations by providing a comprehensive overview of the synthesis, known biological activities, and logical extensions of potential therapeutic applications for this underrepresented scaffold. We will leverage the extensive knowledge of the closely related 7-chloro isomer to build a scientifically grounded narrative on the promise held by its 6-chloro counterpart.
Synthetic Strategies: Accessing the this compound Core
The primary and most established route to quinoline derivatives bearing a substituent at the 4-position is through nucleophilic aromatic substitution (SNAr) on a 4-chloroquinoline precursor.[2] This strategy is highly efficient and versatile, allowing for the introduction of a wide array of amines and other nucleophiles at the C-4 position.
Core Synthesis Workflow
The synthesis of 4-amino or 4-aryl substituted 6-chloroquinolines generally follows a two-step process starting from a suitable aniline precursor, followed by the crucial nucleophilic substitution.
Caption: General synthetic workflow for 4-substituted-6-chloroquinolines.
Detailed Experimental Protocol: Synthesis of 4-Aryl-6-chloroquinoline Derivatives
This protocol is adapted from the synthesis of novel non-nucleoside anti-HBV agents, providing a concrete example of accessing the 6-chloroquinoline scaffold.[6]
Materials:
-
4,6-dichloroquinoline
-
Substituted arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4,6-dichloroquinoline (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-aryl-6-chloroquinoline derivative.
Trustworthiness of the Protocol: This protocol utilizes a standard Suzuki coupling reaction, a robust and well-documented method for forming carbon-carbon bonds. The specified reagents and conditions are standard for this type of transformation, ensuring high reproducibility. The purification by column chromatography is a standard and effective method for isolating the desired product.
Biological Activity of this compound Derivatives
While direct studies on this compound derivatives are limited, the available data on closely related scaffolds allow for a well-informed exploration of their potential biological activities.
Antiviral Activity: A Confirmed Therapeutic Avenue
A notable study has successfully synthesized and evaluated a series of 4-aryl-6-chloro-quinoline derivatives for their anti-hepatitis B virus (HBV) activity.[6] This provides the most direct evidence of a biological application for this specific scaffold.
Mechanism of Action: These compounds were evaluated for their ability to inhibit the secretion of HBV surface antigen (HBsAg) and HBV e antigen (HBeAg), as well as the replication of HBV DNA in HepG 2.2.15 cells.[6] Several compounds in the series demonstrated significant inhibition of HBV DNA replication, with IC50 values comparable to the positive control, tenofovir.[6]
Structure-Activity Relationship (SAR): The study revealed that the nature of the aryl substituent at the 4-position was critical for anti-HBV activity. Compounds with specific substitutions on the aryl ring showed enhanced potency and low cytotoxicity, resulting in high selectivity indices.[6]
| Compound Reference[6] | 4-Aryl Substituent | HBsAg Inhibition (%) | HBeAg Inhibition (%) | HBV DNA IC50 (µM) |
| 3 | 4-Fluorophenyl | 25.1 | 28.5 | 9.8 |
| 5 | 4-Chlorophenyl | 29.8 | 32.4 | 8.5 |
| 10 | 3,4-Dichlorophenyl | 35.2 | 38.9 | 4.4 |
| 17 | 4-Trifluoromethylphenyl | 31.5 | 34.1 | 7.2 |
| 20 | 2-Naphthyl | 33.6 | 36.8 | 5.6 |
| Tenofovir | N/A | 38.7 | 42.1 | 3.5 |
Data synthesized from the findings reported in Bioorganic & Medicinal Chemistry Letters, 2011, 21(5), 1434-1437.[6]
Anticancer Potential: A Logical Extension
The 4-aminoquinoline scaffold is extensively documented for its anticancer properties.[4][7][8] The well-known antimalarial drug chloroquine (a 7-chloro-4-aminoquinoline) has been repurposed and investigated in clinical trials as an anticancer agent.[4][8] It is therefore highly probable that this compound derivatives will exhibit similar cytotoxic activities against cancer cell lines.
Probable Mechanisms of Anticancer Action:
-
Kinase Inhibition: The quinoline core is a privileged scaffold for developing ATP-competitive kinase inhibitors.[9][10][11] It is plausible that this compound derivatives could target key kinases in cancer signaling pathways, such as EGFR, VEGFR, or members of the PI3K/Akt/mTOR pathway. The chlorine atom at the 6-position can enhance binding affinity within the ATP-binding pocket through halogen bonding.[10]
-
Autophagy Inhibition: A primary anticancer mechanism of chloroquine is the inhibition of autophagy by preventing the fusion of autophagosomes and lysosomes.[12] This leads to the accumulation of cellular waste and triggers apoptosis. This lysosomotropic behavior is a property of the 4-aminoquinoline core and is likely to be retained in the 6-chloro isomer.
-
Induction of Apoptosis and Cell Cycle Arrest: Quinoline derivatives are known to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells, preventing their proliferation.[4]
Caption: Potential anticancer mechanisms of this compound derivatives.
Antimicrobial and Antimalarial Activities: An Inherited Legacy
The 4-aminoquinoline core is synonymous with antimalarial activity.[5][13] The mechanism involves interfering with heme detoxification in the parasite's food vacuole.[13] While the 7-chloro substitution is considered optimal for antimalarial activity in chloroquine, the 6-chloro isomer may still retain significant antiplasmodial properties.[5]
Furthermore, various quinoline derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi. The evaluation of this compound derivatives against pathogenic microbes represents a promising area for investigation.
Conclusion and Future Directions
The this compound scaffold is a largely untapped resource in the vast field of medicinal chemistry. While direct research is sparse, the confirmed anti-HBV activity of its derivatives provides a solid foundation for further exploration.[6] By drawing logical and scientifically sound parallels with the extensively studied 7-chloro-4-aminoquinoline isomer, we can confidently predict a wide range of promising biological activities, particularly in the realms of oncology and infectious diseases.
This guide provides the necessary synthetic frameworks and mechanistic insights to empower researchers, scientists, and drug development professionals to unlock the full potential of this intriguing molecular architecture. Future efforts should focus on synthesizing a diverse library of this compound derivatives and screening them against a broad panel of biological targets, including various cancer cell lines, kinases, viruses, bacteria, and parasites. Such endeavors are poised to yield novel therapeutic candidates and enrich our understanding of the versatile quinoline scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Therapeutic Potential of 4-Chloroquinolin-6-amine and its Analogs
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of biological activities. Within this structural class, 4-Chloroquinolin-6-amine and its derivatives have emerged as versatile pharmacophores with significant therapeutic potential across diverse disease areas, including oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound and its analogs. We will delve into the molecular mechanisms of action, present supporting preclinical data, and provide detailed experimental protocols for target validation and compound characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives are heterocyclic aromatic organic compounds that have long been recognized for their therapeutic properties. The rigid, planar structure of the quinoline ring system allows it to effectively interact with various biological macromolecules, including enzymes and receptors. The 4-aminoquinoline core, in particular, is a privileged scaffold found in numerous approved drugs, most notably the antimalarial agent chloroquine.[1][2] The versatility of the quinoline ring allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. This compound serves as a key intermediate in the synthesis of a wide array of bioactive molecules, with the chloro and amino substituents providing handles for further chemical elaboration.[3]
Therapeutic Target I: Kinase Signaling Cascades in Oncology
The dysregulation of protein kinase signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[4] Quinoline-based compounds have shown significant promise as kinase inhibitors, with several approved drugs targeting various kinases.[5][6] The 4-aminoquinoline scaffold can act as a hinge-binding motif, mimicking the adenine region of ATP to competitively inhibit kinase activity.
The PI3K/Akt/mTOR Pathway: A Central Node in Cancer Progression
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, metabolism, and survival.[7][8] Its aberrant activation is a frequent event in a wide range of human cancers, making it an attractive target for therapeutic intervention.[9][10] Several 4-aminoquinoline derivatives have been shown to sensitize cancer cells to Akt inhibitors, suggesting a potential role in modulating this pathway.[7][11]
While the precise mechanism of this compound on the PI3K/Akt/mTOR pathway is not fully elucidated, related 4-aminoquinolines are thought to exert their effects through multiple potential mechanisms. These include direct inhibition of PI3K or Akt isoforms, or indirect modulation of upstream regulators such as receptor tyrosine kinases (RTKs).[7] Chloroquine and its analogs are also known to induce autophagy, a cellular process that can have a complex, context-dependent role in cancer cell survival.[11] Inhibition of the late stage of autophagy by these compounds can lead to the accumulation of autophagosomes and ultimately trigger apoptotic cell death, particularly in combination with other anticancer agents.[11]
References
- 1. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Interference with Hemozoin Formation Represents an Important Mechanism of Schistosomicidal Action of Antimalarial Quinoline Methanols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Identification and Validation of Inverse Agonists for Nuclear Receptor Subfamily 4 Group A Member 2 - ACS Omega - Figshare [figshare.com]
- 6. biorxiv.org [biorxiv.org]
- 7. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 9. Chloroquine or Chloroquine-PI3K/Akt Pathway Inhibitor Combinations Strongly Promote γ-Irradiation-Induced Cell Death in Primary Stem-Like Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chloroquine or chloroquine-PI3K/Akt pathway inhibitor combinations strongly promote γ-irradiation-induced cell death in primary stem-like glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chloroquinolin-6-amine: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful therapeutic agents. Among its derivatives, 4-chloroquinolin-6-amine stands out as a particularly strategic starting point for drug discovery. It possesses two distinct and orthogonally reactive functional groups: a halide at the 4-position, primed for nucleophilic aromatic substitution, and an amine at the 6-position, ready for a host of derivatization reactions. This dual functionality allows for the systematic and expansive exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a senior-level perspective on the synthesis of this core, its key chemical transformations, and its proven applications in designing targeted therapies, most notably kinase inhibitors and antimalarial agents.
The Strategic Value of the Quinoline Core
Quinoline-containing compounds have a rich history in pharmacology, from the natural antimalarial quinine to numerous FDA-approved drugs.[1] Their rigid, bicyclic aromatic structure provides a robust framework for presenting pharmacophoric elements in a well-defined spatial orientation, facilitating high-affinity interactions with biological targets. The 4-aminoquinoline substructure, in particular, is a validated pharmacophore for a range of activities, including antimalarial, anticancer, antiviral, and anti-inflammatory effects.[2] The this compound variant offers a significant synthetic advantage by providing two distinct points for diversification, enabling the generation of large compound libraries for high-throughput screening and subsequent lead optimization.[3]
Synthesis of the this compound Scaffold
The efficient construction of the core scaffold is paramount for any medicinal chemistry program. A common and reliable method proceeds from a substituted aniline, involving a cyclization to form the quinoline ring, followed by chlorination and reduction steps.
Experimental Protocol: Multi-step Synthesis of this compound
This protocol outlines a typical laboratory-scale synthesis.
Step 1: Cyclization (Gould-Jacobs Reaction)
-
Rationale: This step constructs the quinoline-4-one ring system.
-
Procedure:
-
To a flask containing 4-nitroaniline (1.0 eq), add diethyl(ethoxymethylene)malonate (1.1 eq).
-
Heat the mixture at 120-130°C for 2 hours. The intermediate aniline-adduct will form.
-
Cool the reaction slightly and add it portion-wise to a pre-heated high-boiling point solvent like diphenyl ether at 240-250°C.
-
Maintain the temperature for 30-60 minutes to effect cyclization.
-
Cool the mixture and add hexane to precipitate the product, ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate. Filter and wash the solid.
-
Hydrolyze the ester and effect decarboxylation by heating in aqueous sodium hydroxide, followed by acidic workup to yield 4-hydroxy-6-nitroquinoline.
-
Step 2: Chlorination
-
Rationale: The hydroxyl group at the 4-position is converted to a chloro group, a key reactive handle.
-
Procedure:
-
Suspend 4-hydroxy-6-nitroquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 110°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize with a base (e.g., concentrated ammonia solution or solid sodium bicarbonate) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry to obtain 4-chloro-6-nitroquinoline.
-
Step 3: Reduction
-
Rationale: The nitro group is reduced to the primary amine, providing the second site for derivatization.
-
Procedure:
-
Suspend 4-chloro-6-nitroquinoline (1.0 eq) in a solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) or iron powder.
-
Heat the mixture to 70-80°C for 2-4 hours.
-
Upon reaction completion, cool the mixture and make it basic with aqueous sodium hydroxide or sodium bicarbonate.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
References
An In-Depth Technical Guide to the Solubility and Stability of 4-Chloroquinolin-6-amine for Pharmaceutical Development
This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-Chloroquinolin-6-amine, a key intermediate in pharmaceutical synthesis. Designed for researchers, medicinal chemists, and formulation scientists, this document delves into the core solubility and stability characteristics of this molecule. By leveraging field-proven methodologies and drawing parallels with structurally similar compounds, this guide offers both practical experimental protocols and a robust predictive framework to anticipate the behavior of this compound in a drug development setting.
Introduction: The Role of this compound in Medicinal Chemistry
This compound belongs to the quinoline class of compounds, a scaffold of significant interest in drug discovery due to its prevalence in a wide range of therapeutic agents. Its structural alerts—a chlorinated quinoline ring and an amino group—confer specific chemical properties that are pivotal for its use as a building block in synthesizing more complex molecules. Understanding its solubility and stability is not merely a perfunctory step but a foundational requirement for efficient process development, formulation design, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). Poor solubility can impede reaction kinetics and bioavailability, while instability can lead to degradation, loss of potency, and the formation of potentially toxic impurities.
This guide will systematically explore these two key attributes, providing both theoretical grounding and actionable experimental protocols.
Solubility Profile of this compound
The solubility of an API is a critical determinant of its biological activity and formulation feasibility. This compound, with its aromatic rings and a basic amino group, is expected to exhibit pH-dependent aqueous solubility and variable solubility in organic solvents.
Predicted Solubility Characteristics
Direct experimental solubility data for this compound is not extensively published. However, by examining closely related analogues like chloroquine and the synthetic precursor 4,7-dichloroquinoline, we can establish a reliable predictive model for its behavior.
-
Aqueous Solubility : The presence of the basic amino group (pKa predicted to be in the range of 4-5) suggests that the solubility of this compound in aqueous media will be significantly influenced by pH. In acidic conditions (pH < pKa), the amine will be protonated, forming a more soluble salt. Conversely, at neutral and basic pH, the compound will exist predominantly as the less soluble free base. Chloroquine diphosphate, a salt form, is freely soluble in water, underscoring this principle.[1][2][3][4][5][6][7][8]
-
Organic Solubility : Based on data from 4,7-dichloroquinoline and chloroquine, this compound is expected to have good solubility in polar aprotic solvents like Dimethylformamide (DMF) and moderate solubility in alcohols like ethanol and methanol. Its solubility is likely to be lower in non-polar solvents such as toluene.[1][3][4][9][]
The following table provides expected solubility trends for this compound based on data from analogous compounds.
| Solvent | Predicted Solubility of this compound | Rationale (Based on Analogues) |
| Water (pH 2) | High | Protonation of the amino group forms a soluble salt. |
| Water (pH 7.4) | Low to Moderate | Exists predominantly as the less soluble free base. |
| Methanol | Moderate | Polar protic solvent capable of hydrogen bonding. |
| Ethanol | Moderate | Similar to methanol.[] |
| Isopropanol | Low to Moderate | Lower polarity than methanol and ethanol. |
| Acetonitrile | Low | Polar aprotic, but may be a poorer solvent than DMF. |
| Acetone | Moderate | Polar aprotic solvent. |
| Dichloromethane | Moderate to High | Good solvent for many organic compounds. |
| Dimethylformamide (DMF) | High | A powerful polar aprotic solvent. |
| Toluene | Low | Non-polar solvent. |
Experimental Protocols for Solubility Determination
To obtain precise solubility data, two standard methodologies are recommended: the kinetic solubility assay for high-throughput screening and the thermodynamic (shake-flask) solubility assay for definitive equilibrium solubility.
This method is ideal for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.
Methodology:
-
Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution : In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer : Add a fixed volume of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Incubation : Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Analysis : Determine the solubility limit by nephelometry (light scattering) or by UV-Vis spectroscopy after filtration to remove precipitated compound.
This is the gold-standard method for determining the equilibrium solubility of a compound.
Methodology:
-
Sample Preparation : Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water at various pH values, ethanol, methanol, etc.).
-
Equilibration : Tightly seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation : Centrifuge the samples to pellet the undissolved solid.
-
Sample Collection : Carefully collect an aliquot of the supernatant.
-
Quantification : Dilute the supernatant and quantify the concentration of dissolved this compound using a validated HPLC method.
Stability Profile of this compound
Assessing the intrinsic stability of this compound is crucial for identifying potential degradation pathways and establishing appropriate storage and handling conditions. Forced degradation studies, as outlined in the ICH Q1A(R2) guideline, provide a systematic approach to this evaluation.
Predicted Degradation Pathways
Based on the chemical structure and data from related quinoline compounds, particularly chloroquine, the following degradation pathways are anticipated for this compound:
-
Hydrolysis : The 4-chloro substituent on the quinoline ring is susceptible to nucleophilic substitution, particularly under acidic or basic conditions, which could lead to the formation of the corresponding 4-hydroxyquinolin-6-amine.
-
Oxidation : The electron-rich aromatic ring system and the primary amine are potential sites for oxidation. This could lead to the formation of N-oxides, hydroxylated derivatives, or ring-opened products.
-
Photodegradation : Quinolines are known to be photosensitive. Exposure to UV light can induce degradation, with a primary pathway for chloroquine being the cleavage of the C-Cl bond.[11][12] This is a highly probable degradation route for this compound as well.[11][12]
-
Thermal Degradation : While generally stable at ambient temperatures, elevated temperatures could promote degradation, potentially through polymerization or complex decomposition pathways.
Experimental Protocol for Forced Degradation Studies
A comprehensive forced degradation study should be performed on a single batch of this compound to identify potential degradants and to develop a stability-indicating analytical method.
Methodology:
-
Solution Preparation : Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions : Expose the solutions to the following stress conditions:
-
Acid Hydrolysis : 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis : 0.1 M NaOH at 60°C for 24 hours.
-
Neutral Hydrolysis : Water at 60°C for 24 hours.
-
Oxidation : 3% H₂O₂ at room temperature for 24 hours.
-
Photostability : Expose the solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Thermal Stress : Heat the solid material at 80°C for 48 hours.
-
-
Sample Analysis : Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative.
-
Peak Purity and Mass Balance : For the HPLC method, assess peak purity using a photodiode array (PDA) detector and calculate mass balance to account for all the material.
Development of a Stability-Indicating HPLC Method
A crucial outcome of the forced degradation study is the development of a validated HPLC method capable of separating the intact this compound from all its potential degradation products and process-related impurities.
Typical HPLC Method Parameters:
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection : UV detection at a wavelength where both the parent compound and potential degradants have significant absorbance (a PDA detector is highly recommended for peak purity analysis).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Summary and Recommendations
This guide provides a foundational framework for understanding and experimentally determining the solubility and stability of this compound. While specific quantitative data for this molecule is sparse, a robust predictive analysis based on structurally similar compounds like chloroquine offers valuable initial insights.
Key Recommendations for Researchers:
-
Prioritize Experimental Verification : The predictive data presented herein should be confirmed through rigorous experimental work using the outlined protocols.
-
pH is a Critical Parameter : Due to the basicity of the amino group, pH will be a critical factor in both solubility and stability. This should be a primary focus of investigation.
-
Develop a Robust Analytical Method : A validated stability-indicating HPLC method is essential for accurate quantification in both solubility and stability studies.
-
Handle with Care : Given the likelihood of photosensitivity, this compound and its solutions should be protected from light. Standard laboratory storage conditions (refrigerated or frozen, in well-sealed containers) are recommended to ensure long-term stability.
By following the methodologies and considering the predictive insights provided in this guide, researchers can confidently characterize the physicochemical properties of this compound, thereby accelerating its journey through the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scent.vn [scent.vn]
- 6. selleckchem.com [selleckchem.com]
- 7. abmole.com [abmole.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 4,7-Dichloroquinoline = 99 86-98-6 [sigmaaldrich.com]
- 11. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. malariaworld.org [malariaworld.org]
Introduction: The Strategic Importance of 4-Chloroquinolin-6-amine in Modern Drug Discovery
An In-depth Technical Guide to 4-Chloroquinolin-6-amine: Commercial Availability, Synthesis, and Applications for Researchers
This compound (CAS No. 1085192-91-1) is a heterocyclic aromatic amine that has emerged as a pivotal building block in medicinal chemistry and drug development.[1] Its quinoline core is a well-established pharmacophore found in numerous therapeutic agents, most notably the 4-aminoquinoline class of antimalarial drugs like Chloroquine.[2][3] The strategic placement of a reactive chlorine atom at the 4-position and an amino group at the 6-position provides synthetic chemists with two distinct functional handles for molecular elaboration. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse side chains, while the amino group serves as a versatile point for derivatization.[4][5] This dual functionality makes this compound an exceptionally valuable intermediate for constructing complex molecules, particularly in the targeted synthesis of kinase inhibitors for cancer therapy and novel agents for neurodegenerative diseases.[1][6] This guide offers a comprehensive overview of its commercial availability, synthesis, characterization, and applications for professionals in the field.
Commercial Availability and Sourcing
This compound is available from several specialized chemical suppliers, typically for research and development purposes. Procurement considerations should include purity, available quantities, and appropriate storage conditions to ensure material integrity.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Molecular Formula | Purity/Grade | Available Quantities | Storage Conditions |
| Sigma-Aldrich | 1085192-91-1 | C₉H₇ClN₂ | Not specified | 100 mg, 250 mg, 1 g | Not specified |
| BLD Pharm | 1085192-91-1[7] | C₉H₇ClN₂[7] | ≥95% (typical) | Custom | Keep in dark place, inert atmosphere, 2-8°C[7] |
| United States Biological | 1085192-91-1[8] | C₉H₇ClN₂[8] | Highly Purified | 25 mg, 50 mg[8] | Store at -20°C[8] |
| Achmem | 1085192-91-1[9] | C₉H₇ClN₂[9] | Not specified | Custom | Keep in dark place, inert atmosphere, 2-8°C[9] |
Note: Availability and pricing are subject to change. Researchers should contact suppliers directly for current information and to request certificates of analysis (COA).
Synthetic Strategies: A Field-Proven Perspective
A plausible approach involves the cyclization of an appropriate aniline derivative, followed by chlorination and functional group manipulation.
Proposed Synthetic Workflow
The following protocol is a representative, multi-step synthesis designed to be self-validating by incorporating standard purification and characterization checkpoints.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of 4-Chloro-6-nitroquinoline (Intermediate)
This protocol details the critical chlorination step, a common transformation in quinoline chemistry.[11]
-
Reagent Preparation: In a fume hood, equip a three-neck round-bottom flask with a reflux condenser and a nitrogen inlet. Carefully charge the flask with 4-hydroxy-6-nitroquinoline (1.0 eq).
-
Reaction Setup: Slowly add phosphorus oxychloride (POCl₃, ~5-10 eq) to the flask at room temperature with stirring.
-
Expert Insight: POCl₃ serves as both the chlorinating agent and the solvent. Using a significant excess ensures the reaction goes to completion. The reaction is highly exothermic and releases HCl gas, necessitating careful addition and proper ventilation.
-
-
Heating: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Trustworthiness: TLC is a critical checkpoint. A sample of the reaction mixture is quenched in ice water, extracted with ethyl acetate, and spotted against the starting material. The disappearance of the starting material spot indicates reaction completion.
-
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., saturated NaHCO₃ or dilute NaOH) until pH 7-8 is reached. The crude product often precipitates as a solid. Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-chloro-6-nitroquinoline.
The final step involves the reduction of the nitro group to an amine using standard conditions, such as stannous chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation.
Analytical Characterization and Quality Control
Confirming the identity and purity of this compound is essential for its use in subsequent research. A multi-technique approach ensures a comprehensive characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1085192-91-1|this compound|BLD Pharm [bldpharm.com]
- 8. usbio.net [usbio.net]
- 9. achmem.com [achmem.com]
- 10. EP0056766B1 - Process for the preparation of 4-amino-chloroquinolines - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Synthesis and Utility of 4-Chloroquinolin-6-amine for Anticancer Drug Development
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. 4-Chloroquinolin-6-amine is a pivotal intermediate, providing a reactive handle for the synthesis of diverse compound libraries aimed at anticancer drug discovery. This guide provides a detailed, field-proven protocol for the synthesis of this compound via the chlorination of 6-amino-4-hydroxyquinoline. It further outlines the rationale for its use in oncology research, supported by established mechanisms of action of its derivatives, and provides comprehensive safety and characterization data.
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system is a privileged scaffold in drug development, with numerous derivatives exhibiting potent biological activities, including antimicrobial, antimalarial, and anticancer effects.[1][2] In oncology, quinoline-based compounds have been shown to exert their effects through various mechanisms, such as the inhibition of receptor tyrosine kinases (RTKs), disruption of DNA synthesis, and induction of apoptosis (programmed cell death).[3]
This compound serves as a critical building block in this field. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various side chains.[4] The amine group at the 6-position offers an additional site for modification or can play a crucial role in the pharmacophore for target binding. This dual functionality makes it an exceptionally versatile precursor for creating novel anticancer agents. Derivatives have shown particular promise against breast cancer cell lines, highlighting the potential of this molecular framework.[1][2]
Synthesis Protocol: this compound
The synthesis of this compound is most effectively achieved through the dehydroxy-chlorination of its precursor, 6-amino-4-hydroxyquinoline (which exists in tautomeric equilibrium with 6-aminoquinolin-4(1H)-one). This transformation is reliably carried out using phosphorus oxychloride (POCl₃), a powerful chlorinating agent for heteroaromatic hydroxyl groups.[5][6][7]
Overall Reaction Scheme
Caption: Synthesis of this compound via chlorination.
Materials and Reagents
| Reagent/Material | CAS Number | Recommended Grade | Supplier Example |
| 6-Amino-4-hydroxyquinoline | 6950-51-2 | >97% | Varies |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | >99%, Reagent Grade | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | ACS Grade, Anhydrous | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | ACS Grade (for solution) | Varies |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Anhydrous, Granular | Varies |
| Silica Gel | 63231-67-4 | 60 Å, 230-400 mesh | Varies |
| Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, inert gas line (N₂ or Ar), ice bath, separatory funnel, rotary evaporator. | N/A | Standard Laboratory Glassware | Varies |
Step-by-Step Synthesis Procedure
CAUTION: This procedure involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
Reaction Setup:
-
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Fit the central neck with a reflux condenser, also under an inert atmosphere. Seal the side neck with a rubber septum.
-
-
Addition of Reagents:
-
To the flask, add 6-amino-4-hydroxyquinoline (e.g., 5.0 g, 31.2 mmol).
-
Through the septum via syringe, slowly and carefully add phosphorus oxychloride (POCl₃) (e.g., 30 mL, 323 mmol). Causality Note: POCl₃ serves as both the chlorinating reagent and the solvent. A large excess ensures the reaction goes to completion. The addition should be slow as the initial reaction can be exothermic.[8]
-
-
Reaction Conditions:
-
Once the addition is complete, slowly heat the reaction mixture to 100-110 °C using a heating mantle.
-
Maintain this temperature with vigorous stirring for 4-6 hours.
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 DCM:Methanol). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the flask to room temperature.
-
Critical Step: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice (~300-400 g) with stirring. This step quenches the excess POCl₃ and is highly exothermic. Perform this in an efficient fume hood.
-
The acidic solution is then slowly neutralized by the portion-wise addition of solid sodium bicarbonate or by carefully adding saturated NaHCO₃ solution until the pH is ~7-8. The product often precipitates as a solid during neutralization.
-
Extract the aqueous mixture with dichloromethane (DCM) (3 x 100 mL).
-
Combine the organic layers in a separatory funnel, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture to yield pure this compound as a solid.
-
Characterization of this compound
-
Appearance: Off-white to light yellow solid.
-
Molecular Formula: C₉H₇ClN₂
-
Molecular Weight: 178.62 g/mol [9]
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include distinct aromatic protons on the quinoline core and a broad singlet for the -NH₂ protons. The chemical shifts will be characteristic of the substituted quinoline structure.
-
¹³C NMR (100 MHz, DMSO-d₆): Will show 9 distinct carbon signals corresponding to the quinoline ring system.
-
Mass Spectrometry (ESI+): Expected m/z = 179.03 [M+H]⁺, with a characteristic isotopic pattern for one chlorine atom (~3:1 ratio for M and M+2 peaks).
Safety and Handling Precautions
Working with the reagents in this protocol requires strict adherence to safety standards.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Always handle in a fume hood.[10] Wear a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves. Ensure an eyewash station and safety shower are immediately accessible.[5]
-
4-Chloroquinoline Derivatives: These compounds are irritants and may be harmful if ingested or absorbed through the skin.[11] Avoid creating dust.
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, safety glasses or goggles, and nitrile gloves are mandatory at all times.
-
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[11]
-
Eye Contact: Immediately flush with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.
Application in Anticancer Agent Design
This compound is a launchpad for synthesizing compounds that target key cancer pathways. The primary strategy involves the nucleophilic substitution of the C4-chloride with various amine-containing side chains.[1][4]
Mechanism of Action of Derivatives
Derivatives of this scaffold have been shown to act on multiple fronts:
-
Kinase Inhibition: Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases that are overactive in cancer, such as those in the PI3K/Akt/mTOR signaling pathway. This pathway is critical for cell proliferation, survival, and metastasis.[7]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells. Studies on related molecules show they can cause cell cycle arrest and initiate apoptosis, key mechanisms for cytotoxic agents.[2]
-
Inhibition of Nucleic Acid Synthesis: Some 4-aminoquinoline derivatives interfere with DNA and RNA synthesis, leading to the death of rapidly dividing cancer cells.[3]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
The development of new anticancer agents often involves creating a library of compounds by reacting this compound with different amines and testing their cytotoxic activity against various cancer cell lines. This structure-activity relationship (SAR) study helps identify the most potent and selective drug candidates for further development.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-Chloroquinolin-4-amine | C9H7ClN2 | CID 601400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of 4-Chloroquinolin-6-amine for Pharmaceutical Scaffolding
Abstract
This guide provides a comprehensive technical overview and a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-Chloroquinolin-6-amine. Quinoline derivatives, particularly those substituted at the 4- and 6-positions, are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The Suzuki coupling offers a powerful and versatile method for C-C bond formation, enabling the synthesis of diverse libraries of 4-aryl-quinolin-6-amines.[4][5] This document addresses the specific challenges associated with this substrate, including the relative inertness of the aryl chloride and potential catalyst inhibition by the free amine. We present an optimized, field-proven protocol, a detailed mechanistic explanation, parameter optimization guidelines, and a troubleshooting manual tailored for researchers in synthetic organic chemistry and drug development.
Introduction: The Strategic Importance of 4-Aryl-6-Aminoquinolines
The quinoline ring system is a cornerstone in drug discovery, present in a wide array of natural products and synthetic compounds with significant biological activity.[2][6] Specifically, the 4-aminoquinoline scaffold is central to antimalarial drugs like Chloroquine and has been extensively explored for anticancer, antiviral, and anti-inflammatory applications.[3][7][8] The introduction of an aryl group at the 4-position via Suzuki-Miyaura coupling dramatically expands the chemical space available for structure-activity relationship (SAR) studies. This transformation allows for the precise installation of diverse aromatic and heteroaromatic moieties, profoundly influencing the compound's steric and electronic properties and its interaction with biological targets.[5][9]
The Suzuki-Miyaura reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[10] However, the successful coupling of this compound presents distinct challenges that require a carefully optimized approach.
Reaction Principles & Mechanistic Insights
The primary hurdles in the Suzuki coupling of this compound are twofold:
-
Aryl Chloride Activation: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[11][12] Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective.[11]
-
Catalyst Inhibition: The presence of two nitrogen atoms—the quinoline ring nitrogen and the 6-amino group—can lead to catalyst inhibition or poisoning. These basic sites can coordinate to the palladium center, sequestering the active catalyst and impeding the catalytic cycle.[13]
To overcome these challenges, a highly active and robust catalytic system is required, typically employing bulky, electron-rich phosphine ligands.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[12][14]
-
Step A: Oxidative Addition: The active Pd(0) catalyst, stabilized by its ligands (L), inserts into the C-Cl bond of this compound. This is the rate-determining step for aryl chlorides and requires a highly active, electron-rich palladium center to proceed efficiently.[12]
-
Step B: Transmetalation: The boronic acid is activated by a base (e.g., K₃PO₄) to form a more nucleophilic boronate species (-B(OH)₃⁻).[15][16] This species then transfers its organic group (Ar') to the Pd(II) center, displacing the halide.
-
Step C: Reductive Elimination: The two organic groups on the palladium complex (the quinoline and the new aryl group) couple and are eliminated from the metal center. This step forms the final C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[14]
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid. Reaction conditions may require optimization for different coupling partners.
Reagents and Materials
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| This compound | 178.61 | 179 mg | 1.0 mmol | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 mmol | 0.05 (2.5 mol% Pd) |
| SPhos | 410.47 | 41 mg | 0.1 mmol | 0.1 |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 425 mg | 2.0 mmol | 2.0 |
| 1,4-Dioxane (Anhydrous) | - | 8 mL | - | - |
| Water (Degassed) | - | 2 mL | - | - |
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol% Pd) and the phosphine ligand (e.g., SPhos, 10 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water at a 4:1 ratio, 0.1 M concentration relative to the limiting reagent) via syringe.[17]
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for 6-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 4-aryl-quinolin-6-amine product.
Guide to Parameter Optimization
The success of the Suzuki coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following table provides a starting point for optimization.[18][19]
| Parameter | Recommended Options | Rationale & Expert Insights |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) sources, respectively. Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[20] |
| Ligand | Buchwald Ligands: SPhos, XPhos, RuPhos. NHC Ligands: IPr, SImes. | Critical for Aryl Chlorides. These bulky, electron-rich ligands accelerate the rate-limiting oxidative addition step and prevent catalyst decomposition or inhibition by the substrate's nitrogen atoms.[11] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic bases are required. K₃PO₄ is often an excellent choice for challenging couplings.[11] Cs₂CO₃ is more soluble and can be effective but is more expensive. The choice of base can significantly impact yield.[15] |
| Solvent System | 1,4-Dioxane/H₂O, THF/H₂O, Toluene/H₂O (typically 4:1 to 10:1 v/v) | Aprotic organic solvents are needed to solubilize the reagents. A small amount of water is usually necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Thorough degassing is essential. [11] |
| Temperature | 80 - 120 °C | Higher temperatures are generally required to promote the oxidative addition of the C-Cl bond. Monitor for potential decomposition of starting materials or products at elevated temperatures.[18] |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive or poisoned catalyst.[13]2. Inappropriate ligand for C-Cl activation.[11]3. Insufficiently strong base or poor solubility.4. Oxygen contamination. | 1. Use fresh catalyst and ligand. Ensure the amine substrate is not inhibiting the reaction by screening different ligands (e.g., try XPhos instead of SPhos).2. Switch to a more electron-rich and bulky ligand from the parameter table.[11]3. Change to a stronger base (K₃PO₄ or Cs₂CO₃) and ensure adequate water is present for dissolution.4. Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.[11] |
| Dehalogenation (C-Cl bond replaced by C-H) | 1. Presence of a hydride source.2. Catalyst decomposition leading to Pd-H species. | 1. Avoid protic solvents like alcohols if this is observed.[11]2. Use a more stable pre-catalyst or adjust the ligand-to-metal ratio (typically 2:1 for monodentate ligands). |
| Protodeboronation (Boronic acid replaced by C-H) | 1. Harsh conditions (high temp, strong base).2. Excess water in the reaction. | 1. Lower the reaction temperature or use a milder base (e.g., K₂CO₃) if the coupling proceeds under those conditions.2. Convert the boronic acid to a more stable pinacol ester (Bpin) derivative, which is more resistant to this side reaction.[11] |
| Formation of Homocoupled Boronic Acid Product | 1. Presence of oxygen in the reaction.2. Inefficient transmetalation step. | 1. Improve inert atmosphere technique; thoroughly degas all solvents and reagents.[20]2. Screen different bases or solvent systems to optimize the transmetalation rate. |
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
- 7. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 20. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloroquinolin-6-amine
This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig amination, specifically tailored for the synthesis of N-aryl-4-chloroquinolin-6-amines. Designed for researchers, scientists, and professionals in drug development, this document offers not only a detailed experimental protocol but also a thorough examination of the underlying mechanistic principles, optimization strategies, and troubleshooting advice to ensure successful and reproducible outcomes.
Foundational Principles: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of carbon-nitrogen (C-N) bonds, offering a versatile and efficient palladium-catalyzed cross-coupling reaction between aryl halides and amines.[1][2] This methodology has become indispensable in medicinal chemistry and materials science due to its broad substrate scope and tolerance of various functional groups, a significant improvement over harsher, more traditional methods like the Goldberg reaction or nucleophilic aromatic substitution.[1]
The reaction is particularly valuable for the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where the formation of an aryl-amine linkage is a critical step.[3] The successful execution of a Buchwald-Hartwig amination hinges on the careful selection of a palladium catalyst, a suitable phosphine ligand, a base, and an appropriate solvent system.[4]
The Catalytic Heart: Mechanism of Action
The generally accepted mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with an active Pd(0) species.[1] This cycle can be broken down into three key steps:
-
Oxidative Addition: The Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, 4-chloroquinolin-6-amine), forming a Pd(II) intermediate.[4]
-
Amine Coordination and Deprotonation: The amine coupling partner then coordinates to the Pd(II) complex. The base present in the reaction mixture facilitates the deprotonation of the coordinated amine, forming a palladium-amido complex.[4]
-
Reductive Elimination: This final step involves the formation of the new C-N bond as the desired N-aryl-4-chloroquinolin-6-amine product is released from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[4]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine byproduct.[1]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol provides a detailed procedure for the Buchwald-Hartwig amination of this compound with a generic aryl amine. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | Store in a desiccator. |
| Aryl amine | ≥98% | Commercially available | Purify by distillation or recrystallization if necessary. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially available | |
| DPEphos | ≥98% | Commercially available | Air-stable ligand. |
| Potassium phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially available | Finely grind before use. |
| Toluene | Anhydrous | Commercially available | Degas before use. |
| Schlenk flask/reaction tube | - | - | Must be oven-dried. |
| Magnetic stirrer and stir bar | - | - | |
| Inert gas supply (Nitrogen or Argon) | High purity | - |
Step-by-Step Procedure
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl amine (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and DPEphos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. Due to the basic nature of the aminoquinoline product, it is advisable to add a small amount of triethylamine (0.1-1%) to the eluent to prevent peak tailing.[5] Alternatively, an acid-base extraction can be employed for purification.[5]
-
Key Considerations and Optimization Strategies
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious choice of reaction parameters.
| Parameter | Recommended | Rationale & Optimization |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(0) sources after in situ reduction. Pre-formed Pd(0) complexes can also be used. |
| Ligand | DPEphos, Xantphos, BINAP, DavePhos | The choice of ligand is critical. For heteroaromatic chlorides, bulky, electron-rich phosphine ligands are often preferred to facilitate oxidative addition and reductive elimination.[6][7] Screening different ligands may be necessary for optimal results. |
| Base | K₃PO₄, Cs₂CO₃, NaOtBu | The base plays a crucial role in the deprotonation of the amine. Stronger bases like NaOtBu can accelerate the reaction but may not be compatible with sensitive functional groups. Weaker inorganic bases like K₃PO₄ and Cs₂CO₃ are often a good starting point.[6][7] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated solvents are essential for reproducible results. Toluene is a common choice due to its high boiling point.[7] |
| Temperature | 80-120 °C | Higher temperatures are often required for the amination of aryl chlorides.[4] |
| Stoichiometry | 1.1-1.5 eq. of amine | A slight excess of the amine is typically used to ensure complete consumption of the limiting aryl halide. |
| Catalyst Loading | 1-5 mol% | Lower catalyst loadings are desirable for cost-effectiveness and to minimize residual palladium in the final product. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate ligand or base- Poor quality reagents/solvents- Insufficient temperature | - Use a fresh batch of palladium precursor.- Screen a variety of ligands and bases.- Ensure all reagents are pure and solvents are anhydrous and degassed.- Gradually increase the reaction temperature. |
| Formation of Side Products | - Hydrodehalogenation- Homocoupling of the aryl halide- Double amination (if applicable) | - Use a less sterically hindered ligand.- Lower the reaction temperature.- Carefully control the stoichiometry of the amine. |
| Difficulty in Purification | - Product adsorbs to silica gel- Co-elution with impurities | - Add triethylamine to the chromatography eluent.- Employ an acid-base extraction work-up.- Consider reverse-phase chromatography. |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of N-aryl-4-chloroquinolin-6-amines. By understanding the reaction mechanism and carefully selecting and optimizing the reaction conditions, researchers can achieve high yields of the desired products. This application note provides a solid foundation for the successful implementation of this important transformation in the synthesis of novel compounds for drug discovery and development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Protocol for N-arylation of 4-Chloroquinolin-6-amine: A Comprehensive Guide for Researchers
Introduction: The Significance of N-Aryl Quinolinamines in Medicinal Chemistry
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Specifically, N-aryl substituted quinolinamines have garnered significant attention from the drug discovery and development community due to their diverse pharmacological activities, including antimicrobial, antimalarial, and anticancer properties.[1][3] The strategic introduction of various aryl groups onto the quinoline core allows for the fine-tuning of a compound's physicochemical properties and biological targets, making the N-arylation of aminoquinolines a critical transformation in medicinal chemistry.
This application note provides a detailed, in-depth technical guide for the N-arylation of 4-chloroquinolin-6-amine, a key intermediate in the synthesis of novel therapeutic agents. We will explore two of the most powerful and versatile methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This guide is designed to provide researchers, scientists, and drug development professionals with not only step-by-step protocols but also the underlying scientific principles to enable successful synthesis and troubleshooting.
Mechanistic Overview: Understanding the "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for rational protocol design and optimization. Both the Buchwald-Hartwig and Ullmann reactions are powerful cross-coupling methods, but they operate through distinct catalytic cycles.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Cycle
The Buchwald-Hartwig amination is a highly versatile method for forming carbon-nitrogen bonds.[4] The catalytic cycle, illustrated below, involves a series of well-defined steps:
-
Oxidative Addition: A low-valent Palladium(0) species undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex. This is often the rate-determining step.
-
Ligand Exchange and Amine Coordination: The amine nucleophile coordinates to the Pd(II) center.
-
Deprotonation: A base deprotonates the coordinated amine, forming an amido-palladium complex.
-
Reductive Elimination: The desired N-aryl bond is formed through reductive elimination, regenerating the Pd(0) catalyst and releasing the N-aryl-4-quinolin-6-amine product.
References
Application Note: High-Resolution Analytical and Preparative HPLC Strategies for the Purification of 4-Chloroquinolin-6-amine
Abstract
This application note provides a comprehensive guide to developing robust analytical and preparative High-Performance Liquid Chromatography (HPLC) methods for 4-Chloroquinolin-6-amine, a critical intermediate in pharmaceutical synthesis. We delve into the physicochemical properties of the molecule to establish a logical framework for method development, covering column selection, mobile phase optimization, and detection parameters. Detailed, step-by-step protocols for both high-resolution analytical purity assessment and scalable preparative purification are presented. The methodologies are designed to be self-validating, ensuring specificity, accuracy, and reproducibility in line with pharmaceutical quality standards.
Introduction: The Importance of Purity for Quinolines
Quinoline derivatives are foundational scaffolds in medicinal chemistry, with 4-aminoquinoline structures forming the core of numerous therapeutic agents. This compound is a key building block in the synthesis of novel compounds, and its purity is paramount. The presence of process-related impurities, such as positional isomers or unreacted starting materials, can significantly impact the safety, efficacy, and regulatory approval of the final active pharmaceutical ingredient (API).[1][2]
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis and purification of such pharmaceutical intermediates due to its high resolving power, sensitivity, and scalability.[3][4] This guide provides a scientifically grounded approach to developing and implementing HPLC methods tailored specifically for this compound.
Foundational Principles: Analyte Properties and Chromatographic Strategy
A successful HPLC method is built upon a fundamental understanding of the analyte's chemical nature. Reversed-phase HPLC (RP-HPLC) is the most suitable approach for separating quinoline derivatives and other aromatic amines.[5][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value / Characteristic | Chromatographic Implication |
|---|---|---|
| Molecular Formula | C₉H₇ClN₂ | - |
| Molecular Weight | 178.62 g/mol [8] | Influences diffusion rates but is less critical for retention in RP-HPLC. |
| Structure | Aromatic heterocyclic amine | The quinoline ring provides hydrophobicity, favoring retention on a non-polar stationary phase (e.g., C18).[9] |
| pKa (predicted) | ~4.5 (quinoline N), ~4.0 (amine N) | The basic nitrogen atoms require pH control of the mobile phase to ensure consistent protonation and avoid peak tailing. |
| logP (predicted) | ~2.5 - 3.0 | Indicates moderate lipophilicity, making it well-suited for retention and elution in typical RP-HPLC conditions (e.g., water/acetonitrile).[10][11] |
| UV Absorbance | Strong absorbance in the UV region | Allows for sensitive detection using a UV or Diode Array Detector (DAD). A wavelength scan is recommended to find the λmax. |
The Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse for separating moderately non-polar compounds like this compound.[12][13] Its long alkyl chains provide strong hydrophobic interactions with the quinoline ring system, leading to effective retention and separation from polar impurities. A C8 column can be considered as an alternative for faster analysis if resolution is sufficient.[14]
-
Mobile Phase pH Control: The presence of two basic nitrogen atoms makes pH control essential. At a pH below the pKa values (~4.0), both nitrogens will be protonated. This positive charge can lead to undesirable ionic interactions with residual acidic silanols on the silica backbone of the column, causing peak tailing. By adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to maintain a low pH (e.g., 2.5-3.5), three key objectives are achieved:
-
The analyte is kept in a single, protonated form, ensuring sharp, symmetrical peaks.[12]
-
The residual silanols on the stationary phase are suppressed, minimizing secondary interactions.
-
Solubility of the analyte in the aqueous portion of the mobile phase is often improved.
-
-
Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides better peak efficiency and lower backpressure.[12] A gradient elution, starting with a lower concentration of acetonitrile and increasing over time, is ideal for separating the main compound from a range of impurities with different polarities.[15]
HPLC Method Development and Workflow
The development of a robust HPLC method follows a logical progression from initial screening to final optimization and validation. This workflow ensures that the final method is suitable for its intended purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. wjpmr.com [wjpmr.com]
- 5. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. This compound | 1085192-91-1 [sigmaaldrich.com]
- 9. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 10. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 11. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Note: Accelerated Synthesis of 4-Aminoquinoline Derivatives via Microwave Irradiation
Abstract: The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, most notably antimalarials like chloroquine and amodiaquine.[1][2] Traditional methods for synthesizing these vital compounds often involve prolonged reaction times and harsh conditions.[1] This application note provides a detailed guide for the rapid and efficient synthesis of 4-aminoquinoline derivatives using microwave-assisted organic synthesis (MAOS). By leveraging the principles of microwave dielectric heating, this protocol dramatically reduces reaction times from hours or days to mere minutes, while often improving yields and product purity.[3][4][5] This guide is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this critical heterocyclic scaffold.
Introduction: The Significance of 4-Aminoquinolines and the Microwave Advantage
4-Aminoquinoline derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1] The urgency of developing new and more effective drugs, particularly against resistant malaria strains, necessitates faster and more efficient synthetic routes.[6]
Conventional synthesis, typically a nucleophilic aromatic substitution (SNAr) on a 4-chloroquinoline precursor, often requires high temperatures and extended refluxing periods.[1] Microwave-assisted synthesis presents a transformative alternative. Unlike conventional heating, which relies on slow conductive heat transfer from the vessel walls, microwave energy couples directly with polar molecules in the reaction mixture.[7][8] This direct, volumetric heating leads to a rapid and uniform temperature increase, overcoming activation energy barriers far more efficiently.[9] The primary benefits of this approach include:
-
Dramatically Reduced Reaction Times: Reactions that take hours can often be completed in minutes.[3][10]
-
Increased Reaction Rates & Yields: The high temperatures achieved under pressure can accelerate reaction rates by orders of magnitude, leading to higher product yields.[4][5]
-
Enhanced Purity: The short reaction times at high temperatures can minimize the formation of by-products.[4][5]
-
Greener Chemistry: MAOS often allows for the use of less solvent or more environmentally benign solvents, aligning with the principles of green chemistry.[7][8][11]
The Principle of Microwave-Assisted Synthesis
Microwave heating operates on two primary mechanisms: dipolar polarization and ionic conduction.[8][9][11]
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants in the synthesis, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves (typically 2.45 GHz), these molecules attempt to align themselves with the field.[7][9] This constant reorientation generates friction at the molecular level, which manifests as intense, rapid heat.
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalysts), they will migrate back and forth under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[9][12]
This internal, volumetric heating is fundamentally different from conventional heating, as illustrated below.
Caption: Fig 1. Comparison of Heating Mechanisms
Experimental Protocol: Microwave-Assisted SNAr of 4,7-Dichloroquinoline
This protocol details a general procedure for the synthesis of a 4-aminoquinoline derivative via a nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline and a primary or secondary amine, a common and effective strategy.[1][6]
Materials & Equipment
Reagents:
-
4,7-Dichloroquinoline (Starting Material)
-
Selected Amine (Nucleophile, e.g., N,N-diethylethylenediamine, aniline derivative)
-
Solvent (e.g., Dimethyl sulfoxide (DMSO), Ethanol, Acetonitrile)[1]
-
Base (if required, e.g., K₂CO₃, NaOH)[1]
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate Solution (for work-up)
-
Brine (for work-up)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
Equipment:
-
Dedicated Microwave Reactor for organic synthesis (e.g., CEM, Biotage, Anton Paar) with appropriate sealed reaction vessels (10-20 mL).[13]
-
Magnetic stir bars
-
Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)
-
Rotary evaporator
-
TLC plates (for reaction monitoring)
-
Fume hood
Safety Precaution: Microwave synthesis in sealed vessels generates high internal pressures.[14] Never use a domestic microwave oven.[13] Always use certified pressure-rated vessels and operate the reactor behind a blast shield within a fume hood. Allow the vessel to cool completely before opening.[13][14]
Step-by-Step Protocol
-
Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave process vial.
-
Reagent Addition: To the vial, add 4,7-dichloroquinoline (e.g., 1.0 mmol, 198 mg).
-
Nucleophile & Solvent: Add the desired amine (e.g., 1.2-1.5 equivalents).[15] Dissolve the solids in a suitable polar solvent (e.g., 3-5 mL of DMSO or ethanol). DMSO is often an excellent choice due to its high boiling point and strong microwave absorption.[1]
-
Causality Insight: A slight excess of the amine nucleophile is used to drive the reaction to completion. If the amine is a salt (e.g., hydrochloride), a base like K₂CO₃ (2.0 equiv.) must be added to liberate the free amine. For less reactive nucleophiles like anilines, a stronger base such as NaOH may be required.[1]
-
-
Sealing: Securely seal the vial with the appropriate septum and cap.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters. A typical starting point is:
-
Cooling: After the irradiation is complete, the vessel is automatically cooled to a safe temperature (e.g., <50 °C) via a jet of compressed air.[14]
-
Work-up & Isolation:
-
Once cooled, carefully open the vial.
-
Pour the reaction mixture into a separatory funnel containing water or saturated sodium bicarbonate solution (50 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary. The high purity often achieved with microwave synthesis may sometimes render extensive purification unnecessary.[6]
Caption: Fig 2. Experimental Workflow
Expected Results & Optimization
Microwave-assisted synthesis of 4-aminoquinolines typically results in significantly higher yields and shorter reaction times compared to conventional methods.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Advantage |
| Reaction Time | > 24 hours[1] | 20-30 minutes[1] | >48x Faster |
| Temperature | ~120 °C (reflux)[1] | 140-180 °C (superheated) | Higher Kinetic Energy |
| Typical Yield | Moderate to Good | Good to Excellent (80-95%)[1] | Increased Efficiency |
| Work-up | Often complex | Cleaner, simpler[4][6] | Time & Resource Saving |
Troubleshooting & Optimization:
-
Low Yield: If the reaction does not go to completion, consider increasing the temperature (in 10-20 °C increments), extending the reaction time, or using a more polar, higher-boiling point solvent that absorbs microwave energy more efficiently.
-
By-product Formation: If degradation is observed, try reducing the reaction temperature or time. The precise control offered by modern microwave reactors allows for fine-tuning of these parameters.[14]
-
Solvent Choice: The choice of solvent is critical. Polar solvents like DMSO, DMF, ethanol, and acetonitrile are excellent for microwave synthesis.[12] Non-polar solvents like toluene or hexane are poor microwave absorbers and are generally unsuitable unless a passive heating element or an ionic liquid is used.[7]
Conclusion
Microwave-assisted synthesis is a robust, efficient, and scalable technology that has revolutionized the synthesis of heterocyclic compounds like 4-aminoquinolines.[3][16] By providing rapid, uniform, and direct heating, it dramatically shortens reaction times, improves yields, and promotes greener chemical practices. This application note provides a foundational protocol that can be adapted for the synthesis of a diverse library of 4-aminoquinoline derivatives, accelerating the crucial process of drug discovery and development.[4]
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. epcp.ac.in [epcp.ac.in]
- 4. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. rjpdft.com [rjpdft.com]
- 6. scilit.com [scilit.com]
- 7. mdpi.com [mdpi.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. bspublications.net [bspublications.net]
- 11. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Safety Considerations for Microwave Synthesis [cem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic Applications for Microwave Synthesis [cem.com]
Application Notes & Protocols: The Strategic Use of 4-Chloroquinolines in the Synthesis of Potent Anti-malarial Agents
Abstract
The 4-aminoquinoline scaffold is a cornerstone in the history and future of anti-malarial chemotherapy. Compounds such as chloroquine (CQ) and amodiaquine (AQ) have saved millions of lives, and their core structure continues to inspire the development of new agents to combat drug-resistant Plasmodium falciparum. This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth look at the synthesis of potent 4-aminoquinoline anti-malarials, focusing on the pivotal role of 4-chloroquinoline precursors. We will explore the underlying mechanism of action, detail the key synthetic transformations, elucidate critical structure-activity relationships (SAR), and provide a robust, field-proven protocol for the synthesis of a lead compound.
Introduction: The Enduring Legacy of 4-Aminoquinolines
Malaria, a devastating parasitic disease, affects billions of people worldwide. For decades, 4-aminoquinoline drugs were the first line of defense due to their high efficacy, low cost, and ease of synthesis.[1][2] Although widespread resistance has compromised the utility of chloroquine, the 4-aminoquinoline pharmacophore remains a privileged scaffold in anti-malarial drug discovery.[3][4]
Mechanism of Action: Targeting Heme Detoxification
The primary mechanism of action for 4-aminoquinolines occurs within the acidic digestive vacuole of the intraerythrocytic parasite.[1] During hemoglobin degradation, the parasite releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.
4-aminoquinolines, being weak bases, accumulate to high concentrations in the acidic vacuole.[1] Here, they form a complex with heme, preventing its polymerization into hemozoin.[5] The buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[1][5] Resistance is often linked to mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) protein, which reduces drug accumulation in the vacuole.[1]
The Cornerstone Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The most efficient and widely adopted method for synthesizing 4-aminoquinoline derivatives is the nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of the highly reactive chlorine atom at the C-4 position of a quinoline ring with a primary or secondary amine. The precursor of choice is typically 4,7-dichloroquinoline , as the 7-chloro substituent is a critical feature for potent anti-malarial activity.
The general workflow involves heating the 4,7-dichloroquinoline with a desired amine, often in a high-boiling solvent like phenol or under microwave irradiation to shorten reaction times.[6] The choice of the amine side chain is the primary way to modulate the compound's activity, particularly against resistant strains.[7]
Figure 1: General workflow for the synthesis of 4-aminoquinoline anti-malarials via SNAr.
Structure-Activity Relationships (SAR): A Guide to Rational Design
Decades of research have established a clear SAR for 4-aminoquinoline anti-malarials, providing a roadmap for designing new compounds with improved efficacy against resistant parasites.
-
The Quinoline Core : The 7-chloro group is paramount for high potency. Replacing it with other electron-withdrawing or electron-donating groups typically diminishes activity.[6] Substitutions at other positions (C-5, C-6, C-8) have been explored, but modifications to the side chain have proven more effective at restoring activity against CQ-resistant strains.[7]
-
The 4-Amino Side Chain : This component is the primary modulator of activity against resistant strains and governs the drug's physicochemical properties.[7]
-
Basicity : A basic terminal amino group is essential for the drug to accumulate in the acidic digestive vacuole.[1]
-
Linker Length : Shortening or lengthening the alkyl chain connecting the two nitrogens can restore activity against CQ-resistant parasites.[3]
-
Steric Bulk : Introducing bulky substituents on the terminal nitrogen can prevent metabolic degradation and may help circumvent resistance mechanisms.[3]
-
Figure 2: Key pharmacophoric features of 4-aminoquinoline anti-malarials.
Experimental Protocol: Synthesis of a Chloroquine Analogue
This protocol describes the synthesis of a novel 4-aminoquinoline derivative by reacting 4,7-dichloroquinoline with N1,N1-diethyl-1,3-propanediamine, a modification known to enhance activity against CQ-resistant strains.[7]
Materials and Reagents
-
4,7-Dichloroquinoline (1.0 equiv)
-
N1,N1-Diethyl-1,3-propanediamine (3.0 equiv)
-
Phenol (as solvent)
-
Isopropanol
-
Aqueous Sodium Hydroxide (NaOH), 10% w/v
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup : In a 100 mL round-bottom flask, combine 4,7-dichloroquinoline (e.g., 5.0 g, 1.0 equiv) and phenol (e.g., 15.0 g). Heat the mixture to 90 °C with stirring until a clear, homogenous solution is formed.
-
Nucleophile Addition : Slowly add N1,N1-diethyl-1,3-propanediamine (3.0 equiv) to the reaction mixture.
-
Reaction : Increase the temperature to 120-130 °C and maintain under reflux with continuous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4,7-dichloroquinoline is consumed.
-
Workup - Quenching : Allow the reaction mixture to cool to room temperature. Add isopropanol (e.g., 50 mL) and stir for 30 minutes.
-
Workup - Basification & Extraction : Slowly add 10% aqueous NaOH solution until the pH of the mixture is >12. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (3 x 75 mL).
-
Workup - Washing & Drying : Combine the organic layers and wash sequentially with 10% aqueous NaOH (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 1% triethylamine to elute the product.
-
Characterization : Combine the pure fractions and remove the solvent under vacuum to yield the final product as a viscous oil or solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: In Vitro Anti-malarial Activity
The efficacy of newly synthesized compounds is typically evaluated against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.
| Compound | Side Chain Structure | IC₅₀ (nM) vs. 3D7 (CQS) | IC₅₀ (nM) vs. K1 (CQR) | Reference |
| Chloroquine | -NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂ | ~20 | ~350 | [6] |
| Compound 9a | -N(CH₃)-CH(CH₂-Ph)-CO-NH-CH₂-CH₂-N(CH₃)₂ | 18.5 | 115.6 | [6] |
| Compound 9c | -N(CH₃)-CH(CH₂-Ph)-CO-NH-CH₂-CH₂-(Piperidine) | 21.5 | 145.8 | [6] |
| Compound 9h | -N(CH₃)-CH(iPr)-CO-NH-CH₂-CH₂-(Piperidine) | 23.4 | 141.2 | [6] |
Table 1: Comparative in vitro anti-malarial activity of chloroquine and newly synthesized 4-N-methylaminoquinoline analogues. Data demonstrates that novel side chains can significantly improve potency against resistant (K1) strains compared to the parent drug, chloroquine.
Conclusion and Future Perspectives
The synthetic accessibility and proven biological relevance of the 4-aminoquinoline scaffold ensure its continued importance in the fight against malaria. The nucleophilic aromatic substitution of 4-chloroquinolines remains the most powerful and versatile method for generating novel drug candidates. Future research will likely focus on creating hybrid molecules that combine the 4-aminoquinoline core with other pharmacophores to develop multi-target agents, further enhancing potency and mitigating the development of resistance.[5] The principles and protocols outlined in this guide provide a solid foundation for researchers to design and synthesize the next generation of life-saving anti-malarial drugs.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 5. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. derisilab.ucsf.edu [derisilab.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloroquinolin-6-amine
Introduction: 4-Chloroquinolin-6-amine is a pivotal intermediate in medicinal chemistry and drug development, serving as a foundational scaffold for a variety of bioactive molecules.[1] Achieving a high yield of this compound is critical for the efficiency and economic viability of multi-step synthetic campaigns. This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, frequently asked questions, and a validated experimental protocol to systematically improve the yield and purity of this compound. Our approach is grounded in mechanistic principles to empower users to not only follow procedures but also to understand and adapt them to their specific experimental context.
Core Synthetic Strategy: The Reduction Pathway
The most reliable and widely employed industrial route to this compound is the chemical reduction of its nitro precursor, 4-Chloro-6-nitroquinoline.[2] This strategy is advantageous due to the availability of the starting materials and the generally high efficiency of the nitro group reduction. The overall process involves the synthesis of the nitro-intermediate followed by the critical reduction step.
Caption: Overall synthetic pathway to this compound.
Troubleshooting Guide: A Mechanistic Approach
This section addresses common issues encountered during the synthesis, focusing on the critical reduction step of 4-Chloro-6-nitroquinoline.
Problem: Low or No Product Formation
Q: My reaction shows minimal conversion of the 4-Chloro-6-nitroquinoline starting material according to TLC or LC-MS analysis. What are the likely causes?
A: This issue almost always points to a problem with the reducing agent's activity or the reaction conditions. Let's break it down by method:
-
For Tin(II) Chloride (SnCl₂·2H₂O) Reduction:
-
Cause: SnCl₂ is highly susceptible to air oxidation, especially the anhydrous form. The dihydrate is more stable but can still degrade over time. Old or improperly stored SnCl₂ may have significantly reduced potency.
-
Solution: Use a fresh bottle of Tin(II) chloride dihydrate. For critical experiments, consider titrating the SnCl₂ solution to determine its exact molarity before use. Ensure you are using a sufficient stoichiometric excess (typically 5-10 equivalents) to drive the reaction to completion.[2] The reaction is often performed in polar protic solvents like ethanol to facilitate the dissolution of both the substrate and the metal salt.[2]
-
-
For Iron Powder (Fe) / Acid Reduction:
-
Cause: The activity of iron powder is dependent on its surface area and the absence of an oxide layer. Not all grades of iron powder are suitable for chemical reductions.
-
Solution: "Activate" the iron powder immediately before use. This can be done by washing the powder with dilute HCl to etch the surface and remove the passivating oxide layer, followed by rinsing with water, ethanol, and then ether before drying. This ensures a highly active surface for the electron transfer process. Additionally, ensure the reaction mixture is vigorously stirred to maintain suspension of the iron particles.
-
Problem: Complex Product Mixture & Significant Byproducts
Q: My analysis shows multiple products. Besides my desired amine and unreacted starting material, what are these other impurities and how can I prevent them?
A: The formation of multiple products indicates side reactions are occurring. The two most common culprits are dehalogenation and the formation of reduction intermediates.
-
Dehalogenation (Loss of the C4-Chlorine):
-
Cause: Overly harsh reducing conditions can lead to reductive dehalogenation, converting your product into 6-aminoquinoline. This is more common with catalytic hydrogenation (e.g., H₂/Pd-C) if not carefully controlled, but can also occur with aggressive metal/acid conditions.
-
Prevention: The Tin(II) chloride method is generally milder and more chemoselective, preserving the C-Cl bond effectively.[2] If using Fe/HCl, avoid excessively high temperatures or prolonged reaction times after the starting material has been consumed. Monitor the reaction closely by TLC.
-
-
Incomplete Reduction Intermediates:
-
Cause: The reduction of a nitro group is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates. If the reducing agent is depleted or the reaction is quenched prematurely, these species can be present in your crude product.
-
Prevention: Ensure a sufficient excess of the reducing agent is used from the outset. Allow the reaction to proceed for the recommended time, monitoring until the starting material spot on the TLC plate has completely disappeared.
-
References
Technical Support Center: Side-Product Formation in 4-Aminoquinoline Synthesis
Welcome to the technical support center for 4-aminoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of side-product formation during the synthesis of this critical chemical scaffold. By understanding the underlying mechanisms and having access to robust troubleshooting strategies, you can enhance your reaction yields, improve product purity, and accelerate your research and development efforts.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-aminoquinolines and which is more prone to side-product formation?
The two most prevalent methods for synthesizing the quinoline core are the Conrad-Limpach and the Gould-Jacobs reactions.[1][2] Both pathways can be effective, but each has its own propensity for specific side-product formation depending on the reaction conditions and substrates used.
-
Conrad-Limpach Synthesis: This reaction involves the condensation of anilines with β-ketoesters.[1][3] It is particularly sensitive to temperature. At lower temperatures, the kinetic product, a β-aminoacrylate, is favored. Higher temperatures (around 250°C) are required for the cyclization to the desired 4-hydroxyquinoline.[1][4] Improper temperature control is a primary source of side products.
-
Gould-Jacobs Reaction: This method utilizes the reaction of anilines with alkoxymethylenemalonic esters, followed by thermal cyclization.[2][5] This reaction is generally effective for anilines with electron-donating groups in the meta-position.[5] Subsequent hydrolysis and decarboxylation are necessary to yield the final 4-hydroxyquinoline.[2][6] Side reactions can occur during any of these steps if not carefully controlled.
Q2: I'm observing a significant amount of an isomeric byproduct. What is the likely cause in a Conrad-Limpach synthesis?
A common issue in the Conrad-Limpach synthesis is the formation of the isomeric 2-hydroxyquinoline (or 2-quinolone). This occurs when the initial condensation between the aniline and the β-ketoester proceeds through an anilide intermediate, a pathway known as the Knorr synthesis, which competes with the desired Schiff base formation.[3]
Causality: The regioselectivity is highly dependent on the reaction conditions. The formation of the 4-hydroxyquinoline is favored under kinetic control (lower temperatures), while the 2-hydroxyquinoline is the thermodynamic product (higher temperatures during the initial condensation).[7]
Mitigation Strategy:
-
Temperature Control: Maintain a lower temperature (room temperature is often sufficient) during the initial condensation step to favor the formation of the β-aminoacrylate intermediate, which leads to the 4-hydroxyquinoline.[1]
-
Acid Catalysis: The use of a strong acid catalyst, such as HCl or H₂SO₄, can promote the desired keto-enol tautomerizations and Schiff base formation.[1]
Q3: My final 4-aminoquinoline product is contaminated with a di-substituted species. How can I prevent this?
The formation of bis-quinoline derivatives, where two quinoline cores are linked by the amine side chain, is a known side product, particularly when using diamines as nucleophiles.[8] This occurs when both amino groups of the diamine react with the 4-chloroquinoline intermediate.
Causality: This is a classic case of a competing nucleophilic aromatic substitution (SNAr) reaction. If the stoichiometry of the diamine to the 4-chloroquinoline is not carefully controlled, or if the reaction conditions favor multiple substitutions, the formation of the bis-adduct is likely.
Mitigation Strategy:
-
Stoichiometry: Use a significant excess of the diamine to favor the mono-substitution product.
-
Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can help to minimize the formation of the di-substituted product.
-
Protecting Groups: In some cases, using a mono-protected diamine can be an effective strategy. The protecting group can be removed after the initial substitution reaction.
Q4: I am having trouble with the chlorination step of my 4-hydroxyquinoline. What are the potential pitfalls?
The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), is a critical step.[9][10] However, this reaction can lead to several side products if not performed correctly.
Potential Issues and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient chlorinating agent or inadequate reaction temperature/time. | Use a sufficient excess of POCl₃ and ensure the reaction is heated to reflux for an adequate period (typically 3 hours).[9] |
| Formation of 2,4-dichloroquinoline | If the starting material is a quinolin-2,4-dione, both hydroxyl groups can be chlorinated.[11] | Careful control of the starting material's structure is essential. If starting from a 4-hydroxy-quinolin-2(1H)-one, selective hydrolysis of the 2,4-dichloro intermediate may be necessary.[11] |
| Degradation | Harsh reaction conditions can lead to decomposition of the quinoline ring. | Avoid excessively high temperatures and prolonged reaction times. The use of a solvent like toluene can help to moderate the reaction conditions.[9] |
II. Troubleshooting Guides
Troubleshooting Scenario 1: Low Yield in the Cyclization Step (Conrad-Limpach & Gould-Jacobs)
Observed Problem: The thermal cyclization of the intermediate (Schiff base or anilidomethylenemalonate) is resulting in a low yield of the desired 4-hydroxyquinoline, with a significant amount of unreacted starting material or tar-like byproducts.
Root Cause Analysis and Troubleshooting Workflow:
Caption: Troubleshooting workflow for low cyclization yield.
Detailed Explanation:
-
Temperature: The electrocyclic ring closure in both the Conrad-Limpach and Gould-Jacobs reactions has a high activation energy and requires significant thermal input.[1][5] Insufficient temperature will result in a sluggish or incomplete reaction.
-
Solvent: The choice of solvent is critical. Early work on the Conrad-Limpach synthesis without a solvent gave very low yields. The use of high-boiling, inert solvents like mineral oil has been shown to dramatically increase yields, in some cases up to 95%.[1]
-
Purity of Intermediate: Impurities in the Schiff base or anilidomethylenemalonate intermediate can interfere with the cyclization reaction, leading to side reactions and the formation of tar. It is often beneficial to purify the intermediate before proceeding to the high-temperature cyclization step.
-
Microwave Synthesis: For the Gould-Jacobs reaction, microwave-assisted synthesis has emerged as a modern alternative to conventional heating, often leading to shorter reaction times and improved yields.[5]
Troubleshooting Scenario 2: Unwanted Dealkylation of the Amine Side Chain
Observed Problem: During the final SNAr step to introduce the amino side chain onto the 4-chloroquinoline core, or during subsequent workup and purification, you observe the formation of a dealkylated side product.
Root Cause Analysis and Troubleshooting Workflow:
Caption: Troubleshooting workflow for side chain dealkylation.
Detailed Explanation:
-
Workup Conditions: The tertiary amine in many 4-aminoquinoline side chains can be susceptible to dealkylation under harsh acidic or basic conditions, especially at elevated temperatures. Careful control of pH during extraction and purification is crucial.
-
Reaction Temperature: While the SNAr reaction often requires heat, excessive temperatures can promote side reactions, including dealkylation. It is important to find the optimal balance between reaction rate and product stability.
-
Inherent Instability: Some side chain architectures are more prone to dealkylation than others. This is a known issue in the context of drug metabolism, where dealkylation can affect the lipid solubility and efficacy of the final compound.[8][12] If this is a persistent issue, redesigning the side chain to be more robust may be necessary.
III. Analytical Characterization of Side Products
The first step in troubleshooting side-product formation is accurate identification and quantification. A multi-pronged analytical approach is often necessary.
Recommended Analytical Techniques:
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | The primary tool for assessing the purity of your product and quantifying impurities. A well-developed HPLC method can separate the desired product from various side products.[8][13] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight information for unknown peaks in your chromatogram, which is invaluable for identifying the structure of side products.[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the final product and any isolated impurities. ¹H and ¹³C NMR are essential for confirming the structure of your desired 4-aminoquinoline and can help to elucidate the structure of unknown byproducts.[8][15] |
Experimental Protocol: Developing a Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can effectively separate the drug substance from its degradation products. This is often developed through forced degradation studies.
Step-by-Step Protocol for Forced Degradation: [14]
-
Acidic Hydrolysis: Dissolve a small amount of your purified 4-aminoquinoline in a solution of 0.1 M HCl in a 1:1 acetonitrile/water mixture. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Basic Hydrolysis: Dissolve the sample in 0.1 M NaOH in a 1:1 acetonitrile/water mixture. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve the sample in a 1:1 acetonitrile/water mixture containing 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of your compound in an oven at 105°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of your compound (e.g., 1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours.
By analyzing the samples from these stress conditions, you can identify potential degradation products and optimize your HPLC method (e.g., mobile phase composition, gradient, column chemistry) to ensure their separation from the main product peak.
IV. Conclusion
The synthesis of 4-aminoquinolines, while well-established, presents numerous challenges related to side-product formation. A thorough understanding of the reaction mechanisms, careful control of reaction parameters, and the use of appropriate analytical techniques are paramount to achieving high yields and purity. This guide provides a framework for diagnosing and resolving common issues encountered in the synthesis of this important class of compounds.
V. References
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). National Institutes of Health (NIH). Retrieved from --INVALID-LINK--
-
Conrad–Limpach synthesis. (2023, December 2). In Wikipedia. Retrieved from --INVALID-LINK--
-
El-Dean, A. M. K., Geies, A. A., & Badr, M. Z. A. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 3(3), 80-86. Retrieved from --INVALID-LINK--
-
Kaur, K., Jain, M., Kaur, T., & Jain, R. (2010). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Combinatorial Chemistry & High Throughput Screening, 13(7), 610-620. Retrieved from --INVALID-LINK--
-
Industrial preparation method of 4,7-dichloroquinoline. (2014). Google Patents. Retrieved from --INVALID-LINK--
-
Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from --INVALID-LINK--
-
Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved from --INVALID-LINK--
-
Gould–Jacobs reaction. (n.d.). In Wikiwand. Retrieved from --INVALID-LINK--
-
Rasmussen, S. (2016). Design and Synthesis of Novel Chloroquine-based Antimalarials. Portland State University. Retrieved from --INVALID-LINK--
-
Fernández, G. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. Retrieved from --INVALID-LINK--
-
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. (n.d.). National Institutes of Health (NIH). Retrieved from --INVALID-LINK--
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers. Retrieved from --INVALID-LINK--
-
Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents. (n.d.). National Institutes of Health (NIH). Retrieved from --INVALID-LINK--
-
Chloroquine. (2024, October 26). In Wikipedia. Retrieved from --INVALID-LINK--
-
CHLOROQUINE synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Gould–Jacobs reaction. (2023, December 2). In Wikipedia. Retrieved from --INVALID-LINK--
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). National Institutes of Health (NIH). Retrieved from --INVALID-LINK--
-
Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. (2021). ACS Omega. Retrieved from --INVALID-LINK--
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Institutes of Health (NIH). Retrieved from --INVALID-LINK--
-
Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
The Determination of 4-Aminoquinoline Antimalarials: Revaluation of the Induced Fluorescence Method, with Specific Application to Hydroxychloroquine Analysis*. (2006). ResearchGate. Retrieved from --INVALID-LINK--
-
CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). PharmaCompass. Retrieved from --INVALID-LINK--
-
Regioselectivity of the Gould–Jacobs Reaction. (2020). ResearchGate. Retrieved from --INVALID-LINK--
-
Gould-Jacobs Reaction. (n.d.). Wiley Online Library. Retrieved from --INVALID-LINK--
-
4-Aminoquinoline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from --INVALID-LINK--
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2016). PLOS One. Retrieved from --INVALID-LINK--
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from --INVALID-LINK--
-
Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. (n.d.). National Institutes of Health (NIH). Retrieved from --INVALID-LINK--
-
Technical Support Center: Analysis of Impurities in 4-Methylisoquinolin-8-amine. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. (2005). UCSF - The DeRisi Lab. Retrieved from --INVALID-LINK--
-
4-Aminoquinoline: A Comprehensive Review about Synthetic Strategies. (2025). Frontiers. Retrieved from --INVALID-LINK--
-
Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. (n.d.). National Institutes of Health (NIH). Retrieved from --INVALID-LINK--
-
Synthesis and Antimalarial Activity of Novel Side Chain Modified Antimalarial Agents Derived From 4-aminoquinoline. (2008). PubMed. Retrieved from --INVALID-LINK--
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). MDPI. Retrieved from --INVALID-LINK--
-
Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. (2021). National Institutes of Health (NIH). Retrieved from --INVALID-LINK--
-
Discovery and history of 4-aminoquinoline compounds in medicinal chemistry. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
(PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2016). ResearchGate. Retrieved from --INVALID-LINK--
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. synarchive.com [synarchive.com]
- 5. benchchem.com [benchchem.com]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 8. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 10. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antimalarial activity of novel side chain modified antimalarial agents derived from 4-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Chloroquinolin-6-amine
Welcome to the Technical Support Center for the purification of crude 4-Chloroquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.
Introduction to Purification Challenges
This compound is a heterocyclic aromatic amine, a class of compounds known for their unique purification challenges. The presence of a basic amino group and a polar quinoline ring system can lead to issues such as poor solubility in common organic solvents, strong interactions with silica gel during chromatography, and susceptibility to degradation.[1] This guide will equip you with the knowledge to anticipate and overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude this compound sample?
A1: Impurities in crude this compound typically arise from the synthetic route used. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 4,7-dichloroquinoline or a related aniline derivative.
-
Positional Isomers: Synthesis of substituted quinolines can sometimes yield isomeric byproducts.
-
Over-reaction Products: In some synthetic pathways, side reactions can lead to the formation of more complex, undesired compounds.[2]
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
A preliminary analysis of your crude material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to get an initial assessment of the impurity profile.
Q2: My crude this compound is a dark, oily residue, but the pure compound should be a solid. What should I do?
A2: An oily appearance in a compound expected to be a solid is often due to the presence of residual solvents or significant impurities that depress the melting point. First, ensure all volatile solvents have been removed under high vacuum. If the material remains oily, a preliminary purification step, such as an acid-base extraction or a quick filtration through a plug of silica gel, may be necessary before attempting a more rigorous purification method like recrystallization or column chromatography.
Q3: Why is my this compound streaking on the TLC plate and showing poor separation during column chromatography?
A3: The basicity of the amine group in this compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can cause significant tailing (streaking) on TLC plates and poor separation, or even irreversible adsorption, on a silica gel column.
To mitigate this, you can:
-
Add a basic modifier to your eluent: A small amount of triethylamine (typically 0.1-1%) or a few drops of ammonia in methanol can be added to the mobile phase to neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[3][4]
-
Use a different stationary phase: Consider using neutral or basic alumina, or a reversed-phase (C18) silica gel for your chromatography.
Q4: How can I effectively assess the purity of my final product?
A4: A multi-technique approach is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the purity. The absence of co-eluting spots with the crude material is a good indicator.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid) is a common starting point.[5][6][7]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the structure of your compound and can reveal the presence of impurities by comparing the integrals of the product peaks to those of the impurities.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is selecting an appropriate solvent.
Solvent Selection Workflow
Caption: Workflow for selecting a recrystallization solvent.
Troubleshooting Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly.3. High concentration of impurities. | 1. Choose a lower-boiling point solvent or a solvent mixture.[9]2. Allow the solution to cool more slowly by insulating the flask.3. Perform a preliminary purification (e.g., acid-base extraction) before recrystallization. |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not supersaturated.2. The compound is too soluble in the chosen solvent even at low temperatures. | 1. Reheat the solution to boil off some of the solvent and then cool again.2. Try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.[9] |
| Low recovery of purified product. | 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used to wash the crystals. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration.2. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Crystals are colored. | 1. Colored impurities are trapped in the crystal lattice.2. The compound itself is colored. | 1. Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. Be aware that charcoal can also adsorb some of your product.[10]2. Confirm the expected color of the pure compound from literature or analytical data. |
Step-by-Step Recrystallization Protocol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.[10]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
Column chromatography is a highly effective method for separating complex mixtures and achieving high purity.
Workflow for Column Chromatography Purification
Caption: General workflow for column chromatography.
Troubleshooting Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC. | 1. The eluent system is not optimal (too polar or not polar enough). | 1. Adjust the solvent polarity. For normal phase silica, increasing the polarity will lower the Rf values.[11] |
| Product is not eluting from the column. | 1. The eluent is not polar enough. | 1. Gradually increase the polarity of the eluent (gradient elution). For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Product elutes too quickly with impurities. | 1. The eluent is too polar. | 1. Decrease the polarity of the eluent. |
| Streaking of the product on the column. | 1. Strong interaction of the basic amine with acidic silica gel. | 1. Add a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent.[3][4] |
Step-by-Step Column Chromatography Protocol
-
TLC Analysis: Determine a suitable solvent system using TLC. A good starting point for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate, with the addition of a small amount of triethylamine (e.g., 90:10:0.5 Hexane:Ethyl Acetate:Triethylamine).[3][4][12]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting with the chosen mobile phase.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Safety and Handling
This compound and many of the solvents used in its purification are hazardous. Always consult the Safety Data Sheet (SDS) before handling any chemicals.[13][14][15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. achmem.com [achmem.com]
- 15. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Temperature for 4-Chloroquinoline Amination Reactions
Welcome, researchers and innovators. As a Senior Application Scientist, I've designed this technical guide to move beyond simple protocols. Our goal is to empower you with a deep, mechanistic understanding of how temperature fundamentally governs the success of 4-chloroquinoline amination reactions. This resource is structured to help you diagnose issues, optimize conditions, and ultimately, accelerate your drug development pipeline.
Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Heat
This section addresses the core principles of temperature's role in the primary synthetic routes to 4-aminoquinolines. Understanding these fundamentals is the first step toward intelligent experimental design.
Q1: What are the main strategies for 4-chloroquinoline amination, and how does temperature's role differ for each?
There are two primary pathways for this C-N bond formation:
-
Nucleophilic Aromatic Substitution (SNAr): This is the classical, direct approach where an amine attacks the 4-position of the quinoline ring, displacing the chloride.[1][2] This method is often performed without a metal catalyst but typically demands harsh conditions, including high temperatures.[1]
-
Metal-Catalyzed Cross-Coupling: These modern methods, such as the Buchwald-Hartwig (Palladium) and Ullmann-type (Copper) reactions, use a catalyst to facilitate the C-N bond formation.[1][3] These reactions generally proceed under significantly milder temperature conditions compared to SNAr.[4][5][6]
Temperature's role is distinct for each. In SNAr, heat provides the activation energy needed to overcome the aromatic system's stability.[7] In metal-catalyzed reactions, temperature must be high enough to drive the catalytic cycle forward but low enough to prevent catalyst decomposition or unwanted side reactions.[8][9]
Q2: Why do uncatalyzed SNAr reactions with 4-chloroquinoline often require temperatures exceeding 120°C?
The high temperature requirement is rooted in the reaction mechanism. The process involves the formation of a negatively charged intermediate known as a Meisenheimer complex, where the amine has added to the ring but the chloride has not yet left.[7]
-
Activation Energy (Ea): The quinoline ring is aromatic and inherently stable. A significant amount of energy is required to break this aromaticity temporarily during the nucleophilic attack. High temperature provides the necessary kinetic energy for the reacting molecules to overcome this activation barrier.
-
Reaction Rate: According to the Arrhenius equation, reaction rates increase exponentially with temperature. For many SNAr reactions on electron-deficient systems like 4-chloroquinoline, this rate is impractically slow at lower temperatures. It's common to see protocols specifying conditions of >120°C for over 24 hours, or even higher temperatures (140-180°C) for shorter durations using microwave irradiation.[1] Some solvent-free ("neat") procedures also utilize temperatures in the 120-130°C range.[10]
Q3: For metal-catalyzed aminations (Buchwald-Hartwig/Ullmann), what are the risks of setting the temperature too high or too low?
This is a critical optimization parameter where a "sweet spot" must be found.
-
Temperature Too Low: Insufficient heat will result in slow or incomplete conversion. Each step in the catalytic cycle (oxidative addition, ligand exchange, reductive elimination) has its own activation energy.[11] If the thermal energy is insufficient, the catalyst may stall at a certain point in the cycle, leading to low yields. Typical starting points for palladium-catalyzed systems are often in the 70-100°C range.[2][12]
-
Temperature Too High: Excessive heat can be detrimental in several ways:
-
Catalyst Decomposition: Palladium and copper catalyst complexes, particularly those with sophisticated phosphine or diamine ligands, can degrade at high temperatures, leading to a loss of activity and the formation of palladium black or copper precipitates.[9]
-
Ligand Instability: The specialized ligands that are crucial for catalyst performance can also degrade.
-
Side Reactions: Higher temperatures can promote undesired reaction pathways. A common side product in these reactions is the hydrodehalogenation (or debromination/dechlorination) of the starting material, where the chloro group is replaced by a hydrogen atom.[9] This pathway often has a higher activation energy and becomes more competitive at elevated temperatures.
-
Recent advances have focused on developing highly active catalyst systems with sterically demanding ligands that allow these reactions to proceed at much milder temperatures, sometimes as low as 40-55°C, which helps to mitigate these issues.[5][13]
Part 2: Troubleshooting Guide - From Theory to Practice
Here, we address specific experimental problems in a Q&A format. Use this guide when your reaction is not performing as expected.
| Problem | Question & Analysis | Recommended Solution(s) |
| Low or No Conversion | Q: My reaction is stalled with significant starting material remaining. Is the temperature too low? Analysis: This is the most common cause of low conversion. The activation energy for the rate-limiting step (e.g., oxidative addition in cross-coupling or Meisenheimer complex formation in SNAr) is not being met. This is particularly true for less reactive amines or when using weaker bases in catalyzed reactions, which may require higher temperatures.[12] | 1. Increase Temperature Incrementally: Raise the reaction temperature in 10-20°C increments and monitor the progress by TLC or LC-MS. 2. Verify Thermometer Accuracy: Ensure your heating mantle, oil bath, or reaction block controller is calibrated and accurate. 3. Consider a More Active Catalyst: For Pd/Cu systems, switching to a more modern, sterically hindered ligand (e.g., biarylphosphines) can dramatically lower the required temperature.[14] 4. Switch to Microwave: For SNAr, microwave heating can often achieve the necessary high temperatures (e.g., 140-180°C) more efficiently and with shorter reaction times than conventional heating.[1] |
| Side Products / Low Yield | Q: I'm getting my product, but also significant impurities, especially a dechlorinated version of my starting material. Is the temperature too high? Analysis: Yes, this strongly suggests the temperature is excessive. Hydrodehalogenation (replacement of -Cl with -H) and catalyst decomposition are classic signs of overheating a metal-catalyzed reaction.[9] For SNAr, extreme heat can cause decomposition of the amine or the quinoline core itself. | 1. Decrease Temperature: Lower the reaction temperature by 10-20°C. A slightly longer reaction time at a lower temperature is often preferable to a fast but messy reaction. 2. Screen a Lower Temperature Range: If you started at 100°C, run parallel experiments at 70°C, 80°C, and 90°C to find the optimal balance. 3. Ensure Inert Atmosphere: For catalyzed reactions, oxygen can contribute to catalyst degradation. Ensure your system is properly purged with an inert gas like Argon or Nitrogen. 4. Use Anhydrous Reagents: The palladium-hydride species responsible for dehalogenation can arise from trace water.[9] Ensure solvents and reagents are dry. |
| Inconsistent Results | Q: My amination reaction works well sometimes but fails on other attempts. How can temperature control be the culprit? Analysis: Reproducibility issues often stem from poor control over reaction parameters. Small, unrecorded fluctuations in temperature can lead to large differences in outcome, especially for reactions on the "edge" of stability or reactivity. | 1. Use a Controlled Heating System: Switch from a simple heating mantle to a temperature-controlled oil bath or a reaction block with a contact thermometer for precise and stable heating. 2. Standardize the Heating Profile: For sensitive reactions, the rate of heating can matter. Some protocols specify a slow ramp-up to the target temperature.[10] Standardize this procedure for all runs. 3. Monitor Internal Temperature: For larger-scale reactions (>100 mL), the internal temperature can differ significantly from the external bath temperature. Use a thermocouple to monitor the internal temperature for at least one run to establish the correct external setpoint. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving temperature-related issues in your 4-chloroquinoline amination reactions.
Caption: A troubleshooting workflow for temperature optimization.
Part 3: Experimental Protocols and Data
Typical Temperature Ranges for Amination Methods
The optimal temperature is highly dependent on the specific amine, catalyst, ligand, base, and solvent used. However, the following table provides validated starting points for optimization.
| Reaction Type | Catalyst / Conditions | Typical Temperature Range (°C) | Key Considerations & References |
| SNAr (Conventional) | None (neat or in high-boiling solvent like DMF, NMP) | 120 - 180 °C | Requires high heat to overcome activation barrier. Prone to decomposition with sensitive substrates.[1][10] |
| SNAr (Microwave) | None (in DMSO, EtOH, etc.) | 140 - 180 °C | Significantly reduces reaction time compared to conventional heating.[1] |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., Xantphos, DavePhos) | 70 - 110 °C | The "workhorse" range for many systems. Optimization is key.[8][12] |
| Buchwald-Hartwig (Modern) | Highly active palladacycle pre-catalysts or sterically hindered ligands | 25 - 70 °C (Room Temp. possible) | Allows for coupling of thermally sensitive substrates.[12] |
| Ullmann-type Amination | CuI, CuBr with ligands (e.g., phenanthroline, diamines) | 40 - 120 °C | Modern protocols are much milder than historical Ullmann conditions.[13][15] |
Protocol 1: Temperature Screening for a Catalyzed Amination (Buchwald-Hartwig)
This protocol describes a parallel screening approach to efficiently identify the optimal temperature.
1. Materials & Setup:
-
4-chloroquinoline (1.0 eq)
-
Amine (1.2 eq)
-
Palladium pre-catalyst (e.g., G3-XPhos, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Array of reaction vials with stir bars
-
Multi-well heating block capable of maintaining distinct temperature zones (or multiple separate blocks).
2. Procedure:
-
In a glovebox, charge each reaction vial with the base.
-
Prepare a stock solution of the 4-chloroquinoline and a separate stock solution of the amine in the anhydrous solvent.
-
Prepare a stock solution of the palladium pre-catalyst.
-
Dispense the appropriate volumes of the 4-chloroquinoline and amine stock solutions into each vial.
-
Add the catalyst solution to each vial, seal them tightly, and remove them from the glovebox.
-
Place the vials in the heating blocks pre-set to your desired screening temperatures (e.g., 60°C, 80°C, 100°C, 120°C).
-
Stir the reactions for a set time (e.g., 12-24 hours).
3. Analysis:
-
After cooling, take a small aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and relative ratio of product to side products.
-
Identify the temperature that provides the best balance of high conversion and minimal byproduct formation.
Visualizing Reaction Energetics
Caption: Simplified energy profile comparing uncatalyzed and catalyzed reactions.
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
How to avoid hydrolysis of 4-chloroquinoline starting material
Welcome to the technical support center for 4-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of 4-chloroquinoline, a pivotal intermediate in synthetic chemistry. Our goal is to provide you with in-depth, field-proven insights to help you avoid common pitfalls, particularly the undesired hydrolysis to 4-hydroxyquinoline, ensuring the success and integrity of your experiments.
Troubleshooting Guide: Addressing Hydrolysis and Side Reactions
This section addresses specific issues you may encounter during your experiments with 4-chloroquinoline. The question-and-answer format is designed to help you quickly identify and resolve your challenges.
Q1: My reaction yield is low, and I suspect the formation of 4-hydroxyquinoline as a byproduct. How can I confirm its presence and, more importantly, prevent it?
A1: The formation of 4-hydroxyquinoline is a common issue arising from the hydrolysis of the 4-chloroquinoline starting material. Confirmation of this byproduct can be achieved through analytical techniques such as High-Performance Liquid Chromatography (HPLC), where it will appear as a more polar impurity compared to your starting material, or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
To prevent hydrolysis, you must rigorously exclude water from your reaction. Here’s a multi-pronged approach:
-
Inert Atmosphere: The most critical step is to perform your reaction under an inert atmosphere, such as dry nitrogen or argon.[3][4] This can be achieved using a glovebox or a Schlenk line.[3][5] Standard laboratory glassware has a surface layer of adsorbed water that must be removed by flame-drying under vacuum or oven-drying overnight before use.[4][6]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like DMF and DMSO are often used in nucleophilic aromatic substitution (SNAr) reactions involving 4-chloroquinolines.[7]
-
Reaction Temperature: While many SNAr reactions with amines require high temperatures (often >120°C), be aware that elevated temperatures can accelerate the rate of hydrolysis if any moisture is present.[7] Careful control of the reaction temperature is crucial.[8]
Q2: I'm performing a nucleophilic substitution with an amine. What are the optimal reaction conditions to favor the desired 4-aminoquinoline product over the hydrolysis byproduct?
A2: Optimizing your reaction conditions is key to maximizing the yield of your desired 4-aminoquinoline.
-
Solvent Selection: While alcohols have been used, they can participate in side reactions.[7] Aprotic solvents like DMF or DMSO are generally preferred.[7] In some cases, using an excess of the amine reactant as the solvent (neat conditions) can be a highly effective strategy, driving the reaction towards the desired product.[7][9][10][11]
-
Use of a Base: The addition of a non-nucleophilic base, such as triethylamine or potassium carbonate, can be beneficial. It neutralizes the HCl generated during the reaction, which can otherwise protonate your amine nucleophile, reducing its reactivity.[7]
-
Microwave Synthesis: Microwave-assisted synthesis can be an excellent alternative to conventional heating. It often allows for shorter reaction times and can lead to higher yields with fewer byproducts.[7]
Q3: My reaction seems to have worked, but I'm losing my product during the aqueous workup. What's happening and how can I fix it?
A3: The workup is another critical stage where hydrolysis can occur.[12][13] Introducing an aqueous phase to a reaction mixture containing unreacted 4-chloroquinoline at elevated temperatures or for prolonged periods can lead to product loss.
Here are some tips for a successful workup:
-
Cool Down: Always cool your reaction mixture to room temperature before starting the workup.
-
Minimize Contact Time: Perform aqueous washes quickly.
-
pH Control: During the workup of 4-aminoquinoline syntheses, washing with a mild aqueous base like 5% sodium bicarbonate solution can help remove any acidic impurities and unreacted starting materials.[9]
-
Drying: After extraction, thoroughly dry the organic layer with an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove any residual water before solvent evaporation.[12]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about handling and using 4-chloroquinoline.
Q1: What are the optimal storage conditions for 4-chloroquinoline?
A1: 4-Chloroquinoline is sensitive to moisture.[14] It should be stored in a tightly sealed container in a cool, dry place. For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) is recommended. Some suppliers suggest storage at -20°C for extended periods.[15]
Q2: Can I use a protecting group strategy to prevent reactions at the quinoline nitrogen?
A2: In most SNAr reactions at the 4-position, the quinoline nitrogen's electron-withdrawing nature activates the ring towards nucleophilic attack, so protecting it is generally not necessary and counterproductive.[16] Protecting groups are more commonly employed when you want to perform reactions elsewhere on the molecule while preventing the nitrogen from reacting.[17][18] Common nitrogen protecting groups include Boc and Fmoc, though their application would need to be carefully considered based on the overall synthetic route.[19]
Q3: Are there any solvents I should absolutely avoid when working with 4-chloroquinoline?
A3: While solvent choice is highly reaction-dependent, you should be cautious with protic solvents like water and alcohols, especially at high temperatures, due to the risk of solvolysis.[7] Additionally, some chlorinated solvents can be reactive under certain conditions and should be used with care.[20] Always use high-purity, dry solvents.
Data & Protocols
Table 1: Solvent Selection Guide for SNAr Reactions with 4-Chloroquinoline
| Solvent | Type | Typical Temperature Range | Notes |
| Ethanol | Protic | Reflux | Can lead to hydrolysis/alkoxylation byproducts.[7] |
| DMF | Aprotic, Polar | 120-150°C | Good for dissolving a wide range of reactants. Must be anhydrous.[7] |
| DMSO | Aprotic, Polar | 140-180°C | Higher boiling point allows for higher reaction temperatures. Must be anhydrous.[7] |
| Neat (Excess Amine) | - | 120-130°C | Can be very effective, driving the equilibrium towards the product.[7][9] |
Protocol: Setting up a Reaction Under an Inert Atmosphere
This protocol outlines the basic steps for setting up a reaction using a Schlenk line to prevent hydrolysis.[3][5]
-
Glassware Preparation: Ensure your reaction flask (e.g., a round-bottom flask with a sidearm) and stir bar are clean and dry. Ideally, oven-dry the glassware at >120°C for several hours and allow it to cool in a desiccator.
-
Assembly: Quickly assemble the glassware (flask, condenser, etc.) while hot and connect it to the Schlenk line.
-
Evacuate-Refill Cycles: Carefully evacuate the flask using the vacuum on the Schlenk line, then backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure all atmospheric oxygen and moisture are removed.[4]
-
Reagent Addition:
-
Running the Reaction: Once all reagents are added, maintain a positive pressure of the inert gas (a balloon or bubbler system is common) throughout the reaction.
Visual Guides
Diagram 1: Hydrolysis of 4-Chloroquinoline
Caption: Mechanism of undesired hydrolysis of 4-chloroquinoline.
Diagram 2: Workflow for Avoiding Hydrolysis
Caption: A workflow designed to minimize the hydrolysis of 4-chloroquinoline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. Air-free technique - Wikipedia [en.wikipedia.org]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 6. youtube.com [youtube.com]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How To Run A Reaction [chem.rochester.edu]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. Protective Groups [organic-chemistry.org]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 21. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Reactivity of Amines in SNAr Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. As a Senior Application Scientist, I understand that while SNAr is a cornerstone of modern synthesis for creating C-N bonds, reactions involving amine nucleophiles can often be sluggish or fail entirely. This guide is designed to provide you with a systematic, mechanism-driven approach to troubleshooting and optimizing these crucial transformations. We will move beyond simple procedural lists to explore the underlying chemical principles governing your reaction's success.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with an amine is extremely slow or failing completely. What are the primary factors I should investigate?
This is the most common issue encountered. Low conversion in an SNAr reaction is rarely due to a single factor but rather an interplay between the substrate, the nucleophile, and the reaction conditions. A methodical investigation is key.
The SNAr reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is paramount and is the rate-determining step of the reaction.[3]
-
Causality: The aromatic ring must be sufficiently electron-deficient to be attacked by the amine nucleophile. This is achieved by the presence of strong electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -C(O)R.[4][5] These groups stabilize the negative charge of the Meisenheimer complex through resonance, but only when positioned ortho or para to the leaving group.[5][6] An EWG in the meta position offers only weak inductive stabilization and is generally insufficient to promote the reaction.
Unlike in SN2 reactions, the bond strength to the leaving group is not the primary factor determining the reaction rate.
-
Causality: Because the first step (nucleophilic attack) is rate-determining, the most important characteristic of the leaving group is its ability to activate the ring by withdrawing electron density via induction. Highly electronegative atoms enhance the electrophilicity of the carbon atom being attacked.[2] This leads to the reactivity trend: F > Cl > Br > I .[2][7] If your reaction with an aryl chloride is slow, switching to the analogous aryl fluoride can result in a dramatic rate increase.
| Leaving Group | Relative Rate | Rationale |
| F | ~3300 | Highest electronegativity strongly activates the ipso-carbon for nucleophilic attack. |
| Cl | ~4.5 | Moderate activation. |
| Br | ~2.7 | Similar to Chlorine in reactivity. |
| I | 1 | Lowest electronegativity provides the least activation. |
| Table 1: Relative reactivity of leaving groups in the reaction of 2,4-dinitrophenyl halides with piperidine. Data illustrates the typical trend for SNAr reactions.[2] |
The inherent reactivity of your amine is a critical variable.
-
Nucleophilicity: Generally, nucleophilicity correlates with basicity.[8] The more available the lone pair on the nitrogen, the more reactive it will be. The basicity of an amine is best quantified by the pKₐ of its conjugate acid (often abbreviated as pKₐH).[9] A higher pKₐH indicates a stronger base and, typically, a stronger nucleophile.[9][10] Electron-donating groups on the amine increase its nucleophilicity, while electron-withdrawing groups decrease it.
-
Steric Hindrance: Bulky amines (e.g., di-isopropylamine) are poor nucleophiles for SNAr reactions, even if they are strong bases, because steric clash prevents them from effectively attacking the aromatic ring.[8][11]
| Amine | Class | pKₐ of Conjugate Acid (pKₐH) | General Reactivity |
| Piperidine | Secondary, Cyclic | 11.1 | High |
| Pyrrolidine | Secondary, Cyclic | 11.3 | High |
| Morpholine | Secondary, Cyclic | 8.4 | Moderate |
| n-Butylamine | Primary, Acyclic | 10.7 | High |
| Aniline | Primary, Aromatic | 4.6 | Low |
| 4-Nitroaniline | Primary, Aromatic | 1.0 | Very Low |
| Table 2: pKₐH values for common amines. Higher values generally correlate with higher nucleophilicity in SNAr reactions.[10][12] |
The right environment is crucial for facilitating the reaction.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, NMP, and acetonitrile are the solvents of choice.[13][14]
-
Causality: These solvents are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the amine nucleophile. In contrast, polar protic solvents (like ethanol or water) create a "solvent cage" around the amine via hydrogen bonding, which neutralizes its lone pair and severely diminishes its nucleophilicity.[15][16][17]
-
-
Role of a Base: An external base is often required. While the amine nucleophile can act as a base itself, this consumes a second equivalent of your valuable starting material. A non-nucleophilic inorganic base like K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically added.[13]
Q2: My amine is electron-poor (e.g., 4-nitroaniline) and shows no reactivity. How can I force it to react?
This is a classic challenge where the amine's lone pair is delocalized and not sufficiently nucleophilic. The solution is to dramatically increase its nucleophilicity by converting it into its conjugate base (an amide anion) before introducing the electrophile.
-
Strategy: Pre-deprotonation with a strong, non-nucleophilic base. Bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are effective.[13][21] The resulting highly nucleophilic anion can then readily attack even moderately activated aromatic rings.
See Protocol 2 for a detailed experimental procedure.
Q3: I am observing multiple side products. What are the likely culprits?
Side product formation often points to issues with reaction conditions or substrate reactivity.
-
Di-substitution: If your substrate contains more than one leaving group, and you use an excess of a highly reactive amine, you may see substitution at multiple sites. This can be controlled by carefully managing stoichiometry (e.g., using 1.0-1.2 equivalents of the amine).
-
Reaction with Solvent: Using a nucleophilic solvent like an alcohol in the presence of a strong base can lead to the formation of ether byproducts, as the solvent-derived alkoxide competes with your amine.[2] Always use a polar aprotic solvent.
-
Benzyne Formation: If your aryl halide is not activated with EWGs and you are using a very strong base (e.g., NaNH₂), you may be inducing an elimination-addition mechanism via a "benzyne" intermediate.[4][6] This is a different pathway from SNAr and can lead to a mixture of regioisomeric products because the incoming nucleophile can attack either end of the benzyne triple bond.
Q4: How should I systematically approach optimizing my SNAr reaction?
Use a logical workflow to diagnose and solve the issue. Start by confirming the integrity of your starting materials and then systematically adjust reaction parameters.
Experimental Protocols
Protocol 1: General Procedure for a Trial SNAr Reaction
This protocol provides a robust starting point for reacting a moderately activated aryl halide with a primary or secondary amine.
-
Reagent Preparation:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add the aryl halide (1.0 eq).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Add a polar aprotic solvent (e.g., DMSO, DMF, or NMP) to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.
-
-
Reaction Initiation:
-
Begin vigorous stirring.
-
Add the amine nucleophile (1.2 eq) to the mixture via syringe.
-
Heat the reaction mixture to a starting temperature of 80 °C.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). Visualize the TLC plate under UV light and/or with a potassium permanganate stain.
-
If no significant conversion is observed after 4-6 hours, incrementally increase the temperature by 20 °C (e.g., to 100 °C, then 120 °C), monitoring at each stage. Do not exceed the decomposition temperature of the solvent or reactants.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer with water (3x) to remove the solvent and inorganic salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Activating an Unreactive, Electron-Poor Amine via Pre-Deprotonation
This procedure is for amines with low intrinsic nucleophilicity (e.g., pKₐH < 5). Extreme caution must be exercised when using sodium hydride, as it is highly reactive and flammable.
-
Amine Deprotonation (Amide Formation):
-
To a flame-dried, three-neck flask under a strict inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Carefully wash the NaH with dry hexanes (2x) to remove the mineral oil, decanting the hexanes via cannula.
-
Add dry, anhydrous THF or DMF to the flask. Cool the suspension to 0 °C in an ice bath.
-
Dissolve the electron-poor amine (1.1 eq) in a minimal amount of the same dry solvent and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Hydrogen gas evolution should be observed. The formation of a colored solution often indicates the formation of the sodium amide salt.
-
-
Nucleophilic Substitution:
-
In a separate dry flask, dissolve the aryl halide (1.0 eq) in the same dry solvent.
-
Cool the flask containing the newly formed sodium amide back down to 0 °C.
-
Slowly transfer the solution of the aryl halide into the amide solution via cannula.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Gentle heating may be required for less activated substrates.
-
-
Quenching and Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C and very carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Proceed with a standard aqueous work-up and purification as described in Protocol 1.
-
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 14. youtube.com [youtube.com]
- 15. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 16. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. osti.gov [osti.gov]
Technical Support Center: A Senior Application Scientist's Guide to Scaling the Synthesis of 4-Chloroquinolin-6-amine Derivatives
Introduction: The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably antimalarial drugs like Chloroquine and Amodiaquine.[1][2] The synthesis of derivatives, particularly those involving the 4-chloroquinolin-6-amine core, is a critical process for drug discovery and development. However, transitioning these syntheses from small-scale laboratory batches to larger, pilot-plant, or manufacturing scales presents significant challenges. These challenges range from managing highly exothermic reactions and handling hazardous materials to ensuring regioselectivity and achieving high purity in the final product.
This technical support guide, designed for researchers, chemists, and drug development professionals, provides practical, field-proven insights into troubleshooting and optimizing the synthesis of this compound derivatives. We will delve into the causality behind common experimental pitfalls and offer robust solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and scalable synthetic route for this compound derivatives?
A common and effective multi-step synthesis begins with an appropriately substituted aniline, which undergoes a Gould-Jacobs reaction with diethyl ethoxymethylenemalonate (DEEM) to form a 4-hydroxyquinoline intermediate.[3][4] This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the crucial 4-chloroquinoline core.[5][6] The final step involves a nucleophilic aromatic substitution (SNAr) reaction where an amine displaces the chlorine atom at the C4 position.[1][7][8]
Q2: Why is stringent temperature control so critical throughout the synthesis?
Temperature is a paramount parameter that dictates reaction kinetics, selectivity, and safety.
-
Cyclization Step: The thermal cyclization in the Gould-Jacobs reaction requires high temperatures (e.g., ~250 °C in a solvent like diphenyl ether) to proceed efficiently. Insufficient temperature leads to an incomplete reaction.[3][5]
-
Chlorination Step: Chlorination with POCl₃ is often exothermic. Uncontrolled temperatures can lead to the degradation of the starting material or product and the formation of intractable byproducts.[5][9]
-
Amination (SNAr) Step: This step requires heating (e.g., 120-130 °C) to overcome the activation energy for the nucleophilic substitution.[1] However, excessive heat can promote side reactions or decomposition.
Q3: What are the primary safety hazards associated with this synthesis?
The synthesis involves several hazardous reagents that demand careful handling, especially at scale.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic, POCl₃ reacts violently with water, releasing HCl gas. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.[5]
-
Strong Acids: Concentrated sulfuric acid, often used in classical quinoline syntheses like the Skraup reaction, is highly corrosive and can cause severe burns.[10]
-
High-Boiling Solvents: Solvents like diphenyl ether are used for high-temperature reactions. They pose a risk of severe burns if not handled properly.
-
Product Toxicity: Many quinoline derivatives are classified as acute toxicants and irritants. Always consult the Safety Data Sheet (SDS) and handle with care.[5]
Visual Workflow: General Synthesis Pathway
Caption: General synthetic workflow for 4-aminoquinoline derivatives.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Problem 1: My Gould-Jacobs or Conrad-Limpach cyclization is giving a very low yield. What's going wrong?
-
Potential Cause 1: Incomplete Thermal Cyclization. The intramolecular cyclization to form the 4-hydroxyquinoline is often the most demanding step and is highly temperature-dependent.
-
Solution & Causality: Ensure your reaction reaches and maintains the necessary temperature, typically 240-260 °C. High-boiling point solvents like diphenyl ether or paraffin oil are used to achieve these temperatures.[5][11] On a larger scale, efficient heat transfer through the entire reaction vessel is crucial. Consider using microwave heating for smaller scales, as it can be highly effective at promoting cyclization, but optimize the reaction time carefully to prevent product degradation.[3]
-
-
Potential Cause 2: Impure Starting Materials. Impurities in the aniline starting material can inhibit the reaction or lead to significant side product formation.
Problem 2: The chlorination with POCl₃ results in a dark, intractable tar instead of my desired 4-chloroquinoline.
-
Potential Cause 1: Reaction Temperature Too High. Phosphorus oxychloride is a very powerful and aggressive reagent. Excessive heat can cause decomposition and polymerization of the quinoline ring system.
-
Solution & Causality: Carefully control the addition of the 4-hydroxyquinoline to the POCl₃, or vice-versa, while maintaining a controlled temperature, often at reflux.[5] For sensitive substrates, consider running the reaction at a lower temperature for a longer duration. Monitor the reaction closely by TLC to avoid prolonged heating after completion.[3]
-
-
Potential Cause 2: Improper Work-up Procedure. The quenching of excess POCl₃ is highly exothermic and can cause degradation if not performed correctly.
-
Solution & Causality: After the reaction is complete, it is often beneficial to remove the bulk of the excess POCl₃ under reduced pressure.[5] The residue should then be cooled and poured slowly onto crushed ice with vigorous stirring.[5] Adding the reaction mixture too quickly to ice/water can create localized hotspots, leading to decomposition. Neutralization of the acidic solution should also be done carefully and at a low temperature.
-
Problem 3: My final SNAr amination step is sluggish or yields multiple products.
-
Potential Cause 1: Insufficient Reactivity. The nucleophilic aromatic substitution may not proceed to completion if the conditions are not optimal.
-
Solution & Causality: This reaction typically requires heat, often in the range of 120-130 °C, for several hours.[1] The choice of solvent can be critical; alcohols or DMF are commonly used.[7][8] For less reactive amines, consider using a catalyst or microwave-assisted synthesis, which can significantly shorten reaction times and improve yields.[7][12]
-
-
Potential Cause 2: Competing Reactions or Impurities. If your amine nucleophile has multiple reactive sites, or if the starting 4-chloroquinoline is not pure, side products can form.
-
Solution & Causality: Control the stoichiometry carefully. Using an excess of the amine can drive the reaction to completion but may complicate purification.[1] Ensure the purity of your 4-chloroquinoline intermediate before proceeding. If bis-quinoline products are forming (in the case of a diamine linker), adjust the molar ratio of the reactants accordingly.[1]
-
Logical Troubleshooting Flowchart
Caption: A step-by-step process for troubleshooting low-yield issues.[9]
Scale-Up & Process Optimization
| Challenge | Key Consideration | Recommended Solution & Explanation |
| Heat Management | The chlorination and quenching steps are highly exothermic. | Utilize jacketed glass-lined reactors with precise temperature control. Employ slow, controlled addition of reagents using dosing pumps to manage the rate of heat generation. Ensure the cooling system is robust enough to handle the heat load. |
| Reagent Handling | Handling large volumes of corrosive and hazardous POCl₃ and strong acids. | Use closed-system transfer lines to move reagents from storage to the reactor. Ensure all personnel are equipped with extensive PPE. Implement emergency preparedness plans, including access to appropriate neutralizers and spill kits.[13] |
| Work-up & Isolation | Quenching large volumes, extractions, and phase separations can be slow and inefficient. | Plan quenching strategies carefully. A reverse quench (adding the reaction mixture to a large volume of ice/water) is common.[5] For isolation, consider centrifugation or filtration over extraction where possible. If extraction is necessary, use appropriately sized separators and allow adequate time for phase splits. |
| Purification | Large-scale column chromatography is expensive and generates significant solvent waste. | Focus on optimizing the reaction to minimize impurities, reducing the purification burden. Develop robust crystallization/recrystallization protocols as the primary method for purification, which is more economical and scalable than chromatography.[11] |
Key Experimental Protocols
Protocol 1: Chlorination of 4-Hydroxy-6-nitroquinoline (This protocol is a representative example and must be adapted for specific substrates.)
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Carefully add phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) to the flask.
-
Portion-wise, add the 4-hydroxy-6-nitroquinoline starting material to the POCl₃ with stirring. The addition may be exothermic.
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a dichloromethane/methanol solvent system).[5]
-
Once the reaction is complete, allow the mixture to cool slightly. Remove excess POCl₃ under reduced pressure.
-
Caution: Highly exothermic. Very slowly and carefully, pour the cooled residue onto a large volume of crushed ice with vigorous stirring.
-
Neutralize the resulting acidic slurry by the slow addition of a base, such as aqueous ammonia or sodium bicarbonate solution, keeping the temperature low with an ice bath.
-
The 4-chloro-6-nitroquinoline product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.[5]
Protocol 2: Amination of 4-Chloroquinoline with a Primary Amine (Adapted from general procedures for SNAr reactions.)[1]
-
To a sealed pressure vessel or a flask equipped with a reflux condenser, add the 4-chloroquinoline derivative (1 equivalent).
-
Add a suitable solvent, such as ethanol or 2-propanol.[5]
-
Add the desired primary amine (typically 2-5 equivalents).
-
Heat the mixture to 120-130 °C and maintain for 6-8 hours with continuous stirring.[1]
-
Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
After cooling to room temperature, take up the reaction mixture in a suitable organic solvent like dichloromethane.
-
Wash the organic layer sequentially with 5% aq. NaHCO₃, water, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography or recrystallization to obtain the final 4-aminoquinoline derivative.[5]
Analytical Characterization & Purity Assessment
| Technique | Purpose | Key Insights |
| TLC | Reaction monitoring, qualitative purity check. | Quickly assess the consumption of starting materials and the formation of products and byproducts.[3][9] Crucial for determining reaction endpoint. |
| HPLC | Quantitative purity assessment of final product and intermediates. | Provides precise purity data (e.g., area percentage). Essential for quality control in drug development.[5][14] |
| NMR (¹H, ¹³C) | Structural confirmation of intermediates and final product. | Confirms the chemical structure by analyzing chemical shifts, coupling constants, and integration.[5][6][15] |
| Mass Spectrometry (MS) | Determination of molecular weight. | Confirms the molecular weight of the synthesized compound, corroborating the structural assignment.[5][15] |
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Safety considerations for chemical reagents [ampliqon.com]
- 14. benchchem.com [benchchem.com]
- 15. Essential Guide of Analysis Methods Applied to Silver Complexes with Antibacterial Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Aminoquinoline Reaction Mixtures
Welcome to the technical support center for the purification of 4-aminoquinoline reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity 4-aminoquinoline compounds. The methodologies and advice presented herein are grounded in established chemical principles and field-proven experience.
Introduction
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably antimalarials like chloroquine and amodiaquine.[1][2][3] The synthesis of these compounds, typically via nucleophilic aromatic substitution (SNAr) on a 4-chloroquinoline precursor, can often result in complex reaction mixtures containing unreacted starting materials, side-products, and other impurities.[4][5] Achieving the high degree of purity (>95%) required for biological screening and downstream applications necessitates robust and efficient purification strategies.[6][7][8] This guide will address common challenges encountered during the purification process and provide detailed, evidence-based solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 4-aminoquinoline synthesis has resulted in a dark, tarry crude product. What are the likely impurities and how can I begin to purify my desired compound?
A: The formation of dark, tarry byproducts is a common issue, often arising from side reactions or decomposition of starting materials under the reaction conditions.[1] The primary impurities are likely to be unreacted 4,7-dichloroquinoline, excess amine starting material, and potentially polymeric materials.
Initial Purification Strategy: Acid-Base Extraction
The basic nature of the amino group in your target 4-aminoquinoline provides an excellent handle for separation from non-basic impurities. Quinolines are weak bases and can be protonated in an acidic medium.[9]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Your 4-aminoquinoline product will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.
-
Separation: Carefully separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution) with stirring until the solution is basic (pH > 10). Your 4-aminoquinoline product will precipitate out as the free base.
-
Extraction of Free Base: Extract the free base back into an organic solvent (e.g., DCM or ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure to yield the partially purified product.
This acid-base extraction is a powerful first-pass purification step that can significantly clean up your crude material.
Q2: After an initial workup, I still see multiple spots on my TLC plate. What is the next best step for purification?
A: When thin-layer chromatography (TLC) indicates the presence of multiple components with similar polarities to your product, column chromatography is the recommended next step. For 4-aminoquinoline derivatives, both normal-phase (silica gel) and reverse-phase chromatography can be effective.[6][10]
Column Chromatography Strategy
Normal-Phase Silica Gel Chromatography:
This is the most common method for purifying 4-aminoquinoline derivatives.[6][7][11]
-
Stationary Phase: Silica gel (100-200 mesh is a good starting point).[11]
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. To prevent streaking of the basic amine product on the acidic silica gel, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (Et3N), to the mobile phase (typically 0.1-1%).[7][8]
-
Troubleshooting: If your compound is not moving from the baseline, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. If the spots are too close together, a shallower gradient or isocratic elution with a less polar solvent system may be necessary.
Data Presentation: Typical Solvent Systems for Silica Gel Chromatography
| Compound Type | Mobile Phase System | Ratio (v/v) | Modifier |
| Less Polar 4-Aminoquinolines | Hexane:Ethyl Acetate | 9:1 to 1:1 | 0.5% Et3N |
| More Polar 4-Aminoquinolines | Dichloromethane:Methanol | 99:1 to 9:1 | 0.5% Et3N |
Workflow for Column Chromatography Purification
References
- 1. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 3. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Introduction: The Quinoline Scaffold and the Critical C4 Position
An In-Depth Comparative Guide to the Biological Activities of 4-Chloroquinolines vs. 4-Hydroxyquinolines
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its rigid structure and capacity for diverse functionalization have made it a cornerstone in the development of therapeutic agents across a spectrum of diseases. The substitution pattern on this ring dramatically influences the molecule's physicochemical properties and, consequently, its biological activity. Among the various positions, the C4-position is particularly critical. The nature of the substituent at this locus dictates the molecule's reactivity, mechanism of action, and ultimate therapeutic application. This guide provides a detailed, evidence-based comparison of two key classes of C4-substituted quinolines: 4-chloroquinolines and 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). We will explore their distinct synthetic pathways, comparative efficacy in antimalarial, anticancer, and antimicrobial applications, and the fundamental structure-activity relationships (SAR) that govern their divergent biological roles.
A Tale of Two Intermediates: Synthetic Divergence
The journey to biologically active quinolines often begins with shared synthetic precursors, but a crucial branching point determines whether a 4-hydroxy or 4-chloro derivative is formed. Understanding this synthetic relationship is fundamental to appreciating their differing roles. 4-hydroxyquinolines are typically synthesized via cyclization reactions like the Gould-Jacobs or Conrad-Limpach reactions, starting from anilines.[1][2] The 4-chloroquinoline is not usually a primary synthetic target but rather a highly reactive intermediate derived from its 4-hydroxy counterpart. This conversion is most commonly achieved through a dehydroxy-chlorination reaction using reagents like phosphorus oxychloride (POCl₃).[1][3]
This synthetic dependency is the first clue to their differing roles: the 4-hydroxyquinoline is a stable endpoint, often possessing inherent biological activity, while the 4-chloroquinoline is a key that unlocks a vast array of potent derivatives through nucleophilic substitution of the highly labile chlorine atom.[4]
Caption: General synthetic route from anilines to 4-hydroxy and 4-chloroquinolines.
Comparative Biological Activity: A Functional Divide
The substitution of a hydroxyl/oxo group versus a chloro atom at the C4 position creates a profound functional divide, directing these molecules toward different therapeutic targets and mechanisms of action.
Antimalarial Activity: The Classic vs. The Alternative Target
The fight against malaria is where the quinoline scaffold first earned its fame, and the C4 substituent is central to this story.
4-Chloroquinolines as Precursors to Potent Schizonticides: The 4-chloroquinoline moiety itself is not the active antimalarial agent; it is the essential electrophilic intermediate for synthesizing 4-aminoquinolines, the class that includes the landmark drug Chloroquine (CQ) .[5] In this series, the 7-chloro group on the quinoline ring is also considered optimal for activity.[6][7][8] The mechanism of action for CQ and its analogs is well-established: the drug accumulates in the acidic digestive vacuole of the Plasmodium parasite inside red blood cells.[9] There, it caps the growing hemozoin crystal, preventing the polymerization of toxic free heme released during hemoglobin digestion.[10] This buildup of free heme leads to oxidative stress and parasite death.[9][11] The activity of these compounds is highly dependent on the nature of the diaminoalkane side chain attached at the C4 position.[6][12]
Caption: Chloroquine inhibits hemozoin formation, leading to parasite death.
4-Hydroxyquinolines (4-Quinolones) Targeting Respiration: 4-Hydroxyquinolines, or 4-quinolones, also exhibit antimalarial properties, but they typically engage a different target. Endochin and its analogs are classic examples of 4-quinolones that act by inhibiting the parasite's mitochondrial cytochrome bc₁ complex, a critical component of the electron transport chain.[13] This disrupts cellular respiration and leads to parasite death. While potent, some studies have shown that modifying the 4-hydroxy/keto group to a 4-methoxy group can lead to a decrease in potency, highlighting the importance of this specific functionality for activity against this target.[13]
Comparative Efficacy: While both classes show activity, 4-aminoquinolines derived from 4-chloroquinoline precursors are generally more potent blood schizonticides against sensitive strains. However, the emergence of widespread chloroquine resistance has driven research into alternative scaffolds, including 4-quinolones, which may remain effective against these resistant parasites.[11][14]
| Compound Class | Representative Drug/Compound | Mechanism of Action | Typical IC₅₀ (CQ-Sensitive P. falciparum) | Activity vs. CQ-Resistant Strains |
| 4-Aminoquinoline (from 4-Chloro-) | Chloroquine | Hemozoin Inhibition | 3-12 nM[7] | Significantly Reduced |
| 4-Hydroxyquinoline (4-Quinolone) | Endochin-like Analogs | Cytochrome bc₁ Inhibition | Varies (Potent) | Often Retained |
Anticancer Activity: Inducing Cell Death
Both quinoline frameworks have been extensively explored as scaffolds for anticancer agents, acting through various mechanisms to inhibit tumor growth.
4-Chloroquinoline Derivatives: Similar to their antimalarial role, 4-chloroquinolines serve as intermediates for potent anticancer compounds. The resulting 4-aminoquinoline derivatives have been shown to exert cytotoxic effects against numerous cancer cell lines, including breast, colon, and leukemia.[15][16] Their mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of autophagy, a cellular process that cancer cells can exploit to survive.[17] For instance, certain 7-chloro-4-aminoquinoline derivatives have shown significantly increased cytotoxicity against MDA-MB-468 breast cancer cells compared to chloroquine itself.[15]
4-Hydroxyquinoline Derivatives: 4-Hydroxyquinolines possess intrinsic cytotoxic activity. Studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines, such as colon cancer (Colo 205, Colo 320) and human embryonic fibroblasts (MRC-5).[18] Notably, some derivatives have exhibited selective toxicity towards multidrug-resistant cancer cells over their sensitive counterparts and have shown low toxicity towards normal fibroblast cells, which is a highly desirable trait in cancer chemotherapy.[18][19]
| Compound Class | Target Cell Line | Reported Activity (IC₅₀ / GI₅₀) | Reference |
| 4-Aminoquinoline (from 4-Chloro-) | MDA-MB-468 (Breast) | 8.73 µM | [15] |
| 4-Aminoquinoline (from 4-Chloro-) | MCF-7 (Breast) | 12.90 µM (7-methoxy analog) | [15] |
| 4-Hydroxyquinoline | Colo 320 (Resistant Colon) | 4.61 µM | [18] |
| 4-Hydroxyquinoline | Colo 205 (Sensitive Colon) | 2.34 µM | [18] |
| Quinoline-4-carboxylic acid | MCF-7 (Breast) | 82.9% growth reduction | [20] |
Antimicrobial Activity: The Birth of an Antibiotic Class
The distinction between the two scaffolds is perhaps most pronounced in the field of antimicrobial agents.
4-Chloroquinolines: This class is not primarily associated with direct antimicrobial activity. Its value lies in its role as a synthetic precursor.
4-Hydroxyquinolines (4-Quinolones): This scaffold is the foundation of the entire class of quinolone and fluoroquinolone antibiotics, one of the most important discoveries in antibacterial therapy. The serendipitous discovery of the antibacterial effect of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in chloroquine synthesis, led to the development of nalidixic acid and, subsequently, the highly successful fluoroquinolones (e.g., Ciprofloxacin).[19] These agents act by inhibiting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—which are essential for bacterial DNA replication, recombination, and repair.[21] This mechanism is distinct from most other antibiotic classes, making them effective against a broad spectrum of bacteria. Furthermore, 4-hydroxy-2-quinolone analogs have demonstrated potent antifungal activity, in some cases surpassing that of the positive control Amphotericin B against Aspergillus flavus.[22]
Caption: 4-Quinolones inhibit bacterial DNA gyrase, leading to cell death.
| Compound Class | Representative Organism | Reported Activity (IC₅₀ / MIC) | Reference |
| 4-Hydroxy-2-quinolone | Aspergillus flavus (Fungus) | 1.05 µg/mL | [22] |
| 4-Hydroxy-2-quinolone | Staphylococcus aureus (Gram+) | 125–500 µg/mL | [22] |
| 4-Hydroxyquinoline | Intestinal Bacteria | Growth-inhibitory effects | [23][24] |
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the following are standardized protocols for the synthesis and evaluation of these compounds.
Protocol 1: Synthesis of 4-Hydroxyquinoline via Gould-Jacobs Reaction
This protocol describes the cyclization of an enamine intermediate to form the 4-hydroxyquinoline core.
-
Step 1: Enamine Formation: React a substituted aniline (1.0 eq) with diethyl 2-(ethoxymethylene)malonate (1.1 eq). The reaction is typically performed neat or in a high-boiling solvent like ethanol.
-
Step 2: Thermal Cyclization: Heat the resulting enamine intermediate in a high-boiling, inert solvent such as Dowtherm A or mineral oil to approximately 240-260 °C.
-
Step 3: Work-up and Isolation: After cooling, the reaction mixture is diluted with a solvent like hexane to precipitate the crude product. The solid is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 4-hydroxyquinoline-3-carboxylate ester.[1]
Protocol 2: Synthesis of 4-Chloroquinoline
This protocol details the conversion of a 4-hydroxyquinoline to its corresponding 4-chloro derivative, a key step for further functionalization.
-
Step 1: Reaction Setup: Suspend the 4-hydroxyquinoline derivative (1.0 eq) in phosphorus oxychloride (POCl₃, ~5-10 eq). The reaction is performed under anhydrous conditions in a flask equipped with a reflux condenser and a gas trap for HCl.
-
Step 2: Heating: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Step 3: Quenching and Isolation: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This will hydrolyze the excess POCl₃.
-
Step 4: Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., concentrated NH₄OH or solid NaHCO₃) until pH 8-9. The product often precipitates and can be filtered, or it can be extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude 4-chloroquinoline.[3][25]
Protocol 3: In Vitro Antimalarial SYBR Green I Assay
This is a high-throughput fluorescence-based assay to determine the IC₅₀ of compounds against P. falciparum.
Caption: Workflow for the SYBR Green I-based antimalarial assay.
Conclusion: A Choice of Strategy
The comparison between 4-chloroquinolines and 4-hydroxyquinolines is not a simple matter of which is "better," but rather a testament to how a single atomic substitution at a strategic position can fundamentally alter a molecule's destiny in drug discovery.
-
4-Chloroquinolines are the quintessential reactive intermediates . Their value is not in their intrinsic activity but in their ability to act as a linchpin, enabling the synthesis of highly potent 4-aminoquinoline drugs like chloroquine. The chloro group serves as an excellent leaving group, paving the way for the introduction of complex side chains that are critical for antimalarial and anticancer efficacy.
-
4-Hydroxyquinolines (4-quinolones) are, in contrast, often biologically active scaffolds in their own right. The 4-oxo group is a key pharmacophoric feature for a vast and powerful class of antibacterial agents and also contributes to the anticancer and alternative-target antimalarial activities of its derivatives.
For researchers and drug development professionals, the choice between these two scaffolds depends entirely on the therapeutic strategy. To develop next-generation 4-aminoquinoline antimalarials, the synthetic path will inevitably proceed through a 4-chloro intermediate. To discover novel antibiotics or anticancer agents targeting pathways like bacterial DNA replication, the 4-hydroxyquinoline scaffold provides a proven and versatile starting point.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 12. 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 17. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 4-Hydroxyquinoline | Antibacterial | TargetMol [targetmol.com]
- 24. nbinno.com [nbinno.com]
- 25. derisilab.ucsf.edu [derisilab.ucsf.edu]
A Senior Application Scientist's Comparative Guide to 4-Chloroquinolin-6-amine and its Halogenated Analogs in Drug Discovery
Introduction: The Quinoline Scaffold and the Strategic Role of Halogenation
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast range of biological activities, from anticancer to antimalarial.[1][2] Its privileged structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.[1] Among the most powerful tools in the medicinal chemist's arsenal is halogenation. The introduction of a halogen atom (Fluorine, Chlorine, Bromine, Iodine) onto the quinoline ring is a deliberate strategy to modulate a molecule's lipophilicity, electronic character, metabolic stability, and binding interactions with biological targets.[3]
This guide provides an in-depth comparative analysis of 4-Chloroquinolin-6-amine against its other halogenated analogs (fluoro, bromo, iodo). We will dissect their physicochemical properties, synthetic accessibility, reactivity, and, most critically, their differential performance in biological systems, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting a halogenated quinoline scaffold for their research programs.
Focal Point: this compound, a Versatile Building Block
This compound (CAS 1085192-91-1) is a key synthetic intermediate, notable for its dual reactive sites.[4] The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent handle for introducing a wide variety of side chains crucial for biological activity.[5][6] Concurrently, the amine group at the 6-position provides another site for derivatization, allowing for the construction of complex, polyfunctional molecules for structure-activity relationship (SAR) studies.[7]
Synthesis and Reactivity
The synthesis of 4-chloroquinolines typically begins with a cyclization reaction, such as the Conrad-Limpach synthesis, to form a 4-hydroxyquinoline intermediate. This intermediate is then chlorinated, most commonly using phosphorus oxychloride (POCl₃), to yield the 4-chloroquinoline core.[8][9]
The reactivity of the C4-Cl bond is the cornerstone of its utility. This bond's susceptibility to nucleophilic attack allows for the facile introduction of amines, alcohols, and thiols, which is a common strategy in the synthesis of antimalarial drugs like Chloroquine and its analogs.[10][11]
Caption: Generalized workflow for the synthesis of 4-aminoquinoline derivatives.
Comparative Analysis of Halogenated Quinoline Analogs
The choice of halogen at the 4-position is not arbitrary; it profoundly impacts the molecule's properties and subsequent biological activity. Here, we compare this compound with its fluoro, bromo, and iodo counterparts.
Part 1: Physicochemical and Reactivity Profile
The nature of the halogen atom dictates the strength of the Carbon-Halogen (C-X) bond and the electronic character of the quinoline ring. These factors, in turn, influence the compound's reactivity in SNAr reactions and its interaction with biological targets.
| Property | 4-Fluoro Analog | 4-Chloro Analog | 4-Bromo Analog | 4-Iodo Analog | Causality and Implication |
| Halogen Electronegativity | 3.98 | 3.16 | 2.96 | 2.66 | Higher electronegativity (F) strengthens the C-X bond, making it less reactive in SNAr. It also creates a stronger dipole. |
| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 | Larger halogens (Br, I) introduce greater steric bulk, which can influence binding pocket interactions and potentially block metabolic sites. |
| C-X Bond Energy (kJ/mol) | ~485 | ~340 | ~285 | ~210 | The C-F bond is significantly stronger, requiring harsher conditions for nucleophilic substitution. C-I is the most labile, offering the highest reactivity. |
| Reactivity in SNAr | Lowest | Moderate | High | Highest | The ease of displacing the halogen follows the trend I > Br > Cl > F. This is critical for synthetic feasibility and reaction condition selection. |
Data compiled from established chemical principles and comparative literature.[3]
The key takeaway for medicinal chemists is the trade-off between reactivity and stability. While 4-iodo and 4-bromo analogs offer higher reactivity for library synthesis, the resulting C-N bond may be less stable in vivo.[7] The 4-chloro analog often represents a balanced compromise of good reactivity for synthesis and sufficient stability for biological applications.[10] The 4-fluoro analog, while challenging to displace, can introduce unique properties such as improved metabolic stability and altered binding interactions, making it a valuable, albeit synthetically more demanding, option.[12][13]
Part 2: Biological Activity & Structure-Activity Relationship (SAR)
The true value of these analogs is realized in their differential biological effects. Halogen substitution directly impacts potency, selectivity, and even the mechanism of action.
The 4-aminoquinoline scaffold is legendary in antimalarial drug discovery.[11] Structure-activity relationship studies consistently demonstrate that a 7-chloro group is optimal for activity, as seen in the gold-standard drug Chloroquine.[14][15] Substitution of the 7-chloro with other groups like -Br, -OCH₃, or -CF₃ typically leads to decreased activity.[15] While the 4-position is primarily the site for attaching side chains that modulate toxicity and pharmacokinetics, the nature of the leaving group used to synthesize these derivatives is critical.[16][17] The high reactivity of 4-bromo and 4-iodo precursors can facilitate the synthesis of diverse libraries to probe SAR, while the 4-chloro precursor remains the most common starting point for established antimalarial pharmacophores.[18][19]
Halogenated quinolines have emerged as potent anticancer agents, often acting through mechanisms like kinase inhibition or apoptosis induction.[20][21][22] Here, the choice and position of the halogen can dramatically influence cytotoxicity.
| Compound Type | Target Cancer Cell Lines | Reported IC₅₀ / GI₅₀ (µM) | Key SAR Insight | Source |
| N'-(7-Fluoro -quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468, MDA-MB231, MCF7 | 1.41 - 15.87 | The fluoro analog showed substantial enhancement of cell killing by Akt inhibitors and was more potent than the parent Chloroquine. | [23] |
| Butyl-(7-Fluoro -quinolin-4-yl)-amine | MCF-7 | More potent than Chloroquine | Demonstrates that even simpler side chains on a fluorinated quinoline core can yield high potency. | [10] |
| N'-(7-Chloro -quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB 468 | Highly potent | Emerged as the most active compound in a series against breast cancer cell lines. | [10] |
| Benzotriazole-linked dichloro -phenyl-quinoline | Pancreatic, Lung, Cervical | Highly cytotoxic | Dichloro substitution on an attached phenyl ring significantly enhanced cytotoxicity compared to non- and mono-halogenated analogs. | [24] |
Note: IC₅₀/GI₅₀ values are from different studies and may not be directly comparable due to variations in experimental conditions. The table illustrates trends in activity.
The data suggests that both chloro and fluoro substitutions are highly favorable for anticancer activity. Fluorinated quinolines, in particular, show promise as potent sensitizers for other cancer therapies.[23] The electron-withdrawing nature of the halogen is a critical factor, influencing the molecule's ability to interact with biological targets like kinases or DNA.[3][25]
Caption: Summary of key structure-activity relationships for halogenated quinolines.
Experimental Protocols
To ensure the trustworthiness and reproducibility of research in this area, detailed protocols are essential. The following are representative experimental procedures.
Protocol 1: General Synthesis of 4-Aminoquinoline Derivatives via SNAr
This protocol describes a general procedure for the nucleophilic aromatic substitution of a 4-chloroquinoline with an amine, a foundational step in creating diverse chemical libraries.
Objective: To synthesize N-substituted-4-aminoquinoline analogs from a 4-chloroquinoline precursor.
Materials:
-
4-Chloro-7-substituted-quinoline (1.0 eq)
-
Desired amine (mono/dialkyl amine) (2.0 eq)
-
Solvent (e.g., Dichloromethane, Ethanol)
-
5% aq. Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask or sealed tube, combine the 4-chloro-7-substituted-quinoline (1.0 eq) and the desired amine (2.0 eq). The reaction can be run neat (without solvent) or in a suitable solvent like ethanol.
-
Heating: Heat the reaction mixture to 120–130 °C with constant stirring.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. If run neat, dissolve the residue in dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash sequentially with 5% aq. NaHCO₃, water, and finally brine. This removes excess amine and any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: Purify the residue by recrystallization or column chromatography on silica gel to obtain the final, pure 4-aminoquinoline derivative.[10]
Self-Validation: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to verify the chemical structure and molecular weight. Purity should be assessed by HPLC.[8]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of the synthesized quinoline analogs on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of ~5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should be <0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis software.
Conclusion and Future Perspectives
The comparative analysis reveals that this compound is a robust and versatile scaffold, offering a practical balance of synthetic reactivity and biological stability. However, its halogenated analogs are not merely alternatives but distinct tools for specific applications.
-
4-Fluoroquinolin-6-amine: Should be considered when aiming for increased metabolic stability or unique electronic interactions at the target site. It has shown exceptional promise in developing potent anticancer agents, particularly as a chemosensitizer.[10][23]
-
4-Bromo/Iodoquinolin-6-amine: These are the reagents of choice for rapid library synthesis and exploring broad SAR, owing to their high reactivity in SNAr reactions.[7]
The choice between these analogs is a strategic decision guided by the specific goals of the drug discovery program. Future research should focus on direct head-to-head comparisons of these analogs within the same molecular series and biological assays to build more precise quantitative structure-activity relationship (QSAR) models. Such studies will further empower medicinal chemists to rationally design the next generation of quinoline-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. The Synthesis and Anticancer Potentials of Quinoline Analogues: A Review of Literature | Bentham Science [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. usbio.net [usbio.net]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Bromoquinolin-6-amine|CAS 1260785-25-8|Supplier [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacy180.com [pharmacy180.com]
- 17. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship [mdpi.com]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of 4-Aminoquinoline Derivatives
The 4-aminoquinoline scaffold, a cornerstone in the development of antimalarial drugs like chloroquine, has garnered significant attention for its potential as a versatile pharmacophore in anticancer research.[1] The repurposing of these established compounds and the synthesis of novel derivatives have opened new avenues for cancer therapy.[1] This guide provides a comparative analysis of the cytotoxicity of various 4-aminoquinoline derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel chemotherapeutic agents.
The Rationale for Cytotoxicity Screening of 4-Aminoquinolines
The journey of a potential anticancer drug from a laboratory curiosity to a clinical candidate is a rigorous one, with in vitro cytotoxicity screening serving as a critical initial gatekeeper.[2] This process allows for the early identification of compounds with potent growth-inhibitory or cell-killing properties against cancer cells. For 4-aminoquinoline derivatives, understanding their cytotoxic profile is paramount. These compounds are known to be weak bases that can accumulate in acidic organelles like lysosomes, leading to lysosomotropic effects that can trigger cell death pathways.[1] Furthermore, their ability to interfere with critical cellular processes, such as heme metabolism and DNA intercalation, underscores their potential as cytotoxic agents.[1]
Effective cytotoxicity screening not only ranks compounds based on potency (e.g., GI50 or IC50 values) but also provides preliminary insights into their selectivity—their ability to preferentially target cancer cells over healthy ones. This is a crucial consideration in the development of any therapeutic agent, aiming to maximize efficacy while minimizing off-target toxicity.
Comparative Cytotoxicity of 4-Aminoquinoline Derivatives
The cytotoxic potential of 4-aminoquinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring and the side chain. The following data, synthesized from multiple studies, illustrates these structure-activity relationships.
Data Summary: In Vitro Cytotoxicity (GI50/IC50)
The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) are key metrics used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. In this context, they represent the concentration of a 4-aminoquinoline derivative required to inhibit the growth of cancer cells by 50%.
| Compound/Derivative | Cell Line | GI50/IC50 (µM) | Key Structural Features | Reference |
| Chloroquine (CQ) | MDA-MB-468 | 24.36 | 7-chloroquinoline core | [3] |
| Chloroquine (CQ) | MCF-7 | 20.72 | 7-chloroquinoline core | [3] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | 7-chloro, dimethyl alkyl amino side chain | [3][4] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Potent (specific value not provided) | 7-fluoro, butyl amine side chain | [3][4] |
| Bisquinoline Compound 10 | MDA-MB-468 | 7.35 | Bisquinoline structure | [3] |
| Bisquinoline Compound 10 | MCF-7 | 14.80 | Bisquinoline structure | [3] |
| Compound 4 (aminoquinoline) | MDA-MB-468 | 11.01 | Specific structure not detailed | [3] |
| Compound 4 (aminoquinoline) | MCF-7 | 51.57 | Specific structure not detailed | [3] |
| Compound 18 | W2 (CQ-resistant P. falciparum) | 0.0056 | Altered alkyl groups on basic nitrogen | [5] |
| Compound 4 | W2 (CQ-resistant P. falciparum) | 0.0173 | Altered alkyl groups on basic nitrogen | [5] |
Key Insights from the Data:
-
Substitution at Position 7: The nature of the substituent at the 7-position of the quinoline ring is a critical determinant of cytotoxicity. For instance, a 7-chloro substitution in N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine resulted in a five-fold increase in cytotoxicity against MDA-MB-468 cells compared to chloroquine.[3] Conversely, replacing the chloro group with fluoro, trifluoromethyl, or methoxy groups led to a decrease in cytotoxicity against the same cell line.[3]
-
Side Chain Modification: Alterations to the aminoalkyl side chain significantly impact activity. The development of bisquinoline structures, such as compound 10, has shown to increase cytotoxic potency in certain cell lines.[3]
-
Cell Line Specificity: The cytotoxic effects of these derivatives can be highly dependent on the cancer cell line being tested. For example, compound 4 was significantly more potent against MDA-MB-468 cells than MCF-7 cells.[3] This highlights the importance of screening against a diverse panel of cell lines to understand the compound's spectrum of activity.
-
Overcoming Resistance: Structural modifications can lead to compounds that are effective against drug-resistant strains, a critical consideration in both anticancer and antimalarial applications. Compounds 18 and 4, for example, demonstrated high potency against a chloroquine-resistant strain of P. falciparum.[5]
Experimental Protocols for Cytotoxicity Assessment
The reliable evaluation of cytotoxicity hinges on the use of robust and reproducible assays.[2] The choice of assay depends on the specific cellular parameter being measured. Below are detailed protocols for commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which is often used as an indicator of cell viability.[6]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 4-aminoquinoline derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period of 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method for quantifying cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[2]
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol. Include control wells for "Maximum LDH Release" (cells treated with a lysis buffer) and "Spontaneous LDH Release" (untreated cells).[2]
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Reading: Measure the absorbance at approximately 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release controls.
Mechanisms of Cytotoxicity
The cytotoxic effects of 4-aminoquinoline derivatives are often multifaceted, involving the disruption of several key cellular pathways.
Induction of Apoptosis
Many 4-aminoquinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can be associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[7]
Signaling Pathway Diagram:
Caption: Simplified pathway of apoptosis induction by 4-aminoquinolines.
Inhibition of Heme Polymerization
A well-established mechanism of action for 4-aminoquinolines, particularly in the context of malaria, is the inhibition of hemozoin formation.[8][9][10] In cancer cells, the disruption of heme metabolism can also contribute to cytotoxicity. These compounds can form a complex with heme, preventing its detoxification and leading to the accumulation of toxic free heme, which can generate ROS and induce oxidative stress.[1]
Other Potential Mechanisms
-
DNA Intercalation: Some 4-aminoquinoline derivatives can intercalate into DNA, disrupting DNA replication and transcription.[5]
-
Autophagy Modulation: Chloroquine is a known inhibitor of autophagy, a cellular recycling process. The modulation of autophagy by 4-aminoquinoline derivatives can also contribute to their cytotoxic effects.
Conclusion and Future Directions
The 4-aminoquinoline scaffold represents a promising platform for the development of novel anticancer agents. The studies highlighted in this guide demonstrate that strategic chemical modifications can lead to derivatives with enhanced cytotoxicity and selectivity. The comparative data underscores the importance of a systematic approach to SAR studies, coupled with a comprehensive panel of in vitro assays, to identify lead candidates.
Future research should focus on:
-
Expanding the chemical diversity of 4-aminoquinoline libraries to explore a wider range of structure-activity relationships.
-
Investigating the detailed molecular mechanisms of action for the most potent derivatives to identify novel cellular targets.
-
Evaluating the in vivo efficacy and safety profiles of lead compounds in preclinical animal models.
-
Exploring combination therapies where 4-aminoquinoline derivatives may synergize with existing anticancer drugs.
By leveraging the insights gained from comparative cytotoxicity studies, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical class in the fight against cancer.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for 4-Aminoquinoline Synthesis: From Classical Reactions to Modern Catalysis
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals, most notably the widely used antimalarial drugs chloroquine and amodiaquine. The efficient and selective synthesis of these compounds is therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth comparative analysis of the primary catalytic and non-catalytic methods for synthesizing 4-aminoquinolines, offering insights into their mechanisms, performance, and practical applications.
Introduction: The Enduring Importance of 4-Aminoquinolines
4-Aminoquinoline derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1] Their mechanism of action, particularly in malaria, often involves interference with heme detoxification in the parasite's food vacuole. The continued emergence of drug-resistant strains of pathogens necessitates the development of novel and efficient synthetic routes to access new 4-aminoquinoline analogues with improved efficacy and reduced toxicity.
This guide will compare and contrast three major synthetic strategies:
-
Nucleophilic Aromatic Substitution (SNAr): The classical and most direct approach.
-
Palladium-Catalyzed Cross-Coupling: A versatile and widely adopted modern method.
-
Copper-Catalyzed Cross-Coupling: An economical and increasingly popular alternative.
We will delve into the mechanistic underpinnings of each method, present comparative performance data, and provide detailed experimental protocols for representative reactions.
Nucleophilic Aromatic Substitution (SNAr): The Direct Approach
The most traditional and straightforward method for synthesizing 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline with a suitable amine.[1] This reaction is driven by the electron-deficient nature of the quinoline ring, which is further activated by the electron-withdrawing effect of the nitrogen atom.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the C4 position of the 4-chloroquinoline, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride leaving group is expelled, and the aromaticity of the quinoline ring is restored.
Caption: Generalized workflow for SNAr synthesis of 4-aminoquinolines.
Performance and Limitations
The primary advantage of the SNAr approach is its simplicity and the often-high yields achievable with reactive amines. However, this method has notable limitations:
-
Harsh Conditions: The reaction often requires high temperatures and prolonged reaction times, which can be incompatible with sensitive functional groups.
-
Limited Substrate Scope: Less nucleophilic amines, such as anilines with electron-withdrawing groups, may react sluggishly or not at all.
-
Availability of Starting Materials: The synthesis is contingent on the availability of the corresponding 4-chloroquinoline precursor.
Palladium-Catalyzed Cross-Coupling: A Paradigm Shift
The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amines, including 4-aminoquinolines.[2] These methods offer milder reaction conditions and a significantly broader substrate scope compared to traditional SNAr reactions.
Mechanistic Insights: The Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the interplay of palladium in different oxidation states.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (4-chloroquinoline) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the 4-aminoquinoline product and regenerating the Pd(0) catalyst.
Another important palladium-catalyzed route is the dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones in the presence of an amine.[3] This method allows for the synthesis of 4-aminoquinolines from more readily available starting materials.
Performance and Advantages
Palladium-catalyzed methods offer several advantages over SNAr:
-
Milder Conditions: Reactions can often be conducted at lower temperatures.
-
Broader Substrate Scope: A wide range of amines, including less nucleophilic ones, can be successfully coupled.
-
High Functional Group Tolerance: The milder conditions allow for the presence of sensitive functional groups on both the quinoline and amine partners.
Copper-Catalyzed Cross-Coupling: The Economical Alternative
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, represents a cost-effective alternative to palladium-catalyzed methods.[4] While historically requiring harsh conditions, modern advancements with the use of ligands have made copper catalysis a more viable and attractive option.
Mechanistic Considerations: The Ullmann Condensation
The mechanism of the copper-catalyzed N-arylation is still a subject of some debate, but it is generally accepted to proceed through a different pathway than the palladium-catalyzed counterpart.
Caption: A proposed catalytic cycle for the Ullmann condensation.
Key proposed steps include:
-
Formation of a Copper-Amide Complex: The Cu(I) catalyst reacts with the amine in the presence of a base to form a copper-amide species.
-
Oxidative Addition: The aryl halide (4-chloroquinoline) undergoes oxidative addition to the copper center, potentially forming a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed via reductive elimination, yielding the 4-aminoquinoline and regenerating the active copper catalyst.
Performance and Niche Applications
Modern copper-catalyzed systems offer several benefits:
-
Cost-Effectiveness: Copper is significantly less expensive than palladium, making it attractive for large-scale synthesis.
-
Alternative Reactivity: In some cases, copper catalysts can provide complementary reactivity to palladium systems, particularly for certain substrate combinations.
However, copper-catalyzed reactions can sometimes require higher temperatures and may have a more limited substrate scope compared to the most advanced palladium systems.
Comparative Performance of Catalysts
The choice of catalyst is critical and depends on the specific substrates, desired reaction conditions, and economic considerations. The following table provides a comparative overview of representative catalytic systems for the synthesis of 4-aminoquinolines.
| Catalyst System | Starting Materials | Typical Conditions | Yield Range (%) | Advantages | Disadvantages | Reference |
| None (SNAr) | 4-Chloroquinoline, Amine | High Temperature (>100 °C) | 40-95 | Simple, inexpensive | Harsh conditions, limited scope | [1] |
| Pd(OAc)₂ / Ligand | 4-Chloroquinoline, Amine | 80-120 °C, Base | 70-98 | Mild conditions, broad scope | Catalyst cost, ligand sensitivity | [2] |
| CuI / Ligand | 4-Chloroquinoline, Amine | 100-140 °C, Base | 60-90 | Low catalyst cost | Often requires higher temperatures | [5] |
| Pd(OAc)₂ / Cu(OAc)₂ | Dihydroquinolinone, Amine | 140 °C, O₂ | 75-95 | Uses readily available starting materials | High temperature, requires oxidant | [3] |
Experimental Protocols
To provide a practical context, detailed experimental protocols for the synthesis of 4-aminoquinolines using palladium and copper catalysis are provided below.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Chloroquinoline
This protocol is a general procedure for the synthesis of N-aryl-4-aminoquinolines.
Materials:
-
4-Chloroquinoline (1.0 mmol)
-
Aniline derivative (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
NaOt-Bu (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and NaOt-Bu.
-
Evacuate and backfill the tube with argon three times.
-
Add the 4-chloroquinoline and the aniline derivative.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann Condensation of 4,7-Dichloroquinoline
This protocol describes the synthesis of a 4-amino-7-chloroquinoline derivative.
Materials:
-
4,7-Dichloroquinoline (1.0 mmol)
-
Primary or secondary amine (1.5 mmol)
-
CuI (0.1 mmol, 10 mol%)
-
L-Proline (0.2 mmol, 20 mol%)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous DMSO (3 mL)
Procedure:
-
To a sealable reaction vessel, add CuI, L-proline, K₂CO₃, and 4,7-dichloroquinoline.
-
Add the amine and anhydrous DMSO.
-
Seal the vessel and heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The synthesis of 4-aminoquinolines has evolved significantly from the classical SNAr reactions to the more versatile and milder palladium and copper-catalyzed methods. While SNAr remains a viable option for certain substrates, the broader applicability and milder conditions of modern catalytic systems have made them the preferred choice for the synthesis of complex and functionalized 4-aminoquinoline derivatives.
Palladium catalysis, particularly the Buchwald-Hartwig amination, currently offers the broadest substrate scope and highest efficiency under mild conditions. However, the cost of palladium remains a significant consideration for large-scale synthesis. Copper-catalyzed methods, with their economic advantages, are a promising alternative, and ongoing research into the development of more active and robust copper-ligand systems is expected to further enhance their utility.
The choice of the optimal catalytic system will always be a balance of factors including substrate scope, reaction conditions, cost, and scalability. As our understanding of these catalytic processes deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of this vital class of compounds, paving the way for the discovery of new and improved therapeutics.
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
A Researcher's Guide to In Vitro Assay Validation for 4-Chloroquinolin-6-amine Compounds
For researchers, scientists, and drug development professionals embarking on the preclinical evaluation of novel chemical entities, the rigorous validation of in vitro assays is paramount. This guide provides an in-depth technical comparison of key in vitro assays applicable to the study of 4-Chloroquinolin-6-amine compounds, a scaffold known for its potential therapeutic activities. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind assay selection, the principles of robust validation, and the interpretation of data within the broader context of drug discovery.
The Logic of Assay Selection: Deconstructing the this compound Scaffold
The quinoline core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] Specifically, 4-aminoquinoline derivatives have been shown to induce cytotoxic effects in cancer cell lines, often through mechanisms involving apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways like the PI3K/Akt/mTOR pathway.[1][3][4] Furthermore, the quinoline structure is a known pharmacophore in inhibitors of bacterial DNA gyrase and topoisomerase, crucial enzymes for bacterial replication.[5][6]
Given this background, a logical starting point for the in vitro evaluation of a novel this compound compound is to assess its general cytotoxicity, followed by more specific assays to elucidate the mechanism of action. This guide will focus on a tiered approach, beginning with broad phenotypic assays and progressing to more targeted mechanistic studies.
Foundational Tier: Primary Cytotoxicity Assays
The initial step in characterizing a new compound is to determine its effect on cell viability. This provides a fundamental measure of its biological activity and informs the concentration range for subsequent, more detailed assays. We will compare two of the most widely used colorimetric cytotoxicity assays: the MTT and LDH assays.
dot
Caption: A generalized workflow for in vitro assay validation.
Comparison of Primary Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity via the reduction of a tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[7][8] | Well-established, cost-effective, high-throughput compatible. | Can be affected by compounds that alter cellular metabolism without causing cell death. The insoluble formazan requires a solubilization step.[9] |
| LDH Assay | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[10] | Directly measures cell membrane integrity, making it a good indicator of overt cytotoxicity. The released LDH is stable.[11] | Less sensitive for detecting anti-proliferative effects that do not involve membrane rupture. Can underestimate cytotoxicity in cases of significant growth inhibition.[12] |
Mechanistic Tier: Elucidating the Mode of Action
Once a compound demonstrates cytotoxic activity, the next critical step is to understand how it is affecting the cells. Based on the known activities of related quinoline compounds, we will explore assays for apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.
Apoptosis Induction: Caspase-3 Activity Assay
Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[1] A key executioner of apoptosis is Caspase-3.
dot
Caption: Simplified intrinsic apoptosis pathway.
A fluorometric assay for Caspase-3 activity utilizes a substrate like Ac-DEVD-AMC. In apoptotic cells, activated Caspase-3 cleaves this substrate, releasing a fluorescent product (AMC) that can be quantified.[13][14] An increase in fluorescence is directly proportional to the level of Caspase-3 activation.
Secondary Confirmatory Assay: Mitochondrial Membrane Potential (JC-1 Assay)
A hallmark of early apoptosis is the disruption of the mitochondrial membrane potential (MMP). The JC-1 assay is a fluorescent method to assess MMP. In healthy cells with a high MMP, the JC-1 dye forms aggregates that emit red fluorescence. In apoptotic cells with a low MMP, JC-1 remains as monomers, emitting green fluorescence.[11] A shift from red to green fluorescence indicates mitochondrial depolarization, supporting an apoptotic mechanism.
Target-Oriented Tier: Investigating Specific Molecular Interactions
For compounds with a suspected mechanism, more targeted assays can be employed. Given the literature on quinoline derivatives, we will consider assays for PI3K pathway inhibition and bacterial enzyme inhibition.
PI3K Pathway Inhibition
The PI3K/Akt/mTOR pathway is frequently over-activated in cancer and is a key regulator of cell survival and proliferation.[3][15] The anticancer effects of some aminoquinolines are attributed to the inhibition of this pathway.[1] A variety of commercially available in vitro kinase assay kits can be used to directly measure the ability of a compound to inhibit the activity of purified PI3K isoforms. These assays typically measure the phosphorylation of a substrate, often detected via fluorescence or luminescence.
Bacterial Enzyme Inhibition: DNA Gyrase/Topoisomerase IV
Quinolone antibiotics are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5] In vitro inhibition assays for these enzymes typically measure their ability to alter the topology of a DNA substrate. For example, a DNA gyrase supercoiling assay measures the conversion of relaxed plasmid DNA to its supercoiled form, which can be visualized by agarose gel electrophoresis.[16][17] A potent inhibitor will prevent this supercoiling.
The Cornerstone of Reliability: Assay Validation
The generation of reliable and reproducible data is contingent upon rigorous assay validation. Regulatory bodies like the FDA and international organizations such as the OECD and ICH have established guidelines for this purpose.[18][19][20] The "Good In Vitro Method Practices" (GIVIMP) from the OECD provides a comprehensive framework for ensuring the quality and integrity of in vitro data.[18][19]
Key Validation Parameters
The following table summarizes the critical parameters for in vitro assay validation, largely based on the principles outlined in the ICH M10 guideline on bioanalytical method validation.[18][20]
| Parameter | Definition | Importance |
| Accuracy | The closeness of the measured value to the true value. | Ensures the assay is providing a correct measurement. |
| Precision | The degree of scatter between a series of measurements of the same sample. Assessed at two levels: repeatability (within-run) and intermediate precision (between-run). | Demonstrates the reproducibility of the assay. |
| Specificity/Selectivity | The ability of the assay to unequivocally measure the analyte in the presence of other components in the sample matrix. | Ensures that the signal being measured is truly from the intended target and not from interfering substances. |
| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. | Defines the working range of the assay where quantitative results can be trusted. |
| Range | The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of accuracy, precision, and linearity. | Establishes the boundaries for reliable quantification. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified. | Defines the sensitivity of the assay. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | The lower boundary of the assay's useful range. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters. | Provides an indication of the assay's reliability during normal usage. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the this compound compound and add to the appropriate wells. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells. Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium salt). Add the reaction mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[11]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[10]
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a detergent). Calculate the percentage of cytotoxicity based on these controls.
Protocol 3: Caspase-3 Activity Assay (Fluorometric)
-
Cell Lysis: After treating cells with the compound, harvest and lyse the cells using a lysis buffer provided with the assay kit.
-
Lysate Incubation: In a 96-well black plate, add the cell lysate to wells containing the assay buffer and the fluorogenic substrate (Ac-DEVD-AMC).[14]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[13]
-
Data Acquisition: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~440 nm.[14]
-
Data Analysis: Quantify the increase in fluorescence relative to untreated control cells to determine the fold-increase in Caspase-3 activity.
Conclusion
The in vitro evaluation of this compound compounds requires a systematic and well-validated approach. By starting with broad cytotoxicity screens and progressing to more specific mechanistic and target-based assays, researchers can build a comprehensive profile of a compound's biological activity. Adherence to established validation guidelines, such as those from the OECD and ICH, is not merely a regulatory formality but a critical component of sound scientific practice that ensures the reliability and reproducibility of the data. This guide provides a framework for designing and validating a robust in vitro testing cascade, empowering researchers to make informed decisions in the early stages of drug discovery.
References
- 1. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 5. iivs.org [iivs.org]
- 6. researchgate.net [researchgate.net]
- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 8. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. raybiotech.com [raybiotech.com]
- 12. marinbio.com [marinbio.com]
- 13. himedialabs.com [himedialabs.com]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 19. thepsci.eu [thepsci.eu]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
Introduction: Repurposing a Classic Scaffold for Modern Oncology
An In-Depth Comparative Guide to the Efficacy of 4-Aminoquinolines as Anticancer Agents
The 4-aminoquinoline core structure is a well-established pharmacophore, forming the backbone of venerable antimalarial drugs like Chloroquine (CQ) and its hydroxylated analogue, Hydroxychloroquine (HCQ).[1][2][3][4] For over 70 years, these agents have been staples in the treatment of malaria and autoimmune diseases such as lupus and rheumatoid arthritis.[1][5] In recent decades, a growing body of preclinical and clinical evidence has illuminated their potential as anticancer agents, representing a prime example of drug repurposing in oncology.[1][6] This guide provides a comparative analysis of 4-aminoquinolines, delving into their multifaceted mechanisms of action, evaluating preclinical data for various derivatives, and contextualizing their use within current clinical trials. We will explore the causality behind their anticancer effects and provide detailed experimental protocols for their evaluation, aimed at researchers and drug development professionals.
Pillar 1: The Multifaceted Mechanisms of Anticancer Action
The anticancer effects of 4-aminoquinolines are not attributed to a single mode of action but rather a constellation of interconnected cellular disruptions. While initially recognized for their ability to inhibit autophagy, their influence extends to the tumor microenvironment, immune modulation, and key signaling pathways.[6][7]
The Primary Mechanism: Autophagy Inhibition
Autophagy, or "self-eating," is a cellular recycling process that degrades damaged organelles and proteins to maintain homeostasis.[8] Cancer cells often hijack this process to survive under stressful conditions, such as nutrient deprivation or in response to chemotherapy, making autophagy a key therapeutic target.[5][7][8]
4-aminoquinolines are lysosomotropic agents; as weak bases, they freely diffuse into the acidic environment of the lysosome, where they become protonated and trapped.[8] This accumulation raises the lysosomal pH, inactivating the acid hydrolases necessary for degradation.[5][9] The primary consequence is the inhibition of the final stage of autophagy: the fusion of autophagosomes with lysosomes to form autolysosomes.[5][7] This blockage leads to a buildup of dysfunctional autophagosomes and prevents the recycling of cellular components, ultimately starving the cancer cell of essential metabolites and sensitizing it to other therapies.[2][7][8]
Beyond Autophagy: A Pleiotropic Impact
The anticancer activity of 4-aminoquinolines extends beyond autophagy inhibition, contributing to their broad therapeutic potential.
-
Tumor Microenvironment (TME) Modulation : They can normalize tumor-associated vasculature, which helps alleviate hypoxia and can improve the delivery and efficacy of other chemotherapies.[5][6]
-
Immunomodulation : A critical effect is the repolarization of tumor-associated macrophages (TAMs) from a pro-tumor (M2) phenotype to an anti-tumor (M1) phenotype, thereby enhancing anti-cancer immune responses.[5][6]
-
Signaling Pathway Interference : These compounds have been shown to affect multiple signaling pathways crucial for cancer cell survival and proliferation, including the p53 and NF-κB pathways.[6][7]
-
Apoptosis Induction : By disrupting lysosomal membrane permeabilization and other cellular processes, 4-aminoquinolines can trigger programmed cell death (apoptosis).[2][6]
Pillar 2: Comparative Efficacy of 4-Aminoquinoline Derivatives (Preclinical Data)
While CQ and HCQ are the most studied, research has focused on synthesizing new 4-aminoquinoline derivatives to enhance anticancer potency and selectivity while potentially reducing toxicity.[10][11][12] Preclinical in vitro studies provide a valuable framework for comparing the efficacy of these compounds.
The following table summarizes the 50% growth inhibition (GI₅₀) values for a series of synthesized 4-aminoquinoline derivatives against two human breast cancer cell lines, MDA-MB-468 and MCF-7, with Chloroquine (CQ) included for comparison.[10] A lower GI₅₀ value indicates higher potency.
| Compound ID | Derivative Structure/Name | GI₅₀ (μM) vs. MDA-MB-468 | GI₅₀ (μM) vs. MCF-7 |
| CQ | Chloroquine (Reference) | 24.36 | 20.72 |
| Cmpd 5 | N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 8.73 | 36.77 |
| Cmpd 6 | N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 11.47 | 11.52 |
| Cmpd 7 | N,N-dimethyl-N'-(7-(trifluoromethyl)quinolin-4-yl)ethane-1,2-diamine | 12.85 | 14.47 |
| Cmpd 8 | N'-(7-methoxyquinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 14.09 | 12.90 |
| Cmpd 10 | Bisquinoline Derivative | 7.35 | 14.80 |
Data synthesized from G. S. Kumar et al., Arkivoc, 2009.[10]
Analysis of Preclinical Data: The data reveals several key insights. The bisquinoline compound 10 and the 7-chloro derivative 5 showed significantly increased cytotoxicity against the MDA-MB-468 cell line compared to the parent compound, Chloroquine, with GI₅₀ values approximately 3-fold lower.[10] This suggests that modifications to the 4-aminoquinoline scaffold can substantially enhance potency. Interestingly, the relative efficacy of the compounds varied between the two cell lines, highlighting the importance of cell-type context in drug sensitivity. For example, compound 5 was highly potent against MDA-MB-468 cells but less active against MCF-7 cells compared to CQ.[10] Such structure-activity relationship (SAR) studies are crucial for guiding the development of next-generation compounds with optimized and targeted efficacy.[11][13]
Pillar 3: Clinical Translation and Current Standing
The translation of these promising preclinical findings into clinical success has been challenging. Numerous clinical trials have evaluated CQ and HCQ, primarily as adjuncts to standard cancer therapies like chemotherapy and radiation.[5][14][15]
Key Clinical Observations:
-
Limited Monotherapy Efficacy : As a standalone treatment, CQ and HCQ have shown negligible anticancer activity in most clinical settings.[5]
-
Adjuvant Potential : Their primary clinical utility is being explored in combination with other treatments. A meta-analysis suggested that adding CQ or HCQ to standard therapy was associated with improved outcomes in some cancers, including glioblastoma.[5]
-
Mixed Results : However, results are not universally positive. For instance, a recent trial in small cell lung cancer (SCLC) found that adding HCQ to chemotherapy did not improve survival rates and led to more side effects.[16] Similarly, for other cancers like NSCLC and breast cancer, significant improvements have not been consistently observed.[5]
-
Challenges : A major hurdle is that achieving the necessary concentration in tumors to sufficiently inhibit autophagy often requires high doses, which can lead to toxicity.[17] Furthermore, cancer cells can develop resistance to HCQ through mechanisms that may be unrelated to autophagy.[18] The lack of reliable biomarkers to select patients who are most likely to respond remains a significant barrier.[5]
Pillar 4: Essential Experimental Protocols for Efficacy Evaluation
To rigorously assess the anticancer potential of 4-aminoquinolines, a series of standardized in vitro and in vivo assays are required. These protocols serve as a self-validating system to confirm cytotoxic effects and elucidate the underlying mechanisms.
Protocol 1: Cell Viability Assay (CCK-8/MTT)
This colorimetric assay is a fundamental first step to quantify the cytotoxic or cytostatic effects of a compound on cancer cells.[19][20][21][22] It measures the metabolic activity of viable cells, which is proportional to the cell number.[23]
Objective: To determine the GI₅₀ (or IC₅₀) value of a 4-aminoquinoline derivative.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 4-aminoquinoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Reagent Addition: Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the reagent into a colored formazan product.[23]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the GI₅₀ value.
Protocol 2: Autophagy Flux Assay by Western Blot
This assay is critical to confirm that a 4-aminoquinoline derivative inhibits autophagy. A simple measurement of the autophagosome marker LC3-II can be misleading, as an increase could mean either autophagy induction or a blockage in degradation. An autophagy flux assay resolves this by measuring LC3-II accumulation in the presence and absence of a lysosomal inhibitor.[24]
Objective: To measure the effect of a 4-aminoquinoline on autophagic flux.
Methodology:
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.[9]
-
Treatment: Treat cells for a specified time (e.g., 16-24 hours) with four conditions:[9]
-
Vehicle control (e.g., DMSO).
-
The 4-aminoquinoline compound of interest.
-
A late-stage autophagy inhibitor like Bafilomycin A1 (50 nM) or Chloroquine itself (40 µM) for the final 2-4 hours of treatment.[9]
-
Co-treatment with the 4-aminoquinoline compound and the late-stage inhibitor.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[9]
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3, p62/SQSTM1, and a loading control (e.g., β-actin). p62 is a protein that is degraded by autophagy, so its accumulation also indicates a blockage.
-
Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.[9]
-
-
Data Analysis: Quantify the band intensity for LC3-II and p62, normalized to the loading control. A significant increase in LC3-II levels in the presence of the 4-aminoquinoline compared to the control indicates autophagy inhibition. An even greater accumulation in the co-treatment group (4-AQ + BafA1) compared to BafA1 alone would suggest the 4-AQ also induces autophagosome formation.
Protocol 3: In Vivo Tumor Growth Inhibition Study
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the gold standard for preclinical in vivo evaluation of an anticancer agent's efficacy.[25][26][27]
Objective: To assess the in vivo antitumor efficacy of a 4-aminoquinoline derivative.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).[26][28]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²)/2.[26]
-
Randomization and Treatment: Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment groups (typically 8-10 mice per group), including a vehicle control group and one or more dose levels of the 4-aminoquinoline.[26][28]
-
Drug Administration: Administer the compound and vehicle control according to the planned schedule (e.g., daily oral gavage). Monitor animal body weight and overall health twice weekly as an indicator of toxicity.[26]
-
Endpoint and Analysis: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size (e.g., 2000 mm³).[26] At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = 100 - [ (ΔT / ΔC) × 100 ], where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.[29] Tumors can be excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion and Future Perspectives
4-aminoquinolines represent a compelling class of repurposed drugs with clear, albeit complex, anticancer mechanisms. Their ability to inhibit cytoprotective autophagy, modulate the immune system, and disrupt the tumor microenvironment provides a strong rationale for their use in oncology. While the clinical performance of first-generation compounds like CQ and HCQ has been modest, often limited by a narrow therapeutic window, they have paved the way for a deeper understanding of autophagy's role in cancer.
The future of this field lies in the rational design of novel 4-aminoquinoline derivatives.[10][12] As preclinical data shows, structural modifications can yield compounds with substantially improved potency and potentially better selectivity for cancer cells over non-cancer cells.[12] The key challenges will be to optimize these molecules to achieve potent autophagy inhibition at clinically tolerable doses and to identify predictive biomarkers that can guide their use in patient populations most likely to benefit. Combination therapies, where novel 4-aminoquinolines are used to sensitize tumors to targeted agents, immunotherapies, or conventional chemotherapy, remain the most promising path forward.
References
- 1. researchgate.net [researchgate.net]
- 2. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer [mdpi.com]
- 6. Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. researchgate.net [researchgate.net]
- 16. uclhospitals.brc.nihr.ac.uk [uclhospitals.brc.nihr.ac.uk]
- 17. Autophagy and cancer: Basic mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An old drug with new tricks | MUSC [musc.edu]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lifesciences.danaher.com [lifesciences.danaher.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. ijpbs.com [ijpbs.com]
- 28. benchchem.com [benchchem.com]
- 29. ascopubs.org [ascopubs.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloroquinolin-6-amine Analogs as Anticancer Agents
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-chloroquinolin-6-amine analogs, a promising scaffold in the development of novel anticancer therapeutics. By leveraging insights from structurally related quinoline and quinazoline derivatives, this document offers a predictive framework for designing potent and selective kinase inhibitors and cytotoxic agents. We will explore the causal relationships behind experimental design, present comparative data, and provide detailed protocols for the validation of these compounds.
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal starting point for the design of enzyme inhibitors.[1] In oncology, quinoline derivatives have demonstrated efficacy through diverse mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[1][2] The this compound scaffold, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties.
Mechanism of Action: Targeting Key Signaling Pathways
Many quinoline-based anticancer agents function as kinase inhibitors, competitively binding to the ATP-binding pocket of these enzymes.[3] One of the most critical targets is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation is a hallmark of many cancers.[4] By inhibiting EGFR autophosphorylation, these compounds can block downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[4]
Below is a diagram illustrating the inhibition of the EGFR signaling pathway by a generic quinoline-based kinase inhibitor.
Caption: Inhibition of the EGFR signaling pathway by a this compound analog.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs can be systematically modulated by introducing various substituents at different positions of the quinoline core and the 6-amino group. The following sections provide a comparative analysis based on available data from structurally related compounds.
Modifications at the C4-Position
The chlorine atom at the C4-position is a key feature, serving as a reactive handle for nucleophilic aromatic substitution to introduce a variety of side chains.[5] Replacing the 4-chloro group with different anilino moieties has been a critical strategy in developing potent EGFR inhibitors.[4]
-
Anilino Substituents: The nature and position of substituents on the aniline ring significantly influence potency. Small, electron-withdrawing groups at the meta- and para-positions of the aniline ring are often favorable.
-
Alkylamino Side Chains: The length and branching of alkylamino side chains at the C4-position are crucial for activity. For instance, in 4-amino-7-chloroquinoline derivatives, a dialkylaminoalkyl side chain with 2-5 carbon atoms between the nitrogen atoms is often optimal for antimalarial activity, a principle that can be explored in the context of anticancer activity.[6]
The Role of the C6-Amino Group
The 6-amino group provides a crucial point for diversification. Modifications at this position can impact the compound's interaction with the target protein, as well as its solubility and pharmacokinetic profile.
-
Acylation and Sulfonylation: Acylation or sulfonylation of the 6-amino group can introduce functionalities capable of forming additional hydrogen bonds or hydrophobic interactions within the target's binding site.
-
Alkylation: Introduction of alkyl or substituted alkyl groups can modulate lipophilicity and steric hindrance, affecting both target engagement and cell permeability.
Substitutions on the Quinoline Ring
Substituents on the quinoline ring itself play a vital role in modulating the electronic properties and overall shape of the molecule.
-
C7-Position: In the closely related 4-aminoquinolines, a chloro group at the C7-position is often essential for high potency.[6] For example, the compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine showed significantly increased cytotoxicity against MDA-MB-468 breast cancer cells compared to its non-chlorinated counterpart.[7] Replacing the 7-chloro group with fluoro, trifluoromethyl, or methoxy groups generally leads to a decrease in cytotoxicity.[7]
-
C2-Position: Modifications at the C2-position can influence the planarity and steric bulk of the quinoline system, potentially enhancing selectivity for specific kinase targets.
Comparative Data of Related Quinoline Analogs
While a comprehensive SAR study on this compound analogs is not yet available in the public domain, we can draw valuable comparisons from the cytotoxic data of 4-amino-7-substituted quinoline derivatives against human breast cancer cell lines.
| Compound ID | C7-Substituent | Side Chain at C4 | MCF-7 GI₅₀ (µM) | MDA-MB-468 GI₅₀ (µM) | Reference |
| Chloroquine | Cl | -NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂ | 20.72 | 24.36 | [7] |
| 2 | Cl | -NH-(CH₂)₃-CH₃ | 11.52 | 13.72 | [7] |
| 3 | F | -NH-(CH₂)₃-CH₃ | 8.22 | 10.85 | [7] |
| 5 | Cl | -NH-(CH₂)₂-N(CH₃)₂ | 36.77 | 8.73 | [7] |
| 6 | F | -NH-(CH₂)₂-N(CH₃)₂ | 11.47 | 11.47 | [7] |
| 7 | CF₃ | -NH-(CH₂)₂-N(CH₃)₂ | 14.47 | 12.85 | [7] |
| 8 | OCH₃ | -NH-(CH₂)₂-N(CH₃)₂ | 12.90 | 14.09 | [7] |
GI₅₀: The concentration required to inhibit the growth of 50% of cancer cells.
From this data, we can infer that for the this compound scaffold, the choice of substituent at other positions on the quinoline ring and the nature of the side chain will be critical determinants of anticancer activity.
Experimental Protocols
To ensure the scientific integrity and reproducibility of SAR studies, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of this compound analogs.
General Synthesis of 4-Anilino-6-aminoquinoline Analogs
The following diagram outlines a general synthetic workflow for the preparation of 4-anilino-6-aminoquinoline derivatives from a 4,6-dichloroquinoline starting material.
Caption: General synthetic workflow for 4-anilino-6-aminoquinoline analogs.
Step-by-Step Protocol:
-
Synthesis of 4-Anilino-6-chloroquinoline:
-
To a solution of 4,6-dichloroquinoline in a suitable solvent (e.g., isopropanol), add an equimolar amount of the desired substituted aniline.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Synthesis of 4-Anilino-6-aminoquinoline Analog:
-
Dissolve the 4-anilino-6-chloroquinoline intermediate in a suitable solvent (e.g., dimethylformamide).
-
Add an excess of the desired amine.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography.
-
-
Characterization:
-
Confirm the structure of the synthesized compounds using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well plates.
-
Test compounds (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should be less than 0.5%.[8]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[8]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ value.
EGFR Kinase Assay (ADP-Glo™ Kinase Assay)
This assay measures the enzymatic activity of EGFR and the inhibitory potential of test compounds by quantifying the amount of ADP produced.
Materials:
-
Recombinant human EGFR enzyme.
-
Kinase assay buffer.
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP solution.
-
Test compounds (dissolved in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound analogs in DMSO. The final DMSO concentration in the assay should not exceed 1%.[4]
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound or vehicle (for controls).[4]
-
Master Mix Preparation: Prepare a master mix containing the EGFR enzyme and the peptide substrate in kinase assay buffer.[4]
-
Kinase Reaction Initiation: Add 20 µL of the master mix to each well. To initiate the reaction, add 25 µL of ATP solution to all wells. The final reaction volume is 50 µL.[4]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[4]
-
ADP Detection:
-
Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The structure-activity relationships discussed in this guide, derived from analogous quinoline and quinazoline derivatives, provide a rational basis for the design of more potent and selective compounds. The key takeaways for future drug development efforts include:
-
Systematic exploration of substitutions at the C4 and C6 positions is crucial for optimizing potency and pharmacokinetic properties.
-
Maintaining a chloro or other electron-withdrawing group at the C7 position is likely to be beneficial for activity.
-
Rigorous biological evaluation using the standardized protocols outlined herein is essential for validating new analogs and building a comprehensive SAR for this specific scaffold.
Further research should focus on synthesizing a focused library of this compound analogs with systematic variations to confirm the predictive SAR trends discussed and to identify lead compounds for further preclinical development.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Benchmarking New 4-Aminoquinoline Derivatives Against Chloroquine: A Comparative Guide for Drug Development Professionals
In the persistent global fight against malaria, the 4-aminoquinoline scaffold remains a cornerstone of antimalarial drug design. Chloroquine, the prototypical 4-aminoquinoline, has served as a highly effective and affordable treatment for decades. However, the widespread emergence of chloroquine-resistant Plasmodium falciparum strains has severely compromised its clinical utility, necessitating the development of novel derivatives that can overcome existing resistance mechanisms. This guide provides a comprehensive framework for the preclinical benchmarking of new 4-aminoquinoline derivatives against chloroquine, offering researchers a detailed roadmap for evaluating their potential as next-generation antimalarial agents.
The Enduring Legacy and Evolving Challenge of 4-Aminoquinolines
The therapeutic efficacy of 4-aminoquinolines, including chloroquine, is primarily attributed to their ability to interfere with the detoxification of heme in the parasite's digestive vacuole.[1] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[2] Chloroquine, a weak base, accumulates in the acidic digestive vacuole and caps the growing hemozoin crystal, preventing further polymerization.[3] The resulting buildup of free heme leads to oxidative stress and parasite death.[1]
The primary mechanism of chloroquine resistance involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane.[4][5] These mutations enable the transporter to actively efflux protonated chloroquine from its site of action, thereby reducing its concentration and efficacy.[4] The development of new 4-aminoquinoline derivatives is largely focused on modifying the chemical structure to evade this efflux mechanism while retaining the core pharmacophore responsible for antimalarial activity.
A Strategic Approach to Benchmarking: From In Vitro Potency to In Vivo Efficacy
A robust benchmarking strategy for new 4-aminoquinoline derivatives involves a multi-pronged approach, encompassing in vitro assessments of antimalarial activity and cytotoxicity, followed by in vivo evaluation of efficacy in animal models. This tiered approach allows for the efficient screening of large numbers of compounds and the selection of the most promising candidates for further development.
In Vitro Evaluation: Quantifying Antimalarial Potency and Selectivity
The initial phase of benchmarking focuses on determining the intrinsic antimalarial activity of the new derivatives and their selectivity for the parasite over host cells. This is typically achieved through a combination of parasite growth inhibition assays and cytotoxicity assays.
Quantifying Antimalarial Potency: The SYBR Green I-Based Fluorescence Assay
The SYBR Green I assay is a widely used and reliable method for quantifying parasite growth inhibition.[6] This assay leverages the ability of SYBR Green I dye to intercalate with DNA, emitting a fluorescent signal that is proportional to the amount of parasitic DNA present.
Materials:
-
P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with AlbuMAX I or human serum, hypoxanthine, and gentamicin)
-
SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, and SYBR Green I)
-
96-well black, clear-bottom microplates
-
Test compounds and chloroquine (dissolved in DMSO)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and chloroquine in complete culture medium.
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at a 2-5% hematocrit. Synchronize the cultures to the ring stage using 5% sorbitol treatment.
-
Assay Setup: In a 96-well plate, add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to 100 µL of the compound dilutions. Include parasite-only (positive control) and erythrocyte-only (negative control) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well.
-
Fluorescence Measurement: Incubate the plate in the dark for 1 hour at room temperature and measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software.
Assessing Cytotoxicity: The MTT Assay
To evaluate the selectivity of the new derivatives, it is crucial to assess their toxicity against mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[7]
Materials:
-
Human cell lines (e.g., HepG2 for liver toxicity, WI-26VA4 or other human fibroblast lines for general cytotoxicity)
-
Complete cell culture medium (e.g., DMEM or MEM with fetal bovine serum)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Test compounds and chloroquine (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and chloroquine. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curves.
Interpreting In Vitro Data: The Selectivity Index
The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of a new compound. It is calculated as the ratio of the CC₅₀ in a mammalian cell line to the IC₅₀ against the parasite. A higher SI value indicates greater selectivity for the parasite and a potentially wider therapeutic window.
SI = CC₅₀ (Mammalian Cells) / IC₅₀ (P. falciparum)
Comparative In Vitro Performance of New 4-Aminoquinoline Derivatives
The following table presents hypothetical but realistic data for two new 4-aminoquinoline derivatives, AQ-1 and AQ-2, benchmarked against chloroquine.
| Compound | IC₅₀ (nM) - 3D7 (CQ-sensitive) | IC₅₀ (nM) - Dd2 (CQ-resistant) | Resistance Index (RI)¹ | CC₅₀ (µM) - HepG2 | CC₅₀ (µM) - WI-26VA4 | Selectivity Index (SI)² - 3D7 | Selectivity Index (SI)² - Dd2 |
| Chloroquine | 15 | 200 | 13.3 | 110 | 399[5] | 7333 | 550 |
| AQ-1 | 10 | 30 | 3.0 | 150 | 450 | 15000 | 5000 |
| AQ-2 | 25 | 250 | 10.0 | 80 | 300 | 3200 | 320 |
¹ Resistance Index (RI) = IC₅₀ (Dd2) / IC₅₀ (3D7) ² Selectivity Index (SI) calculated using the lower CC₅₀ value (HepG2) for a more conservative estimate.
Visualizing the Benchmarking Workflow
The following diagram illustrates the key stages in the in vitro and in vivo benchmarking of new 4-aminoquinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Antimalarial Activity of Ethanolic Extract of Annona muricata L.: An in vivo and an in silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmv.org [mmv.org]
- 4. scielo.br [scielo.br]
- 5. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.febscongress.org [2024.febscongress.org]
A Researcher's Guide to Cross-Reactivity Profiling of 4-Chloroquinolin-6-amine Based Kinase Inhibitors
Introduction: The Quinoline Scaffold and the Imperative of Selectivity
The 4-chloroquinolin-6-amine scaffold represents a privileged structure in medicinal chemistry, serving as a foundational element in the design of numerous kinase inhibitors. Its inherent ability to mimic the purine core of ATP allows for competitive binding to the ATP pocket of a wide array of kinases, making it a fertile starting point for the development of targeted therapeutics.[1] However, this same characteristic presents a formidable challenge: ensuring inhibitor selectivity. The high degree of conservation within the ATP-binding site across the human kinome means that inhibitors designed against a specific kinase often exhibit off-target activity, binding to unintended kinases with varying affinities.[2] Such cross-reactivity can lead to unforeseen toxicities or a dilution of the intended therapeutic effect, underscoring the critical need for comprehensive cross-reactivity profiling in the early stages of drug discovery.[3][4]
This guide provides an in-depth comparison of key methodologies for assessing the cross-reactivity of kinase inhibitors, using the dual Src/Abl inhibitor Bosutinib , a compound featuring a related 4-anilino-3-methoxyquinoline core, as a representative example to illustrate the data and workflows associated with robust selectivity profiling.
The Double-Edged Sword: Why Kinase Inhibitor Selectivity Matters
The human kinome comprises over 500 protein kinases that regulate a vast number of cellular processes.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[6] While the development of kinase inhibitors has revolutionized cancer treatment, achieving selectivity remains a significant hurdle.[7]
The ATP-binding pocket, the target of most small-molecule kinase inhibitors, is structurally similar across many kinases. This similarity can lead to "off-target" binding, where an inhibitor interacts with kinases other than its intended target.[8] These off-target effects can have a range of consequences:
-
Toxicity: Inhibition of essential kinases can lead to adverse effects, as seen with the cardiotoxicity associated with off-target effects of some BTK inhibitors.[9][10]
-
Polypharmacology: In some cases, off-target effects can be beneficial, contributing to the overall efficacy of a drug by hitting multiple disease-relevant targets.[11]
Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is paramount for both predicting its therapeutic window and for the rational design of more selective next-generation compounds.
A Multi-Pronged Approach: Methodologies for Cross-Reactivity Profiling
No single method can provide a complete picture of a kinase inhibitor's selectivity. A comprehensive assessment requires the integration of data from multiple orthogonal approaches. Here, we compare three widely used techniques: large-scale kinome scanning, cellular thermal shift assays (CETSA), and traditional in vitro enzymatic assays.
Large-Scale Kinome Scanning: A Global View of the Kinome
Platforms like KINOMEscan® offer a broad, initial assessment of an inhibitor's selectivity by quantifying its binding affinity against a large panel of recombinant human kinases.[12][13] These assays are typically competition binding assays where a test compound competes with a known, immobilized ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is then quantified, often using qPCR for a DNA-tagged kinase.[12]
Key Advantages:
-
Broad Coverage: Screens can be performed against hundreds of kinases in a single experiment, providing a global view of selectivity.[12]
-
High Throughput: The format is amenable to screening large numbers of compounds.
-
Quantitative Data: The output is typically a dissociation constant (Kd) or percent of control, allowing for a quantitative comparison of binding affinities across the kinome.
Experimental Workflow: KINOMEscan
Case Study: KINOMEscan Profile of Bosutinib
Bosutinib is a dual inhibitor of Src and Abl kinases.[14] A comprehensive kinome scan reveals its broader selectivity profile. The data below is a representative compilation from publicly available sources and illustrates the typical output of such a screen.[15][16]
| Kinase Target | Dissociation Constant (Kd) in nM | Kinase Family |
| ABL1 | 0.6 | TK |
| SRC | 1.2 | TK |
| LCK | 1.3 | TK |
| FYN | 1.5 | TK |
| HCK | 2.5 | TK |
| TEC | 5.1 | TK |
| EGFR | 30 | TK |
| INSR | 45 | TK |
| CAMK2G | 90 | CAMK |
| KIT | >1000 | TK |
| PDGFRB | >1000 | TK |
This table presents a selection of on- and off-targets for illustrative purposes. A full kinome scan would typically include several hundred kinases.
Interpretation: The KINOMEscan data confirms that Bosutinib is a potent inhibitor of its intended targets, ABL1 and SRC. However, it also reveals potent off-target activity against other Src family kinases (LCK, FYN, HCK) and the Tec family kinase TEC. The data also shows significant, albeit less potent, binding to other tyrosine kinases like EGFR and INSR, as well as the serine/threonine kinase CAMK2G.[16] Importantly, it shows weak binding to KIT and PDGFRB, which is a key selectivity feature of this inhibitor.[16]
Cellular Thermal Shift Assay (CETSA): Target Engagement in a Physiological Context
While kinome scanning provides valuable biochemical data, it does not confirm that an inhibitor can engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[17] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17]
Key Advantages:
-
Physiological Relevance: Confirms target engagement in a cellular context, accounting for cell permeability and intracellular concentrations.[18]
-
Label-Free: Does not require modification of the compound or the target protein.
-
Versatile Readout: Can be performed using Western blotting for specific targets or mass spectrometry for proteome-wide analysis.
Experimental Workflow: CETSA
Protocol: CETSA for Bosutinib Target Engagement
This protocol describes a Western blot-based CETSA to confirm the engagement of Bosutinib with its primary targets, Src and Abl, in a cellular context.
Materials:
-
K562 cell line (expresses BCR-ABL)
-
Bosutinib
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-Src, anti-Abl, and a loading control (e.g., anti-GAPDH)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment: Culture K562 cells to a density of approximately 1-2 x 10^6 cells/mL. Treat cells with 1 µM Bosutinib or DMSO for 1 hour at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lysis: Lyse the cells by freeze-thawing or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the samples to the same protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against Src, Abl, and the loading control.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of Bosutinib indicates target stabilization.[19]
Expected Results: In the presence of Bosutinib, the melting curves for both Src and Abl are expected to shift to the right, indicating that the inhibitor binds to and stabilizes these proteins within the cell. The magnitude of the shift can provide a qualitative measure of target engagement.
In Vitro Enzymatic Assays: The Gold Standard for Potency
Enzymatic assays directly measure the effect of an inhibitor on the catalytic activity of a kinase.[20] These assays are crucial for confirming the functional consequences of inhibitor binding and for determining inhibitory potency (e.g., IC50 values).[20]
Key Advantages:
-
Functional Readout: Directly measures the inhibition of kinase activity.
-
High Sensitivity: Can be highly sensitive and quantitative.
-
Flexibility: A wide variety of assay formats are available (e.g., radioactivity, fluorescence, luminescence).[20][21]
Protocol: In Vitro Kinase Assay for Src
This protocol describes a common method for measuring Src kinase activity and its inhibition by Bosutinib.
Materials:
-
Recombinant human Src kinase
-
Src peptide substrate (e.g., KVEKIGEGTYGVVYK)
-
ATP
-
[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[20]
-
Bosutinib
-
P81 phosphocellulose paper (for radiometric assay)
-
Scintillation counter or luminometer
Procedure (Radiometric Assay):
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, Src peptide substrate, and a serial dilution of Bosutinib.
-
Enzyme Addition: Add recombinant Src kinase to the tubes and pre-incubate for 10 minutes at room temperature.
-
Initiate Reaction: Start the reaction by adding a mix of ATP and [γ-³²P]ATP. Incubate for a set time (e.g., 20-30 minutes) at 30°C.
-
Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
A similar protocol can be followed for Abl kinase, using an appropriate substrate peptide.
Comparative Analysis: Choosing the Right Tool for the Job
| Feature | KINOMEscan | CETSA | Enzymatic Assay |
| Principle | Competition Binding | Thermal Stabilization | Catalytic Activity |
| Context | In vitro (recombinant) | In-cell / In-lysate | In vitro (recombinant) |
| Primary Output | Kd / % of Control | Thermal Shift (ΔTm) | IC50 / Ki |
| Throughput | High | Medium to High | Low to High (format dependent) |
| Strengths | Broad kinome coverage, quantitative binding | Physiologically relevant, label-free | Functional readout, gold standard for potency |
| Limitations | Lacks cellular context, potential for false positives/negatives | Lower throughput for proteome-wide, requires good antibodies for WB | Lacks cellular context, can be substrate-dependent |
Synthesizing the Data: A Holistic View of Selectivity
A robust cross-reactivity profile is built by integrating data from these orthogonal assays.
-
Start Broad: A KINOMEscan provides the initial, broad-strokes picture of an inhibitor's selectivity, identifying both the intended targets and potential off-targets.
-
Confirm in a Cellular Context: CETSA is then used to verify that the inhibitor engages the most potent on- and off-targets identified in the kinome scan within a living cell. This step is crucial for weeding out artifacts from in vitro screens.
-
Quantify Functional Potency: Finally, enzymatic assays are employed to determine the functional consequence of binding to the confirmed on- and off-targets, providing quantitative IC50 values that are essential for structure-activity relationship (SAR) studies and for predicting the therapeutic index.
Conclusion
The development of selective kinase inhibitors from scaffolds like this compound is a challenging but achievable goal. A deep understanding of an inhibitor's cross-reactivity profile is not merely an academic exercise but a critical component of preclinical development that directly impacts the safety and efficacy of a potential therapeutic. By employing a multi-faceted approach that combines the broad coverage of kinome scanning, the physiological relevance of cellular target engagement assays, and the functional precision of enzymatic assays, researchers can build a comprehensive and reliable selectivity profile. This integrated data provides the crucial insights needed to guide medicinal chemistry efforts, prioritize lead candidates, and ultimately, develop safer and more effective targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BTKi for patients with CLL: Class effects, guidelines, and real-world evidence [lymphomahub.com]
- 8. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibrutinib's off-target mechanism: cause for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 13. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CETSA [cetsa.org]
- 17. Frontiers | Current Advances in CETSA [frontiersin.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. promega.com [promega.com]
- 21. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Chloroquinolin-6-amine
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 4-Chloroquinolin-6-amine. As a substituted quinoline, this compound and its structural analogs present significant health hazards that necessitate a multi-layered approach to personal protection. This document moves beyond a simple checklist, offering a procedural and logical framework for risk assessment and the implementation of appropriate safety measures to ensure a secure laboratory environment.
Hazard Assessment: The Foundation of Your Safety Protocol
Understanding the specific risks associated with this compound is the critical first step in establishing a robust safety plan. The hazard profile dictates the selection and use of all personal protective equipment (PPE).
Based on available safety data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Furthermore, data on structurally similar compounds, such as other chloro-anilines and quinolines, suggest the potential for more severe toxicity, including acute toxicity if inhaled or in contact with skin, the possibility of causing allergic skin reactions, and even carcinogenic effects.[2][3] Given the absence of established Occupational Exposure Limit (OEL) values for this compound, a conservative approach is mandated. The primary objective is to use a combination of engineering controls and PPE to eliminate all routes of exposure.
Core Protective Measures: A Multi-Barrier System
A multi-barrier system, beginning with engineering controls and supplemented by appropriate PPE, is the most effective strategy for handling hazardous chemical compounds.
Primary Engineering Control: The Chemical Fume Hood
Before any personal protective equipment is donned, the primary line of defense is the proper use of a certified chemical fume hood. All handling of this compound, especially when in solid (powder) form or when solutions are being prepared, must be conducted within a fume hood to control the release of dust and vapors.[4][5]
Eye and Face Protection
Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.[1]
-
Minimum Requirement: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.[6]
-
High-Risk Scenarios: For tasks with a significant splash hazard, such as transferring large volumes or carrying out exothermic reactions, a full-face shield must be worn over the chemical splash goggles.[6][7][8]
Hand Protection
The compound's ability to cause skin irritation necessitates the use of chemical-resistant gloves.[1]
-
Glove Material: While disposable nitrile gloves offer broad, short-term protection, it is crucial to consult the glove manufacturer's compatibility data.[7][9] For prolonged contact or immersion, gloves made of more resistant materials like butyl rubber or Viton should be considered.[6]
-
Inspection and Double Gloving: Gloves must be inspected for any signs of degradation or puncture before each use.[6] For handling highly hazardous compounds, double-gloving is strongly recommended. This practice allows for the removal of the contaminated outer glove within the fume hood, preventing the spread of contamination to the laboratory.[8]
Body Protection
Exposed skin must be protected to prevent irritation and potential absorption.
-
A clean, flame-resistant lab coat with full-length sleeves, buttoned completely, is required.[4][6]
-
Full-length pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed.[6][7] Polyester and acrylic fabrics should be avoided in favor of cotton or other less flammable materials.[7]
Respiratory Protection
While the fume hood is the primary control for respiratory exposure, certain situations may require supplemental respiratory protection.
-
Standard Operations: When working exclusively within a functioning fume hood, a respirator may not be required.
-
Required Use: A NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK for organic vapors and dusts) is necessary if engineering controls are insufficient, during a large spill cleanup, or when handling the powder outside of a containment system.[6][7] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[7]
PPE Protocols in Practice
The level of PPE required can be adjusted based on the specific task and the associated risk.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Required if not in a fume hood or containment hood. |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Work within a chemical fume hood. |
| Running Reactions/Transfers | Goggles & Face Shield | Double Nitrile or other resistant gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Work within a chemical fume hood. |
| Minor Spill Cleanup (<100mL) | Goggles & Face Shield | Double Nitrile or Butyl Rubber Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Required. Air-purifying respirator with appropriate cartridges. |
Step-by-Step Donning Protocol
-
Body Protection: Don long pants and closed-toe shoes. Don lab coat and fasten all buttons.
-
Respiratory Protection: If required, perform a seal check and don your respirator.
-
Eye/Face Protection: Put on chemical splash goggles. If required, add a face shield.
-
Hand Protection: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second, outer pair of gloves over the first, extending the cuff over the sleeve of the lab coat.
Step-by-Step Doffing Protocol (to prevent self-contamination)
-
Outer Gloves: While still in the work area or fume hood, remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them as hazardous waste.
-
Exit Work Area: Move away from the immediate work area.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap or sides.
-
Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is folded inward.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Respirator: If used, remove the respirator last.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Emergency Preparedness: Spills and Decontamination
In the event of a spill, a clear and immediate plan is essential to mitigate exposure and environmental release.
Immediate Actions for Any Spill
-
Alert: Immediately alert all personnel in the area.
-
Evacuate: Evacuate all non-essential personnel from the spill area.[4]
-
Assess: If the spill is large, involves highly volatile substances, or presents a fire hazard, evacuate the building and contact emergency services.
-
First Aid: Attend to any contaminated personnel. Remove contaminated clothing and flush affected skin with water for at least 15 minutes.[10]
Spill Cleanup Protocol (Minor Spills)
-
Don PPE: Before approaching the spill, don the appropriate PPE as outlined in the table above, including a respirator, face shield, and heavy-duty gloves.
-
Contain: Control the spread of the spill by creating a dike around the outer edges with an inert absorbent material like vermiculite, sand, or commercial spill pads.[11][12]
-
Absorb: Add the absorbent material to the spill, working from the outside in to minimize splashing.[11][12][13]
-
Collect: Once fully absorbed, carefully scoop the material into a designated, sealable hazardous waste container.[11][14] Use non-sparking tools if the material is dissolved in a flammable solvent.[15]
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.[4][14]
-
Dispose: Seal and label the waste container as "Hazardous Waste: Spill Debris containing this compound" and arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[10][14]
Disposal of Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.
-
PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a clearly labeled hazardous waste bag or container.[14]
-
Solid Waste: Contaminated weighing papers, pipette tips, and absorbent pads should be placed in a sealed container labeled for solid hazardous waste.[4]
-
Liquid Waste: Solutions containing the compound must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless approved by your EHS office.[4]
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection decision tree for this compound.
References
- 1. 1085192-91-1|this compound|BLD Pharm [bldpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. biosynce.com [biosynce.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 12. hydepark-environmental.com [hydepark-environmental.com]
- 13. jk-sci.com [jk-sci.com]
- 14. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
